molecular formula C21H26N2O2 B1590054 tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate CAS No. 91189-18-3

tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Cat. No.: B1590054
CAS No.: 91189-18-3
M. Wt: 338.4 g/mol
InChI Key: BIVZFVCCXSAZAR-UHFFFAOYSA-N
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Description

Tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(1-benzhydrylazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)22-18-14-23(15-18)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVZFVCCXSAZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548985
Record name tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]carbamate
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Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91189-18-3
Record name 1,1-Dimethylethyl N-[1-(diphenylmethyl)-3-azetidinyl]carbamate
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Record name tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]carbamate
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Record name Tert-butyl-[1-(diphenylmethyl)azetidin-3-yl]carbamat
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Foundational & Exploratory

Synthesis of 1-benzhydryl-3-(Boc-amino)-azetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Benzhydryl-3-(Boc-amino)-azetidine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-benzhydryl-3-(Boc-amino)-azetidine, a valuable building block in medicinal chemistry and drug development. The azetidine scaffold is a privileged motif in modern pharmaceuticals, and this guide details two robust, field-proven synthetic pathways starting from common precursors.[1][2] We will delve into the mechanistic rationale behind each transformation, provide detailed, step-by-step experimental protocols, and present quantitative data to ensure reproducibility. The two primary strategies discussed are the conversion of a hydroxyl intermediate via a mesylate and a route proceeding through a ketone intermediate via reductive amination. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the synthesis of this key intermediate.

Introduction and Retrosynthetic Analysis

The 3-aminoazetidine core is a critical structural element found in numerous therapeutic agents.[3] The benzhydryl (diphenylmethyl) group serves as a robust protecting group for the azetidine nitrogen, which can be removed under specific conditions, such as catalytic hydrogenation, to allow for further functionalization.[4] The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[5][6]

The target molecule, 1-benzhydryl-3-(Boc-amino)-azetidine, is therefore a versatile intermediate, enabling the introduction of the 3-(Boc-amino)-azetidine moiety into more complex molecular architectures.

A retrosynthetic analysis reveals two primary and logical pathways to the target compound, both originating from the commercially available or readily synthesized 1-benzhydrylazetidin-3-ol.

G cluster_0 Disconnection 1: Amide Bond Formation cluster_1 Disconnection 2: C-N Bond Formation cluster_2 Precursor Target 1-Benzhydryl-3-(Boc-amino)-azetidine Intermediate_Amine 3-Amino-1-benzhydrylazetidine Target->Intermediate_Amine Boc Protection Intermediate_Mesylate 1-Benzhydryl-3-mesyloxyazetidine Intermediate_Amine->Intermediate_Mesylate Pathway A: Nucleophilic Substitution Intermediate_Ketone 1-Benzhydrylazetidin-3-one Intermediate_Amine->Intermediate_Ketone Pathway B: Reductive Amination Boc2O Boc₂O Boc2O->Target Starting_Material 1-Benzhydrylazetidin-3-ol Intermediate_Mesylate->Starting_Material Mesylation Ammonia NH₃ Source Ammonia->Intermediate_Amine Intermediate_Ketone->Starting_Material Oxidation Reductive_Amination_Reagents NH₃ Source + Reducing Agent Reductive_Amination_Reagents->Intermediate_Amine G A 1-Benzhydrylazetidin-3-ol B 1-Benzhydryl-3- mesyloxyazetidine A->B  MsCl, Et₃N    MeCN   C 3-Amino-1- benzhydrylazetidine B->C  NH₄OH, IPA    70°C, Parr Reactor   D 1-Benzhydryl-3- (Boc-amino)-azetidine C->D  Boc₂O, Base    DCM or THF   G A 1-Benzhydrylazetidin-3-ol B 1-Benzhydrylazetidin- 3-one A->B  Oxidizing Agent  (e.g., SO₃•Py)   C 3-Amino-1- benzhydrylazetidine B->C  NH₄OAc, NaBH₃CN    MeOH   D 1-Benzhydryl-3- (Boc-amino)-azetidine C->D  Boc₂O, Base    DCM or THF  

References

An In-depth Technical Guide to the Synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to tert-butyl (1-benzhydrylazetidin-3-yl)carbamate, a key intermediate in the development of various pharmaceutical agents. The document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of the common starting materials and the strategic chemical transformations required. The guide emphasizes the rationale behind experimental choices, providing detailed protocols and visual aids to facilitate a thorough understanding of the synthetic pathways.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates has been shown to enhance metabolic stability, improve bioavailability, and provide a rigid framework for precise pharmacophore presentation. The target molecule, this compound, serves as a crucial building block for the synthesis of a wide range of biologically active compounds, including dopamine antagonists. The bulky benzhydryl group provides hydrophobic interactions, while the tert-butyl carbamate (Boc) protecting group allows for selective chemical manipulation during complex synthetic sequences.

This guide will explore the primary synthetic strategies for preparing this valuable intermediate, focusing on the selection of starting materials and the subsequent chemical transformations.

Primary Synthetic Pathways and Key Starting Materials

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route often depends on the commercial availability of precursors, scalability, and overall cost-effectiveness. The most prevalent strategies converge on the formation of the core intermediate, 1-benzhydrylazetidin-3-amine, followed by Boc protection.

Route 1: Synthesis from Benzhydrylamine and Epichlorohydrin

This is one of the most widely employed and economically viable routes. It commences with readily available starting materials and proceeds through the key intermediate, 1-benzhydrylazetidin-3-ol.

Synthetic Scheme:

Route 1 A Benzhydrylamine C 1-Benzhydrylazetidin-3-ol A->C Ethanol, 20-25°C then heat B Epichlorohydrin B->C D 1-Benzhydrylazetidin-3-yl methanesulfonate C->D MsCl, Et3N, MeCN E 1-Benzhydrylazetidin-3-amine D->E NH4OH, IPA, heat F This compound E->F Boc2O, base Route 2 A 1-Benzhydrylazetidin-3-ol B 1-Benzhydrylazetidin-3-one A->B Swern Oxidation (Oxalyl chloride, DMSO, Et3N) C 1-Benzhydrylazetidin-3-amine B->C Reductive Amination (e.g., NH4OAc, NaBH3CN) D This compound C->D Boc2O, base Route 3 A Benzhydrylamine C 1-Benzhydrylazetidine A->C K2CO3, 1-Butanol, heat B 1-Bromo-3-chloropropane B->C D Further Functionalization C->D Introduction of 3-amino group

Spectroscopic Analysis of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate (CAS 91189-18-3).[1] Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characterization of this important chemical intermediate.

Introduction: The Significance of Spectroscopic Characterization

This compound is a key building block in medicinal chemistry, notable for its utility in the synthesis of novel therapeutic agents.[1] Its molecular architecture, featuring a bulky benzhydryl group, a strained four-membered azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group, necessitates rigorous structural confirmation. Spectroscopic methods provide the essential tools for unambiguous identification, purity assessment, and quality control, which are critical for its application in the synthesis of pharmaceutically active compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment and connectivity of atoms. For a molecule with the complexity of this compound, both ¹H and ¹³C NMR are indispensable for a complete structural assignment.

Experimental Protocol for NMR Analysis

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra of the title compound:

  • Sample Preparation : A solution is prepared by dissolving 5–10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), within a 5 mm NMR tube. The choice of solvent is crucial for complete dissolution and to minimize interfering signals in the ¹H NMR spectrum.

  • Instrumental Setup : The sample tube is placed into the NMR spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity, a prerequisite for obtaining high-resolution spectra.

  • ¹H NMR Spectrum Acquisition : The ¹H NMR spectrum is acquired using a standard pulse sequence. Typical acquisition parameters include a spectral width of 12–16 ppm, a sufficient number of scans (e.g., 16–32) to achieve an adequate signal-to-noise ratio, and a relaxation delay of 1–2 seconds between scans.

  • ¹³C NMR Spectrum Acquisition : The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence, which simplifies the spectrum by collapsing carbon signals into singlets. A wider spectral width (e.g., 0–220 ppm) is required. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is necessary to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing : The raw data (Free Induction Decay) is processed using a Fourier transform. This is followed by phase and baseline corrections. The chemical shift axis is calibrated using the residual solvent peak as an internal standard (for CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR Data Summary

The table below presents the assigned ¹H and ¹³C NMR data for this compound.

¹H NMR Data¹³C NMR Data
Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) Assignment Chemical Shift (δ, ppm) Assignment
7.35 - 7.15m10H, Aromatic~155C=O (Carbamate)
~5.0br s1H, N-H~1432 x Aromatic C (quaternary)
~4.4s1H, CH (benzhydryl)~128.54 x Aromatic CH
~4.2m1H, CH (azetidine)~127.54 x Aromatic CH
~3.6t2H, CH₂ (azetidine)~127.02 x Aromatic CH
~2.9t2H, CH₂ (azetidine)~79.5C (CH₃)₃
1.45s9H, C(CH₃)₃~78C H (benzhydryl)
~582 x C H₂ (azetidine)
~48C H (azetidine)
28.4C(C H₃)₃
Interpretation of the NMR Spectra

The ¹H NMR spectrum reveals several key structural features. The ten protons of the two phenyl rings on the benzhydryl group produce a complex multiplet in the aromatic region (7.15-7.35 ppm). The unique methine proton of the benzhydryl group gives rise to a singlet at approximately 4.4 ppm. The protons of the azetidine ring display a more complex pattern due to their diastereotopicity and spin-spin coupling. The azetidine methine proton, adjacent to the carbamate nitrogen, appears as a multiplet around 4.2 ppm. The two pairs of methylene protons on the azetidine ring are observed as triplets at approximately 3.6 and 2.9 ppm. The N-H proton of the carbamate is typically a broad singlet around 5.0 ppm, with its exact chemical shift being sensitive to concentration and solvent. The most upfield signal is a sharp singlet at 1.45 ppm, integrating to nine protons, which is the characteristic signature of the tert-butyl group.

The ¹³C NMR spectrum corroborates the carbon skeleton. The carbonyl carbon of the carbamate is found in the downfield region at ~155 ppm. The quaternary carbon of the tert-butyl group is observed around 79.5 ppm, while its three equivalent methyl carbons appear at a much higher field (~28.4 ppm). The aromatic carbons resonate in the 127-143 ppm range. The benzhydryl methine carbon is located at approximately 78 ppm, and the carbons of the azetidine ring are found between 48 and 58 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the compound.

Experimental Protocol for FT-IR Analysis

The following is a standard procedure for acquiring an FT-IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory:

  • Sample Preparation : A small quantity of the solid compound is placed directly onto the ATR crystal (commonly diamond). Good contact is ensured by applying pressure with a built-in clamp.

  • Background Measurement : A background spectrum of the clean, empty ATR crystal is recorded. This is essential for removing spectral contributions from the instrument and atmospheric gases like CO₂ and H₂O.

  • Sample Measurement : The spectrum of the sample is then recorded. To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.

  • Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

IR Data Summary

The table below highlights the key IR absorption bands anticipated for this compound.

Wavenumber (cm⁻¹)Vibrational ModeCorresponding Functional Group
~3350N-H stretchCarbamate
~3060, 3030C-H stretchAromatic
~2970, 2850C-H stretchAliphatic (CH, CH₂, CH₃)
~1690C=O stretchCarbamate
~1520N-H bendCarbamate
~1495, 1450C=C stretchAromatic Ring
~1250, 1170C-N and C-O stretchCarbamate
~740, 700C-H out-of-plane bendMonosubstituted Benzene
Interpretation of the IR Spectrum

The IR spectrum provides definitive evidence for the presence of the principal functional groups. A distinct absorption band around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the carbamate. A very strong and sharp band at approximately 1690 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the Boc group. The aromatic C-H stretches are visible just above 3000 cm⁻¹, while the aliphatic C-H stretches of the azetidine and tert-butyl groups appear just below 3000 cm⁻¹. The benzhydryl moiety is further confirmed by the aromatic C=C stretching vibrations around 1495 and 1450 cm⁻¹ and the strong C-H out-of-plane bending vibrations for monosubstituted benzene rings near 740 and 700 cm⁻¹.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is routinely used to determine the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns.

Experimental Protocol for ESI-MS Analysis

A typical protocol for Electrospray Ionization-Mass Spectrometry (ESI-MS) is as follows:

  • Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile, typically at a concentration in the low µg/mL range.

  • Sample Introduction : The solution is infused into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

  • Ionization : A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.

  • Mass Analysis : These ions are then guided into the mass analyzer (e.g., time-of-flight or Orbitrap), which separates them based on their m/z values.

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the m/z ratio.

Mass Spectrometry Data

For this compound (Molecular Formula: C₂₁H₂₆N₂O₂), the expected high-resolution mass spectrometry data is presented below.

m/z (calculated)Ion Species
339.2073[M+H]⁺
361.1892[M+Na]⁺
283.1498[M - C₄H₈ + H]⁺
167.0861[C₁₃H₁₁]⁺ (benzhydryl cation)
Interpretation of the Mass Spectrum

In positive ion mode ESI-MS, the spectrum is expected to be dominated by the protonated molecule, [M+H]⁺ , at an m/z of 339.2073 . The observation of this ion confirms the molecular weight of the compound. Another common adduct, the sodium adduct [M+Na]⁺ , may also be observed at m/z 361.1892.

Analysis of the fragmentation pattern can provide further structural confirmation. A characteristic loss for a Boc-protected amine is the neutral loss of isobutylene (56 Da), leading to a fragment ion at m/z 283.1498. A prominent peak at m/z 167.0861 is indicative of the stable benzhydryl cation , formed by the cleavage of the bond connecting it to the azetidine ring.

Conclusion

The synergistic use of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. NMR spectroscopy defines the carbon-hydrogen framework and connectivity, IR spectroscopy confirms the presence of essential functional groups, and mass spectrometry validates the molecular weight and formula. These analytical techniques, when used in concert, are fundamental for verifying the identity and purity of this and other critical intermediates in the field of pharmaceutical sciences.

Visualizations

G cluster_compound This compound cluster_techniques Spectroscopic Characterization Workflow cluster_information Structural Information Obtained Compound C₂₁H₂₆N₂O₂ NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR is analyzed by IR IR Spectroscopy Compound->IR is analyzed by MS Mass Spectrometry Compound->MS is analyzed by Structure Carbon-Hydrogen Framework Connectivity NMR->Structure FunctionalGroups Functional Groups (N-H, C=O, Aromatic) IR->FunctionalGroups MolecularWeight Molecular Weight Elemental Composition MS->MolecularWeight

Caption: A workflow diagram illustrating the spectroscopic characterization process.

Caption: A summary of key proton NMR assignments for the target molecule.

G Parent [M+H]⁺ m/z 339.2073 Fragment1 [M - C₄H₈ + H]⁺ m/z 283.1498 Parent->Fragment1 - C₄H₈ Fragment2 Benzhydryl Cation [C₁₃H₁₁]⁺ m/z 167.0861 Parent->Fragment2 cleavage

Caption: A simplified representation of the mass spectral fragmentation pathway.

References

Physical and chemical properties of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical parameters, synthesis, and applications. By synthesizing data from authoritative sources with practical field insights, this guide aims to be an essential resource for the effective utilization of this versatile chemical intermediate. We will explore the causality behind its synthetic pathways and its role as a critical building block in medicinal chemistry, supported by detailed protocols, data tables, and process diagrams.

Introduction: A Strategic Building Block in Medicinal Chemistry

This compound (CAS No. 91189-18-3) is a heterocyclic compound that has garnered significant interest in the field of drug discovery.[1] Its molecular architecture is distinguished by three key functional components: a strained four-membered azetidine ring, a bulky benzhydryl (diphenylmethyl) group, and a tert-butyloxycarbonyl (Boc) protecting group. This unique combination of moieties imparts desirable characteristics for its use as a synthetic intermediate.

The azetidine ring is a "bioisostere" often incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and bioavailability.[2] The benzhydryl group, being large and lipophilic, plays a crucial role in establishing hydrophobic interactions with biological targets.[2] Finally, the Boc group is a widely used protecting group for amines, valued for its stability under various reaction conditions and its facile removal under acidic conditions, which allows for selective chemical transformations.[3][4] The strategic integration of these three components makes this compound a valuable scaffold for creating complex molecules with therapeutic potential, particularly in the development of kinase inhibitors and other targeted therapies.[2]

Molecular and Physicochemical Properties

A thorough understanding of the molecular and physical properties of a compound is fundamental to its application in synthesis and drug design. This section outlines the key identifiers and computed physicochemical parameters for this compound.

Chemical Identity and Structure

The unambiguous identification of this compound is ensured by its CAS number, molecular formula, and IUPAC name.[1]

  • IUPAC Name: tert-butyl N-(1-benzhydrylazetidin-3-yl)carbamate[1]

  • CAS Number: 91189-18-3[1]

  • Molecular Formula: C₂₁H₂₆N₂O₂[1][5]

  • Molecular Weight: 338.4 g/mol [1]

  • Canonical SMILES: CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3[1]

  • InChI Key: BIVZFVCCXSAZAR-UHFFFAOYSA-N[1]

Physicochemical Data
PropertyValueSource
Molecular Weight 338.4 g/mol PubChem[1]
Exact Mass 338.199428076 DaPubChem[1]
XLogP3 3.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]
Topological Polar Surface Area 41.6 ŲPubChem[1]
Appearance Solid (predicted)Inferred
Solubility Soluble in organic solvents (predicted)Inferred[2]
Storage Temperature 4°C, inert atmosphere (recommended for analogs)Inferred[2]

Synthesis and Chemical Reactivity

The synthesis of this compound and its subsequent chemical transformations are central to its utility. The presence of the Boc-protected amine and the azetidine nitrogen dictates its reactivity profile.

General Synthetic Approach

While a specific, detailed synthesis for this exact compound is not widely published in peer-reviewed journals, its structure suggests a logical synthetic pathway common for N-substituted azetidines. A plausible approach involves the N-alkylation of a pre-formed 3-(Boc-amino)azetidine with benzhydryl bromide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 3-(Boc-amino)azetidine C Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., ACN, DMF) A->C N-Alkylation B Benzhydryl bromide B->C D This compound C->D

Caption: General workflow for the synthesis of the target compound.

Key Chemical Transformations: The Role of the Boc Protecting Group

The primary utility of this compound in multi-step synthesis lies in the selective deprotection of the Boc group to reveal a primary amine. This transformation is typically achieved under acidic conditions, leaving other functional groups in a complex molecule intact.

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acidification: Add an excess of a strong acid. Trifluoroacetic acid (TFA) is commonly used, often in a 1:1 mixture with the solvent. Alternatively, hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane) can be employed.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

G A This compound B Acidic Conditions (e.g., TFA in DCM or 4M HCl in Dioxane) A->B Deprotection C 1-Benzhydrylazetidin-3-amine (Free Amine) B->C

Caption: Boc deprotection workflow to yield the free amine.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting material for the synthesis of pharmacologically active molecules. Its application is particularly notable in the development of kinase inhibitors.

A closely related analog, tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate, is a known precursor in the synthesis of inhibitors for Polo-like kinases (PLKs).[2] PLKs are crucial regulators of the cell cycle, and their inhibition is a promising strategy in oncology.[2] By extension, this compound serves as a valuable intermediate for similar therapeutic targets. After Boc deprotection, the resulting primary amine provides a reactive handle for coupling with various pharmacophores, enabling the exploration of structure-activity relationships (SAR) to optimize binding affinity and pharmacokinetic profiles.[2]

Spectroscopic Characterization

While specific spectra for this compound are proprietary to chemical suppliers, the expected spectroscopic signatures can be predicted based on its structure. Researchers procuring this material should expect to see characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as a molecular ion peak in mass spectrometry consistent with its molecular weight. For instance, ¹H NMR spectra of related tert-butyl carbamates typically show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.4 ppm.[7][8]

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not publicly available, general guidelines for handling similar carbamate and amine compounds should be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Wash hands thoroughly after handling.[9]

  • First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[9]

  • Storage: Based on analogs, it is recommended to store the compound in a tightly sealed container in a cool, dry place, potentially at 4°C under an inert atmosphere to ensure long-term stability.[2]

Conclusion

This compound is a strategically designed chemical intermediate with significant value in medicinal chemistry and drug discovery. Its unique combination of a bioisosteric azetidine ring, a hydrophobic benzhydryl group, and a versatile Boc-protected amine makes it a powerful tool for synthesizing complex molecular architectures. This guide has provided a detailed overview of its chemical and physical properties, logical synthetic utility, and potential applications, offering a foundational resource for scientists leveraging this compound in their research and development endeavors.

References

The Strategic Intermediate: A Technical Guide to tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate (CAS No. 91189-18-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the rising stars in this field is tert-butyl (1-benzhydrylazetidin-3-yl)carbamate, a key building block in the synthesis of a variety of biologically active compounds. Its unique trifecta of a strained azetidine ring, a bulky benzhydryl group, and a versatile Boc-protected amine makes it a strategic intermediate in the development of therapeutics targeting the central nervous system (CNS) and in the burgeoning field of oncology. This guide provides an in-depth exploration of its synthesis, characterization, and pivotal role in drug discovery.

Molecular Overview and Physicochemical Properties

This compound, with the CAS number 91189-18-3, is a white to off-white crystalline powder.[1] Its structure is characterized by a central four-membered azetidine ring, which imparts a degree of conformational rigidity and metabolic stability to the parent molecule. The bulky benzhydryl (diphenylmethyl) group at the 1-position significantly influences the lipophilicity of the molecule, a critical factor for blood-brain barrier penetration in CNS-targeted drugs. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent offers a stable yet readily cleavable handle for further synthetic manipulations.

PropertyValueSource(s)
CAS Number 91189-18-3
Molecular Formula C₂₁H₂₆N₂O₂
Molecular Weight 338.44 g/mol
Appearance White powder[1]
Boiling Point 448.8 °C at 760 mmHg[1]
Density 1.13 g/cm³[1]
Storage Temperature 2-8°C[1]

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is a multi-step process that hinges on the initial formation of the azetidine ring, followed by the introduction of the benzhydryl and Boc-amino groups. A common and efficient route involves the synthesis of the key intermediate, 1-benzhydrylazetidin-3-one, which is then converted to the corresponding amine and subsequently protected.

Diagram of the Synthetic Workflow

G A 1-Benzhydrylazetidin-3-ol B 1-Benzhydrylazetidin-3-one A->B Oxidation (e.g., Swern or Dess-Martin) C 1-Benzhydrylazetidin-3-amine B->C Reductive Amination (e.g., NaBH(OAc)₃, NH₄OAc) D This compound C->D Boc Protection (Boc)₂O, base

Caption: Synthetic pathway to the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on established chemical transformations.

Step 1: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one

  • To a solution of oxalyl chloride in anhydrous dichloromethane at -78 °C, slowly add dimethyl sulfoxide (DMSO).

  • After stirring for 15 minutes, add a solution of 1-benzhydrylazetidin-3-ol in dichloromethane dropwise.

  • Continue stirring for 1 hour at -78 °C, then add triethylamine.

  • Allow the reaction to warm to room temperature and quench with water.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzhydrylazetidin-3-one.[2]

Step 2: Reductive Amination to 1-Benzhydrylazetidin-3-amine

  • To a solution of 1-benzhydrylazetidin-3-one in 1,2-dichloroethane, add ammonium acetate and sodium triacetoxyborohydride.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-benzhydrylazetidin-3-amine.

Step 3: Boc-Protection of 1-Benzhydrylazetidin-3-amine

  • Dissolve 1-benzhydrylazetidin-3-amine in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine or diisopropylethylamine, followed by di-tert-butyl dicarbonate ((Boc)₂O).

  • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.[2]

Characterization and Analytical Profile

The structural integrity of the synthesized compound is confirmed through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet around 1.4 ppm. The protons of the azetidine ring will appear as multiplets in the upfield region, while the benzhydryl methine proton will be a singlet further downfield. The aromatic protons of the two phenyl rings will resonate as multiplets in the aromatic region (7.2-7.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a signal for the carbonyl carbon of the carbamate group around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will appear around 80 ppm and 28 ppm, respectively. The carbons of the azetidine ring and the benzhydryl methine carbon will also have characteristic shifts, along with the signals for the aromatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically show the protonated molecular ion [M+H]⁺ at m/z 339.4.

The Role in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for the synthesis of high-value pharmaceutical targets.

Central Nervous System (CNS) Active Agents

The benzhydryl moiety is a well-established pharmacophore in a number of CNS-active drugs, including antihistamines and agents for neurological disorders. This group's lipophilicity is thought to facilitate crossing the blood-brain barrier, a critical step for drugs targeting the brain.[3] The azetidine ring, as a bioisostere for other cyclic amines, can improve metabolic stability and fine-tune binding to CNS receptors. The Boc-protected amine at the 3-position provides a convenient point for diversification, allowing for the introduction of various pharmacophoric elements to modulate activity and selectivity.

Diagram of the Deprotection and Derivatization Workflow

G A This compound B 1-Benzhydrylazetidin-3-amine A->B Boc Deprotection (e.g., TFA, HCl) C Diverse Bioactive Molecules B->C Further Synthesis (Amide coupling, Alkylation, etc.)

Caption: Post-synthesis derivatization pathway.

Inhibitors of Polo-Like Kinase (PLK)

Recent research has highlighted the use of the 1-benzhydrylazetidine scaffold in the development of inhibitors for Polo-Like Kinase 1 (PLK1), a key regulator of the cell cycle.[4] Overexpression of PLK1 is a hallmark of many cancers, making it an attractive target for anticancer therapies. In this context, the deprotected 1-benzhydrylazetidin-3-amine can be further elaborated to introduce moieties that interact with the active site of the PLK1 enzyme. The benzhydryl group can occupy a hydrophobic pocket in the kinase, contributing to the overall binding affinity and potency of the inhibitor.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is classified with the GHS07 pictogram and the signal word "Warning". Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of rational drug design and the importance of strategic intermediates. Its unique structural features provide a robust platform for the synthesis of a new generation of therapeutics. For researchers and drug development professionals, a thorough understanding of its synthesis, properties, and applications is crucial for unlocking its full potential in the ongoing effort to combat complex diseases.

References

A Comprehensive Technical Guide to tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of tert-butyl (1-benzhydrylazetidin-3-yl)carbamate, a pivotal chemical intermediate. Moving beyond a simple datasheet, this document elucidates the compound's strategic importance in medicinal chemistry, details its synthesis with an emphasis on the rationale behind the methodology, and provides a framework for its application in the development of targeted therapeutics, particularly Polo-Like Kinase (PLK) inhibitors.

Strategic Importance in Medicinal Chemistry: Deconstructing the Molecular Architecture

This compound is not a therapeutic agent in itself, but rather a sophisticated building block designed for purpose-driven synthesis. Its utility stems from the unique combination of its three core structural components: the azetidine ring, the benzhydryl group, and the tert-butoxycarbonyl (Boc) protecting group.

  • The Azetidine Ring: This four-membered saturated heterocycle is a highly sought-after motif in modern drug design. Its strained ring system imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for a biological target. Furthermore, the azetidine scaffold is known to enhance metabolic stability and improve pharmacokinetic properties of drug candidates[1].

  • The Benzhydryl Group (Diphenylmethyl): This bulky, lipophilic moiety serves a dual purpose. In the context of synthesis, it acts as a robust protecting group for the azetidine nitrogen, preventing unwanted side reactions. In the final drug molecule (after its potential removal and replacement), the understanding of its contribution to hydrophobic interactions with biological targets is crucial for structure-activity relationship (SAR) studies[2].

  • The tert-Butoxycarbonyl (Boc) Group: As one of the most common amine protecting groups in organic synthesis, the Boc group provides a crucial handle for controlled, stepwise elaboration of the molecule. Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, allows for selective deprotection and subsequent functionalization of the 3-amino group of the azetidine ring[3].

This strategic combination makes the title compound a valuable precursor for creating libraries of complex molecules for screening and lead optimization.

Nomenclature and Physicochemical Properties

To ensure clarity and accurate identification, a comprehensive list of synonyms and key physicochemical properties are provided below.

Identifier Value Source
IUPAC Name tert-butyl N-(1-benzhydrylazetidin-3-yl)carbamatePubChem[4][5]
CAS Number 91189-18-3PubChem[4][5]
Molecular Formula C₂₁H₂₆N₂O₂PubChem[4][5]
Molecular Weight 338.4 g/mol PubChem[4][5]
Synonyms tert-butyl 1-benzhydryl-3-azetidinylcarbamate, 1-Benzhydryl-3-(Boc-amino)-azetidine, 3-(Boc-amino)-1-benzhydrylazetidinePubChem[4][5]

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a synthesis of established procedures for the individual steps, designed to be a self-validating system through in-process checks and final product characterization.

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol cluster_1 Step 2: Synthesis of 3-Amino-1-benzhydrylazetidine cluster_2 Step 3: Boc Protection A Benzhydrylamine + Epichlorohydrin B 1-Benzhydrylazetidin-3-ol A->B One-pot reaction (e.g., in n-butanol) C 1-Benzhydrylazetidin-3-ol D Mesylate Intermediate C->D Mesylation (MsCl, Et3N) E 3-Amino-1-benzhydrylazetidine D->E Aminolysis (NH4OH) F 3-Amino-1-benzhydrylazetidine G This compound F->G Boc Protection (Boc)2O, Et3N G cluster_cell_cycle Cell Cycle Progression cluster_plk1 PLK1 Regulation cluster_mitotic_events Mitotic Events cluster_outcome Cellular Outcome G2 G2 Phase M M Phase (Mitosis) G2->M PLK1 PLK1 Activation G2->PLK1 activates Centrosome Centrosome Maturation M->Centrosome Spindle Spindle Assembly M->Spindle Cytokinesis Cytokinesis M->Cytokinesis PLK1->M promotes entry Apoptosis Apoptosis (Cell Death) PLK1->Apoptosis inhibition leads to Proliferation Normal Cell Proliferation Cytokinesis->Proliferation PLK1_Inhibitor PLK1 Inhibitor (Derived from Azetidine Precursor) PLK1_Inhibitor->PLK1 inhibits

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of tert-butyl (1-benzhydrylazetidin-3-yl)carbamate. This key building block is instrumental in the synthesis of novel therapeutics, particularly those targeting G-Protein Coupled Receptors (GPCRs) and various protein kinases. We will explore the compound's structural significance, its role as a versatile synthetic intermediate, and provide detailed, field-proven protocols for its deprotection and subsequent derivatization. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Azetidine Scaffold in Drug Design

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry.[1] Its rigid structure serves as a valuable three-dimensional framework, allowing for the precise spatial orientation of pharmacophoric elements. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of an azetidine moiety can improve critical pharmacokinetic properties such as metabolic stability and bioavailability.[2]

This compound (CAS No. 91189-18-3) is a strategically designed intermediate that capitalizes on these benefits.[3] It incorporates two key protecting groups:

  • N-Benzhydryl (Bzh): A bulky diphenylmethyl group that protects the azetidine nitrogen. It provides significant steric hindrance, directing reactions to other parts of the molecule, and contributes to hydrophobic interactions.[2][4]

  • N-tert-butoxycarbonyl (Boc): A widely used protecting group for the 3-amino functionality. Its stability in various reaction conditions and its facile, orthogonal removal under acidic conditions make it ideal for multi-step syntheses.[5]

This dual-protection strategy allows for selective deprotection and sequential functionalization at either the azetidine nitrogen or the 3-amino group, making it a cornerstone intermediate for generating diverse chemical libraries for structure-activity relationship (SAR) studies.

Table 1: Key Properties of this compound
PropertyValueSource
CAS Number 91189-18-3[3]
Molecular Formula C₂₁H₂₆N₂O₂[3]
Molecular Weight 338.4 g/mol [3]
Appearance White to off-white solid---
Storage Inert atmosphere, 2-8°C[6]

Synthetic Strategy: A Gateway to Novel Derivatives

The primary utility of this compound lies in its role as a precursor. The strategic removal of its protecting groups opens independent pathways for molecular elaboration, as depicted in the workflow below.

G cluster_0 Deprotection Pathways A tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate B Pathway 1: N-Debenzhydrylation (H₂, Pd/C) A->B Catalytic Hydrgenolysis C Pathway 2: Boc Deprotection (TFA, DCM) A->C Acidolysis D tert-Butyl azetidin-3-ylcarbamate B->D E 1-Benzhydrylazetidin-3-amine C->E F Derivatization at Azetidine Nitrogen (e.g., Reductive Amination, N-Arylation) D->F G Derivatization at 3-Amino Group (e.g., Acylation, Sulfonylation) E->G H Final Drug Candidates (GPCR Modulators, Kinase Inhibitors) F->H G->H

Fig. 1: Synthetic utility workflow of the title compound.

This orthogonal strategy is fundamental for exploring the chemical space around the azetidine core. Functionalization at the azetidine nitrogen is often crucial for modulating interactions with the extracellular loops of GPCRs, while modifications at the 3-amino position can be directed towards the receptor's binding pocket.[7][8]

Experimental Protocols

The following protocols are presented as self-validating systems. The causality behind each step is explained to empower the researcher to troubleshoot and adapt these methods as needed.

Protocol 1: N-Debenzhydrylation via Catalytic Hydrogenolysis

This protocol describes the removal of the N-benzhydryl group to yield tert-butyl azetidin-3-ylcarbamate, a key intermediate for subsequent N-functionalization.[9] Hydrogenolysis is the method of choice due to its clean conversion and simple workup.

Reaction Scheme: this compound → (H₂, 10% Pd/C, MeOH) → tert-Butyl azetidin-3-ylcarbamate + Diphenylmethane

Materials:

  • This compound

  • Palladium on carbon (10% w/w, 50% water-wet is recommended for safety)

  • Methanol (MeOH), anhydrous

  • Ethyl Acetate (EtOAc)

  • Celite® (Diatomaceous earth)

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a round-bottom flask or hydrogenation vessel, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in methanol (approx. 0.1 M concentration). A co-solvent like ethyl acetate can be used to improve solubility.[2]

    • Rationale: Methanol is a standard solvent for hydrogenation; it readily dissolves the starting material and the hydrogen gas.

  • Inerting: Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove all oxygen.

    • Rationale (Critical): Oxygen is a poison for the palladium catalyst and creates a potentially explosive mixture with hydrogen. This step is critical for both safety and reaction efficiency.

  • Catalyst Addition: Carefully add the wet 10% Pd/C catalyst (typically 10-20 mol% Pd relative to the substrate) to the solution under a positive pressure of inert gas.

    • Rationale: Adding the catalyst under inert gas prevents it from coming into contact with air, which could cause it to become pyrophoric (ignite spontaneously).

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. If using a balloon, this is typically done via a three-way stopcock (evacuate/fill cycle, repeated 3 times). Maintain the H₂ atmosphere with vigorous stirring for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.

    • Rationale: Celite provides a fine filtration medium that prevents the finely divided palladium catalyst from passing through. The catalyst must be kept wet with solvent during filtration to prevent ignition upon exposure to air.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired product and the diphenylmethane byproduct.

  • Purification: The byproduct can often be removed by trituration or recrystallization. If necessary, purify the crude product by silica gel column chromatography to afford pure tert-butyl azetidin-3-ylcarbamate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Derivatization via Reductive Amination

This protocol details the N-alkylation of tert-butyl azetidin-3-ylcarbamate (product from Protocol 1) with an aldehyde or ketone. Reductive amination is a highly efficient and chemoselective one-pot method for forming C-N bonds.[10]

Reaction Scheme: tert-Butyl azetidin-3-ylcarbamate + R-CHO → (NaBH(OAc)₃, DCM) → tert-Butyl (1-(R-methyl)azetidin-3-yl)carbamate

Materials:

  • tert-Butyl azetidin-3-ylcarbamate (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Glacial Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Initial Setup: To a dry round-bottom flask under an inert atmosphere, add tert-butyl azetidin-3-ylcarbamate (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M).

  • Imine Formation: Add the aldehyde or ketone (1.0-1.2 eq) to the solution. If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added to promote the formation of the iminium ion intermediate. Stir at room temperature for 30-60 minutes.[10]

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-20 minutes.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that tolerates a wide variety of functional groups. It is less reactive towards carbonyls than the iminium intermediate, preventing reduction of the starting aldehyde/ketone. Portion-wise addition helps control any potential exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Rationale: The bicarbonate solution neutralizes the acidic reaction medium and quenches any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Structure-Activity Relationship (SAR) Studies

The protocols above enable the rapid synthesis of an array of analogs for SAR studies. For instance, in targeting a hypothetical GPCR, a library of compounds could be generated by varying the 'R' group introduced via reductive amination (Protocol 2).

SAR_Concept cluster_Target GPCR Target cluster_Ligand Target Binding Pocket Core Azetidine Scaffold R_Group R-Group (Variable) Core->R_Group Modulates Selectivity Boc_Amine 3-Amino (Constant) Core->Boc_Amine Anchors in Pocket R_Group->Target Interacts with Extracellular Loop Boc_Amine->Target Forms H-Bond

Fig. 2: Conceptual diagram of an azetidine ligand at a GPCR.

The biological activity of these synthesized analogs can then be evaluated, and the data can be used to build a predictive SAR model.

Table 2: Hypothetical SAR Data for GPCR Target 'X'
Compound IDR-Group (from Protocol 2)Binding Affinity (IC₅₀, nM)
Lead-01 -CH₂-Ph150
Lead-02 -CH₂-(4-Cl-Ph)75
Lead-03 -CH₂-(4-MeO-Ph)210
Lead-04 -CH₂-Cyclohexyl98
Lead-05 -CH₂-Thiophene55

Data is illustrative.

This iterative process of synthesis and testing is central to modern drug discovery and is greatly facilitated by versatile building blocks like this compound.

References

tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate as a precursor for PLK inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the utilization of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate as a pivotal precursor in the synthesis and evaluation of Polo-like Kinase (PLK) inhibitors.

Introduction: Targeting the Mitotic Engine of Cancer

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that acts as a master regulator of cell division, playing critical roles in mitotic entry, spindle formation, chromosome segregation, and cytokinesis.[1][2] In a vast number of human cancers, PLK1 is overexpressed, and its elevated levels often correlate with tumor aggressiveness and poor patient prognosis, making it a highly validated and attractive target for anticancer drug development.[2][3] Inhibition of PLK1 disrupts mitosis in rapidly dividing cancer cells, leading to a cell cycle arrest at the G2/M phase, mitotic catastrophe, and ultimately, apoptosis (programmed cell death).[1][4] This mechanism provides a therapeutic window, as cancer cells are significantly more dependent on PLK1 for proliferation than normal, healthy cells.[5]

Small molecule inhibitors targeting the ATP-binding pocket of the PLK1 kinase domain have shown significant promise, with several compounds advancing into clinical trials.[1][6] A key structural motif found in a number of potent PLK1 inhibitors is the azetidine ring. This four-membered saturated heterocycle is a valuable scaffold in medicinal chemistry, often used to improve metabolic stability, solubility, and three-dimensional diversity of drug candidates.[7][8]

This application note provides a detailed guide on the use of This compound , a versatile chemical building block, as a precursor for the synthesis of a potent PLK1 inhibitor. We will delineate a representative synthetic protocol, followed by comprehensive methods for evaluating the biological activity of the resulting compound through both in vitro kinase assays and cell-based proliferation assays.

The Precursor: Strategic Design and Functionality

The precursor, this compound (CAS 91189-18-3), is strategically designed with orthogonal protecting groups that allow for selective, sequential chemical modifications.

  • Benzhydryl (Bzh) Group: This bulky group protects the azetidine ring nitrogen. It is exceptionally stable under a wide range of reaction conditions but can be cleanly removed via hydrogenolysis. This stability is crucial during initial synthetic steps.

  • tert-Butoxycarbonyl (Boc) Group: The Boc group protects the 3-amino functionality. It is stable to the conditions required for benzhydryl group removal but is easily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid).

This orthogonal protection scheme is fundamental to the successful synthesis of complex molecules, allowing chemists to unmask specific reactive sites in a controlled manner.

This section details a representative two-step protocol to synthesize a PLK1 inhibitor intermediate from the precursor. The chosen target scaffold is a dihydropteridinone, a core structure found in well-characterized PLK1 inhibitors like BI 2536 and Volasertib.[2][9]

Synthetic Workflow Overview

The synthesis involves two primary transformations:

  • Deprotection of the Azetidine Nitrogen: Selective removal of the benzhydryl group via catalytic hydrogenation to expose the secondary amine on the azetidine ring.

  • Nucleophilic Aromatic Substitution (SNAAr): Coupling the deprotected azetidine with a chlorinated pteridinone core.

Synthetic_Pathway Precursor tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate Intermediate tert-Butyl (azetidin-3-yl)carbamate Precursor->Intermediate Step 1: Hydrogenolysis H₂, Pd/C, MeOH FinalProduct PLK1 Inhibitor Intermediate (Azetidinyl-Pteridinone) Intermediate->FinalProduct Step 2: SNAr Reaction Pteridinone Core, DIPEA, DMSO Biological_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation KinaseAssay Biochemical Kinase Assay IC50_Calc Determine IC₅₀ Value (Potency) KinaseAssay->IC50_Calc Dose-response curve CellCulture Culture Cancer Cell Line (e.g., HCT116) ProlifAssay Cell Proliferation Assay (MTT) CellCulture->ProlifAssay Seed and treat with compound GI50_Calc Determine GI₅₀ Value (Efficacy) ProlifAssay->GI50_Calc Measure viability Compound Synthesized PLK1 Inhibitor Compound->KinaseAssay Compound->ProlifAssay

References

Synthesis of BI 2536 Analogues: A Practical Guide Utilizing tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of BI 2536 and the Pursuit of Novel Polo-like Kinase 1 Inhibitors

Polo-like kinase 1 (PLK1) has emerged as a critical regulator of mitotic progression, playing a pivotal role in centrosome maturation, spindle formation, and cytokinesis. Its overexpression in a wide array of human cancers has solidified its status as a high-value therapeutic target in oncology. BI 2536, a potent and selective ATP-competitive inhibitor of PLK1, has been instrumental in elucidating the cellular functions of this kinase and has served as a benchmark for the development of novel anti-mitotic agents.[1][2][3] The dihydropteridinone core of BI 2536 is a key structural feature responsible for its high affinity and selectivity. The exploration of analogues of BI 2536, modified at various positions, is a promising strategy for discovering next-generation PLK1 inhibitors with improved pharmacological profiles, such as enhanced potency, altered selectivity, or optimized pharmacokinetic properties.

This comprehensive guide provides detailed application notes and protocols for the synthesis of BI 2536 analogues, with a strategic focus on the use of tert-butyl (1-benzhydrylazetidin-3-yl)carbamate as a versatile building block for introducing the 3-aminoazetidine moiety. The azetidine ring is a sought-after motif in medicinal chemistry, often imparting favorable properties such as improved solubility, metabolic stability, and three-dimensional diversity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors.

Strategic Overview: A Modular Approach to BI 2536 Analogue Synthesis

The synthetic strategy outlined herein is modular, allowing for the systematic variation of different structural components of the target BI 2536 analogues. The overall approach can be dissected into three key stages:

  • Preparation of the Key 3-Aminoazetidine Intermediate: This involves the deprotection of the commercially available or readily synthesized this compound to furnish the reactive 3-aminoazetidine hydrochloride.

  • Synthesis of Diverse Dihydropteridinone Cores: This section will cover the synthesis of various substituted 2-halo-7,8-dihydropteridin-6(5H)-ones, which serve as the electrophilic coupling partners.

  • Coupling and Final Elaboration: The crucial carbon-nitrogen bond formation between the 3-aminoazetidine and the dihydropteridinone core will be detailed, primarily focusing on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions.

This modular design provides the flexibility to generate a library of BI 2536 analogues by combining different azetidine and dihydropteridinone building blocks.

PART 1: Preparation of the 3-Aminoazetidine Intermediate

The journey to novel BI 2536 analogues begins with the unmasking of the key nucleophile, 3-aminoazetidine. The starting material, this compound, is strategically chosen as it contains two orthogonal protecting groups: the benzhydryl (Bzh) group on the azetidine nitrogen and the tert-butoxycarbonyl (Boc) group on the 3-amino substituent. The selective removal of these groups is paramount for the subsequent coupling step.

Causality Behind the Deprotection Strategy

The benzhydryl group is a bulky N-protecting group that can be efficiently cleaved under hydrogenolysis conditions. This method is favored for its mildness and high chemoselectivity, leaving the acid-labile Boc group intact. Subsequent treatment with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), readily removes the Boc group, yielding the desired 3-aminoazetidine salt.

Experimental Protocol 1: Two-Step Deprotection of this compound

Step 1: Hydrogenolytic Debenzhydrylation to yield tert-Butyl (azetidin-3-yl)carbamate

  • Materials:

    • This compound

    • Palladium on carbon (10 wt. % Pd/C)

    • Ethanol (reagent grade)

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).

    • Carefully add 10% Pd/C (10-20 mol %).

    • Seal the vessel and purge with hydrogen gas (or conduct the reaction under a hydrogen atmosphere at a suitable pressure, e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure to afford crude tert-butyl (azetidin-3-yl)carbamate, which can often be used in the next step without further purification.

Step 2: Boc Deprotection to yield 3-Aminoazetidine Dihydrochloride

  • Materials:

    • Crude tert-butyl (azetidin-3-yl)carbamate from Step 1

    • Hydrochloric acid (4 M in 1,4-dioxane or a solution of HCl in diethyl ether)

    • Diethyl ether (anhydrous)

  • Procedure:

    • Dissolve the crude tert-butyl (azetidin-3-yl)carbamate (1.0 eq) in a minimal amount of a suitable solvent like methanol or dichloromethane.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, a precipitate of 3-aminoazetidine dihydrochloride should form.

    • The product can be isolated by filtration or by concentrating the reaction mixture to dryness. Wash the resulting solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the solid under vacuum to obtain 3-aminoazetidine dihydrochloride as a white to off-white solid.

Intermediate Molecular Weight ( g/mol ) Typical Yield Analytical Technique
tert-Butyl (azetidin-3-yl)carbamate172.22>90% (crude)LC-MS, ¹H NMR
3-Aminoazetidine dihydrochloride147.0385-95% (over two steps)¹H NMR, ¹³C NMR

PART 2: Synthesis of Dihydropteridinone Cores

The versatility of the BI 2536 scaffold lies in the ability to modify the dihydropteridinone core. For the purpose of coupling with the 3-aminoazetidine intermediate, a key precursor is a 2-halo-substituted dihydropteridinone. A general and efficient method to construct this core involves the condensation of a substituted 2,4-dihalo-5-nitropyrimidine with an α-amino acid ester, followed by reduction of the nitro group and subsequent cyclization.

Experimental Protocol 2: Synthesis of a Representative 2-Chloro-dihydropteridinone Precursor

This protocol outlines the synthesis of a generic 2-chloro-dihydropteridinone, which can be adapted by using different α-amino acid esters to introduce diversity at the C7 and C8 positions.

Step 1: N-Alkylation of an α-Amino Acid Ester

  • Materials:

    • α-Amino acid ester hydrochloride (e.g., D-2-aminobutyric acid methyl ester hydrochloride)

    • Aldehyde or ketone (e.g., cyclopentanone)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (saturated aqueous solution)

  • Procedure:

    • To a stirred suspension of the α-amino acid ester hydrochloride (1.0 eq) in DCM, add the aldehyde or ketone (1.1 eq).

    • Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the N-alkylated α-amino acid ester.

Step 2: Condensation with 2,4-Dichloro-5-nitropyrimidine

  • Materials:

    • N-alkylated α-amino acid ester from Step 1

    • 2,4-Dichloro-5-nitropyrimidine

    • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

    • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-alkylated α-amino acid ester (1.0 eq) in ACN or DMF.

    • Add DIPEA (2.0 eq) and 2,4-dichloro-5-nitropyrimidine (1.05 eq).

    • Stir the reaction mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 3: Reductive Cyclization to the Dihydropteridinone Core

  • Materials:

    • The product from Step 2

    • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

    • Acetic acid (AcOH) or Ethanol (EtOH)

  • Procedure (using Iron powder):

    • Suspend the product from Step 2 (1.0 eq) in a mixture of acetic acid and water.

    • Heat the mixture to 60-80 °C and add iron powder (5.0 eq) portion-wise.

    • Stir the reaction vigorously for 1-3 hours.

    • Filter the hot reaction mixture through Celite® and wash the filter cake with hot acetic acid or ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Triturate the residue with water or diethyl ether to induce precipitation.

    • Collect the solid by filtration and dry under vacuum to afford the desired 2-chloro-dihydropteridinone.

PART 3: Coupling of 3-Aminoazetidine with the Dihydropteridinone Core

The cornerstone of this synthetic strategy is the formation of the C-N bond between the 3-aminoazetidine and the C2 position of the dihydropteridinone core. Two powerful and widely used methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Causality in Catalyst and Condition Selection
  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance.[4][5][6][7] The choice of phosphine ligand is critical for the reaction's success, with bulky, electron-rich ligands such as XPhos or SPhos often providing excellent results for coupling with sterically hindered amines and heterocyclic halides. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to generate the active palladium catalyst and facilitate the deprotonation of the amine.

  • Ullmann Condensation: This copper-catalyzed N-arylation is a classical and often cost-effective alternative to palladium-catalyzed methods.[8][9][10] Modern Ullmann protocols often employ ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine to improve catalyst solubility and reactivity, allowing for lower reaction temperatures compared to traditional conditions.

Experimental Protocol 3: Buchwald-Hartwig Amination
  • Materials:

    • 2-Chloro-dihydropteridinone precursor (from Protocol 2)

    • 3-Aminoazetidine dihydrochloride (from Protocol 1)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or similar phosphine ligand

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

    • Toluene or 1,4-Dioxane (anhydrous)

  • Procedure:

    • To an oven-dried reaction vessel, add the 2-chloro-dihydropteridinone (1.0 eq), 3-aminoazetidine dihydrochloride (1.2 eq), sodium tert-butoxide (2.5 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.1 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene or 1,4-dioxane via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a pad of Celite® and concentrate the filtrate.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired BI 2536 analogue.

Experimental Protocol 4: Ullmann Condensation
  • Materials:

    • 2-Chloro-dihydropteridinone precursor (from Protocol 2)

    • 3-Aminoazetidine dihydrochloride (from Protocol 1)

    • Copper(I) iodide (CuI)

    • 1,10-Phenanthroline or N,N'-Dimethylethylenediamine (ligand)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Procedure:

    • To a reaction vessel, add CuI (0.1 eq), the 2-chloro-dihydropteridinone (1.0 eq), 3-aminoazetidine dihydrochloride (1.5 eq), K₂CO₃ (3.0 eq), and the ligand (0.2 eq).

    • Add anhydrous DMF or DMSO.

    • Heat the reaction mixture to 100-140 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediates cluster_final Final Product start This compound azetidine 3-Aminoazetidine dihydrochloride start->azetidine Deprotection (Protocol 1) final_product BI 2536 Analogue azetidine->final_product Coupling (Protocols 3 & 4) dihydropteridinone 2-Chloro-dihydropteridinone Precursor dihydropteridinone->final_product dihydropteridinone_synthesis Synthesis (Protocol 2) dihydropteridinone_synthesis->dihydropteridinone

Caption: Overall synthetic workflow for BI 2536 analogues.

Data Presentation: Representative BI 2536 Analogues

The following table illustrates the potential diversity of BI 2536 analogues that can be synthesized using the described protocols by varying the substituents on the dihydropteridinone core.

Analogue R¹ (at C7) R² (at C8) Expected PLK1 IC₅₀ Range Rationale for Synthesis
A-1 EthylCyclopentyl1-10 nMMimics the substitution pattern of BI 2536.
A-2 MethylIsopropyl5-50 nMInvestigates the effect of smaller alkyl groups on potency.
A-3 HBenzyl10-100 nMExplores the impact of an aromatic substituent at the C8 position.
A-4 EthylCyclohexyl1-20 nMProbes the influence of a larger cycloalkyl group on binding affinity.

Conclusion and Future Directions

This guide provides a robust and flexible synthetic platform for the generation of novel BI 2536 analogues, leveraging the strategic use of this compound. The detailed protocols for the deprotection of the starting material, the synthesis of diverse dihydropteridinone cores, and the crucial C-N coupling reactions offer a clear roadmap for researchers in the field of kinase inhibitor discovery. The modular nature of this approach allows for the systematic exploration of structure-activity relationships, paving the way for the identification of next-generation PLK1 inhibitors with superior therapeutic potential. Further optimization of reaction conditions and the exploration of a wider range of substituents on both the azetidine and dihydropteridinone moieties will undoubtedly lead to the discovery of novel and potent anti-cancer agents.

References

Application Note: A Robust Protocol for the Acid-Catalyzed Boc Deprotection of 1-benzhydrylazetidin-3-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability and predictable reactivity.[1][2] Its selective removal is a critical step in the synthesis of complex molecules, particularly pharmaceutical intermediates like 1-benzhydrylazetidin-3-yl amine. This azetidine derivative is a valuable building block in medicinal chemistry.[3] This document provides a detailed, field-proven protocol for the efficient deprotection of its Boc-protected precursor using trifluoroacetic acid (TFA). We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss crucial safety and handling considerations.

Introduction: The Strategic Role of Boc Deprotection

In multi-step organic synthesis, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. The Boc group is one of the most common protecting groups for amines due to its resilience in basic, nucleophilic, and catalytic hydrogenation conditions.[1][2] Its removal is typically achieved under acidic conditions, a transformation that must be both high-yielding and clean to ensure the integrity of the final product.[2][4]

The target molecule, 1-benzhydrylazetidin-3-yl amine, features a sterically hindered azetidine core, making the choice of deprotection agent and conditions critical for success. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the reagent system of choice for this transformation.[5] This combination offers several advantages:

  • Efficacy: TFA is a strong acid that readily cleaves the acid-labile Boc group.[6]

  • Volatility: Both TFA and DCM are volatile, simplifying their removal from the reaction mixture post-completion.[4][7]

  • Solubility: DCM is an excellent solvent for a wide range of organic compounds, ensuring a homogenous reaction mixture.

Reaction Mechanism and Rationale

The acid-catalyzed deprotection of a Boc-protected amine is a well-understood, stepwise process.[1][6][8] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by the strong acid (TFA).[2][8] This step activates the Boc group for cleavage.

  • Fragmentation: The protonated intermediate is unstable and fragments. The tert-butyl-oxygen bond cleaves to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[2][8]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas (CO₂) and the desired free amine.[6][8] It is crucial to perform this reaction in a well-ventilated fume hood or with a gas outlet to safely vent the CO₂ produced.[5][8]

  • Salt Formation: Under the strong acidic conditions, the newly liberated amine is immediately protonated, forming its corresponding ammonium trifluoroacetate salt.[8]

The tert-butyl cation generated can be quenched by various nucleophiles or deprotonate to form isobutylene gas.[1][8]

Experimental Protocol

This protocol is optimized for the deprotection of tert-butyl (1-benzhydrylazetidin-3-yl)carbamate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercial SourceStarting material.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial SourceAprotic solvent. Ensure it is dry to prevent side reactions.
Trifluoroacetic Acid (TFA)Reagent grade, ≥99%Commercial SourceCorrosive and hygroscopic. Handle with extreme care.[9][10]
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercial SourceUsed for neutralization during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial SourceDrying agent.
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)ACS GradeCommercial SourceExtraction solvent.
Step-by-Step Procedure

The entire process should be conducted within a certified chemical fume hood.[11][9]

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1.0 eq) in anhydrous dichloromethane. A typical concentration is 0.1-0.2 M.

  • Acid Addition: While stirring at room temperature (20-25 °C), slowly add trifluoroacetic acid (10-20 eq.) to the solution. A common and effective formulation is a 25-50% solution of TFA in DCM.[4] A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The deprotection is often rapid, typically completing within 30 minutes to 2 hours.[1][4] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA. The resulting residue is the crude trifluoroacetate salt of the amine.

  • Aqueous Work-up:

    • Dissolve the crude residue in a suitable organic solvent like ethyl acetate or DCM.

    • Transfer the solution to a separatory funnel and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Caution: Vigorous CO₂ evolution will occur. Add the basic solution slowly and vent the funnel frequently.

    • Continue adding the NaHCO₃ solution until the aqueous layer is basic (pH > 8).

  • Extraction and Drying:

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, 1-benzhydrylazetidin-3-yl amine.[1]

Experimental Workflow Diagram

Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification start Dissolve Boc-protected amine in anhydrous DCM add_tfa Slowly add TFA (10-20 eq.) at Room Temperature start->add_tfa 1.0 eq. Substrate stir Stir and monitor reaction by TLC or LC-MS add_tfa->stir Vigorous stirring concentrate Concentrate under reduced pressure stir->concentrate Reaction complete neutralize Dissolve residue and neutralize with sat. NaHCO₃ solution concentrate->neutralize CAUTION: CO₂ evolution extract Extract with organic solvent (e.g., EtOAc or DCM) neutralize->extract dry Wash with brine, dry over Na₂SO₄, filter, and concentrate extract->dry end_product Purified Product: 1-benzhydrylazetidin-3-yl amine dry->end_product

Caption: Workflow for the TFA-mediated Boc deprotection of 1-benzhydrylazetidin-3-yl amine.

Product Characterization

The final product, 1-benzhydrylazetidin-3-yl amine, is typically a white powder.[12] Proper characterization is essential to confirm its identity and purity.

Analysis TechniqueExpected Results
¹H NMR Disappearance of the tert-butyl singlet (around 1.4 ppm). Appearance of a broad singlet for the -NH₂ protons. Benzhydryl protons (CH) and aromatic signals will be present.
¹³C NMR Disappearance of the Boc carbonyl (~155 ppm) and quaternary carbon (~80 ppm).
Mass Spectrometry The molecular ion peak corresponding to the deprotected amine (C₁₆H₁₈N₂, MW: 238.33) should be observed.[12]
Purity (HPLC/LC-MS) ≥98.0%[3][12]

Safety and Handling Precautions

Trifluoroacetic acid is a highly corrosive and hazardous chemical that requires strict safety protocols.[9][13][14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and chemical-resistant gloves (nitrile for low volumes, butyl rubber or Viton for larger quantities) when handling TFA.[11][10]

  • Ventilation: All operations involving TFA must be performed inside a properly functioning chemical fume hood to avoid inhalation of its corrosive vapors.[11][9]

  • Handling: TFA is hygroscopic and air-sensitive.[13] Keep containers tightly sealed when not in use. When diluting, always add acid to the solvent slowly.

  • Spill Response: In case of a spill, evacuate the area. Neutralize small spills with an appropriate agent like sodium bicarbonate and absorb with an inert material. For large spills, follow institutional emergency procedures.[13]

  • First Aid: In case of skin contact, immediately wash the affected area with plenty of water.[10] For eye contact, flush with an eyewash station for at least 15 minutes and seek immediate medical attention.[9][14]

References

Acid-catalyzed deprotection of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

<_ Azetidine-containing compounds are of significant interest in medicinal chemistry due to the unique structural constraints and physicochemical properties imparted by the four-membered ring.[1][2][3] The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its reliability in protecting amine functionalities.[4][5] Its removal, or deprotection, is a critical step in many synthetic pathways. This application note provides a detailed guide to the acid-catalyzed deprotection of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate, a key intermediate in the synthesis of various biologically active molecules.

Scientific Rationale and Mechanism

The acid-catalyzed deprotection of a Boc-protected amine is a well-established transformation that proceeds through a specific and predictable mechanism.[4][6][7] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA).[5][8] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent cleavage of the tert-butyl-oxygen bond.

This cleavage results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6][8] The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[6][7] The newly liberated amine is then protonated by the excess acid in the reaction mixture, forming the corresponding salt (e.g., trifluoroacetate salt).[6]

A critical consideration in Boc deprotection is the fate of the electrophilic tert-butyl cation.[9][10][11] This reactive intermediate can potentially alkylate nucleophilic sites within the substrate or solvent, leading to unwanted side products.[9][10] To mitigate this, "scavengers" are often added to the reaction mixture.[9][11] These are nucleophilic species that readily trap the tert-butyl cation, preventing it from reacting elsewhere.[9][11]

dot

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Protonation of Amine A Boc-Protected Amine Protonated_Boc Protonated Carbamate A->Protonated_Boc H_plus H⁺ (from TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt Amine TFA Salt Free_Amine->Amine_Salt H_plus2 H⁺ (from TFA)

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocol

This protocol outlines the acid-catalyzed deprotection of this compound using trifluoroacetic acid in dichloromethane.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Various
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Trifluoroacetic acid (TFA)≥99%Sigma-Aldrich
Saturated sodium bicarbonate solution (NaHCO₃)ACS ReagentFisher Scientific
Brine (Saturated NaCl solution)ACS ReagentFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)≥97%Sigma-Aldrich
Diethyl etherACS ReagentFisher Scientific
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.[12]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[8][13]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[13][14]

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Carefully neutralize the acidic solution by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[13]

  • Purification: The resulting crude 1-benzhydrylazetidin-3-amine can be purified by column chromatography on silica gel or by crystallization if it is a solid.

dot

Experimental_Workflow Start Start: Boc-Protected Amine in DCM Add_TFA Add Trifluoroacetic Acid (TFA) at 0 °C Start->Add_TFA Stir Stir at Room Temperature (1-4 h) Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Work-up: - Concentrate - Dissolve in EtOAc - Wash with NaHCO₃ & Brine - Dry over MgSO₄ Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Product Final Product: Deprotected Amine Purify->Product

Caption: Experimental Workflow for Boc Deprotection.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of TFA.[9][11] For sterically hindered substrates, gentle heating may be necessary, but this should be done with caution to avoid side reactions.[9]

  • Side Product Formation: The presence of unexpected byproducts may indicate alkylation by the tert-butyl cation.[9][10] Adding a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture can help to mitigate this issue.[9]

  • Azetidine Ring Stability: While the azetidine ring is generally stable under these conditions, prolonged exposure to strong acid or elevated temperatures could potentially lead to ring-opening or other decomposition pathways, particularly with highly activated substrates.[1][15] It is advisable to use the mildest conditions necessary to achieve deprotection.

  • Product Isolation: The deprotected amine is basic and will exist as its trifluoroacetate salt after the initial reaction.[6] The basic work-up is necessary to isolate the free amine. If the free amine is highly water-soluble, extraction can be challenging. In such cases, alternative work-up procedures, such as using a solid-supported base, may be beneficial.[14]

Safety Precautions

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • The reaction generates carbon dioxide gas, so the reaction vessel should not be sealed.[6]

Characterization of the Product

The final product, 1-benzhydrylazetidin-3-amine, should be characterized to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the deprotected amine. The disappearance of the characteristic tert-butyl signal (a singlet around 1.4 ppm) and the appearance of the amine proton signals are key indicators of a successful reaction.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.

References

Application Notes and Protocols for the Catalytic Hydrogenation of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

<-3>

Introduction: The Strategic Importance of N-Debenzhydrylation

In the landscape of modern pharmaceutical and fine chemical synthesis, the azetidine ring is a privileged structural motif, imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1] The synthesis of functionalized azetidines often necessitates the use of protecting groups for the ring nitrogen to modulate its reactivity and prevent unwanted side reactions. The benzhydryl (diphenylmethyl) group is a commonly employed N-protecting group due to its steric bulk and relative stability. However, its efficient and selective removal is a critical step in the synthetic pathway to furnish the desired final product, tert-butyl (azetidin-3-yl)carbamate, a valuable building block in drug discovery.[2][3]

Catalytic hydrogenation stands out as a premier method for the deprotection of N-benzhydryl groups, offering mild reaction conditions, high yields, and clean byproducts.[4][5] This protocol provides a comprehensive guide to the catalytic hydrogenation of tert-butyl (1-benzhydrylazetidin-3-yl)carbamate, delving into the mechanistic underpinnings, detailed experimental procedures, and critical safety considerations.

Mechanistic Insights into Catalytic Hydrogenolysis

The cleavage of the N-benzhydryl bond via catalytic hydrogenation is a form of hydrogenolysis, a reaction where a chemical bond is broken by the addition of hydrogen.[4] The reaction is heterogeneous, occurring on the surface of a solid catalyst, typically palladium on carbon (Pd/C).[6]

The generally accepted mechanism involves the following key steps:[6][7][8]

  • Adsorption of Reactants: Both hydrogen gas (H₂) and the substrate, this compound, adsorb onto the surface of the palladium catalyst.

  • Activation of Hydrogen: The H-H bond in molecular hydrogen is weakened and cleaved upon interaction with the palladium surface, forming reactive atomic hydrogen species bound to the catalyst.[7]

  • Hydrogenolysis: The adsorbed substrate undergoes cleavage of the carbon-nitrogen bond of the benzhydryl group through a series of steps involving the transfer of the activated hydrogen atoms. This results in the formation of the deprotected azetidine and diphenylmethane as a byproduct.

  • Desorption of Products: The final products, tert-butyl (azetidin-3-yl)carbamate and diphenylmethane, desorb from the catalyst surface, regenerating the active sites for further catalytic cycles.

Reaction Pathway Visualization

G cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products Reactant This compound Adsorbed_Reactant Adsorbed Substrate Reactant->Adsorbed_Reactant Adsorption H2 H₂ (gas) Activated_H Activated Hydrogen (H•) H2->Activated_H Adsorption & Activation Catalyst Pd/C Catalyst Product tert-Butyl (azetidin-3-yl)carbamate Adsorbed_Reactant->Product Hydrogenolysis Byproduct Diphenylmethane Adsorbed_Reactant->Byproduct Hydrogenolysis Activated_H->Adsorbed_Reactant Product->Product Byproduct->Byproduct

Caption: Catalytic hydrogenation of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard procedure for the catalytic hydrogenation of this compound. All operations involving hydrogen gas and pyrophoric catalysts must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.[9]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStarting material.
Palladium on Carbon (Pd/C)10 wt. %Commercially AvailableCatalyst. Handle with care as it can be pyrophoric.[10]
Methanol (MeOH)AnhydrousCommercially AvailableReaction solvent.
Hydrogen (H₂)High PurityGas SupplierReducing agent.
Nitrogen (N₂)High PurityGas SupplierInert gas for purging.
Celite®---Commercially AvailableFiltration aid.
Reaction Setup and Procedure
  • Vessel Preparation: A clean, dry hydrogenation vessel (e.g., a Parr shaker or a round-bottom flask equipped with a hydrogen balloon) is charged with this compound (1.0 eq).

  • Solvent Addition: Anhydrous methanol is added to dissolve the substrate. The concentration can be adjusted but is typically in the range of 0.1-0.5 M.

  • Inerting the System: The vessel is sealed and purged with nitrogen gas for 5-10 minutes to remove all oxygen. This is a critical safety step to prevent the formation of an explosive hydrogen-oxygen mixture.[11][12]

  • Catalyst Addition: Under a positive pressure of nitrogen, the 10% Pd/C catalyst (typically 5-10 mol%) is carefully added to the reaction mixture. Caution: Pd/C can be pyrophoric, especially when dry.[10] It is often handled as a wet paste to minimize this risk.

  • Hydrogenation: The nitrogen inlet is replaced with a hydrogen source. The vessel is then pressurized with hydrogen to the desired pressure (typically 1-4 atm or higher in a specialized apparatus). For a balloon setup, the flask is evacuated and backfilled with hydrogen three times.

  • Reaction Monitoring: The reaction mixture is stirred vigorously to ensure good mixing of the catalyst, substrate, and hydrogen. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or by observing the cessation of hydrogen uptake.

  • Work-up:

    • Upon completion, the hydrogen source is removed, and the vessel is carefully purged with nitrogen to remove any residual hydrogen.[11]

    • The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst on the filter paper is highly pyrophoric and should be kept wet with solvent (e.g., methanol or water) and not allowed to dry in the air.[10][13]

    • The filter cake is washed with additional methanol to ensure complete recovery of the product.

    • The combined filtrate is concentrated under reduced pressure to yield the crude tert-butyl (azetidin-3-yl)carbamate.

  • Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography if necessary.

Summary of Reaction Parameters
ParameterTypical RangeRationale
Catalyst Loading 5-10 mol%Higher loading can increase reaction rate but also cost.
Hydrogen Pressure 1-4 atm (balloon) to >50 psi (Parr)Higher pressure generally increases the reaction rate.
Temperature Room TemperatureThe reaction is typically exothermic and proceeds well at ambient temperature.
Solvent Methanol, Ethanol, Ethyl AcetateProtic solvents like methanol and ethanol are commonly used.
Reaction Time 2-24 hoursHighly dependent on substrate, catalyst, pressure, and temperature.

Troubleshooting and Field-Proven Insights

Common Issues and Solutions
IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Poor stirring- Use fresh, high-quality catalyst.- Increase hydrogen pressure.- Ensure vigorous stirring to maintain catalyst suspension.
Side Reactions/Byproducts - Over-reduction of other functional groups- Catalyst poisoning- Use a more selective catalyst or catalyst poison if necessary.[14]- Ensure high purity of starting materials and solvents.
Difficulty in Filtration - Fine catalyst particles- Use a thicker pad of Celite® or a different grade of filter aid.

Troubleshooting Workflow

G Start Reaction Incomplete? Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Yes Side_Products Side Products Observed? Start->Side_Products No Increase_H2 Increase H₂ Pressure Check_Catalyst->Increase_H2 Check_Stirring Improve Stirring Increase_H2->Check_Stirring Success Successful Deprotection Check_Stirring->Success Change_Catalyst Consider Selective Catalyst Side_Products->Change_Catalyst Yes Side_Products->Success No Purify_Reagents Purify Reagents/Solvents Change_Catalyst->Purify_Reagents Purify_Reagents->Success

References

Application Notes and Protocols for the Incorporation of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Peptidomimetics

In the landscape of contemporary drug discovery, peptidomimetics serve as a cornerstone for developing therapeutics with enhanced pharmacological profiles. The incorporation of non-natural amino acids is a key strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among the various scaffolds utilized, azetidine-containing amino acids have emerged as powerful tools for peptide modification. The constrained four-membered ring of azetidine introduces a unique structural rigidity into the peptide backbone, influencing secondary structure and often leading to improved resistance against proteolytic degradation.[1] Furthermore, the azetidine nitrogen provides a valuable handle for late-stage functionalization, allowing for the introduction of various moieties to modulate a peptide's biological activity and pharmacokinetic properties.

This guide provides a comprehensive overview and detailed protocols for the application of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate , a key building block for introducing a 3-aminoazetidine (3-AAz) moiety into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). We will delve into the strategic considerations for its use, including orthogonal protection strategies, optimized coupling conditions for this sterically hindered residue, and methods for selective deprotection.

The Building Block: this compound

This trifunctional building block is strategically designed for seamless integration into standard peptide synthesis workflows, particularly those employing Boc-based strategies.

PropertyValueSource
IUPAC Name tert-butyl N-(1-benzhydrylazetidin-3-yl)carbamate
Molecular Formula C₂₁H₂₆N₂O₂PubChem
Molecular Weight 338.4 g/mol PubChem
CAS Number 91189-18-3PubChem

The molecule incorporates three key features:

  • Azetidine-3-carboxylic acid surrogate: The core azetidine ring provides the conformational constraint.

  • Boc-protected amine: The tert-butoxycarbonyl (Boc) group offers temporary protection of the 3-amino group, which will form the N-terminus of the subsequent amino acid in the peptide chain. This group is readily removed under moderately acidic conditions.

  • Benzhydryl-protected azetidine nitrogen: The benzhydryl (Boc) group provides robust, semi-permanent protection of the azetidine ring nitrogen. Its removal requires specific deprotection conditions, offering an orthogonal handle for potential late-stage modification of the peptide.

Strategic Considerations in SPPS

The successful incorporation of this compound into a peptide sequence hinges on a well-defined orthogonal protection strategy. The most logical approach within a Boc-SPPS framework involves the sequential deprotection of the Boc and benzhydryl groups.

Orthogonal Deprotection Strategy

The use of a Boc group for the exocyclic amine and a benzhydryl group for the endocyclic amine allows for a two-tiered deprotection scheme:

  • Iterative Boc Deprotection: During peptide elongation, the Boc group is selectively removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose the primary amine for coupling with the next amino acid.[2]

  • Final or Late-Stage Benzhydryl Deprotection: The benzhydryl group is stable to the conditions used for Boc removal. Its cleavage is typically reserved for the final deprotection step or as a means for on-resin, late-stage functionalization of the azetidine nitrogen.

Coupling of the Sterically Hindered Azetidine Building Block

The N-benzhydryl group on the azetidine ring, combined with the inherent strain of the four-membered ring, presents significant steric hindrance. This can slow down the coupling reaction and lead to incomplete acylation with standard coupling reagents. To overcome this challenge, the use of a highly efficient coupling reagent is paramount.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice for coupling sterically hindered and N-alkylated amino acids.[3][4][5] HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), rapidly converts the carboxylic acid to a highly reactive OAt-active ester, which efficiently acylates the free amine of the growing peptide chain.[3][4]

Experimental Protocols

The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a peptide containing the this compound building block using a Boc-based strategy.

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single cycle of deprotection and coupling for a standard Boc-protected amino acid on a resin-bound peptide.

Materials:

  • Boc-protected amino acid

  • Peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagent (e.g., HBTU)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[2]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and wash the resin with DCM (3-5 times).

  • Coupling:

    • In a separate vessel, pre-activate the Boc-amino acid (3 eq.) with a suitable coupling reagent (e.g., HBTU, 2.9 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Coupling of this compound

This protocol is specifically for the incorporation of the sterically hindered azetidine building block.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • HATU

  • DIEA

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the peptide-resin has been subjected to a Boc deprotection and neutralization cycle as described in Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (2-3 eq.) and HATU (1.9-2.9 eq.) in DMF.

    • Add DIEA (4-6 eq.) to the solution and allow to pre-activate for 5-10 minutes.

    • Add the activated solution to the peptide-resin.

    • Agitate for 2-4 hours, or until a negative Kaiser test is obtained. Due to steric hindrance, a longer coupling time may be necessary compared to standard amino acids.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: Selective Deprotection of the Benzhydryl Group

The benzhydryl group can be removed via catalytic transfer hydrogenation, a milder alternative to strong acids like HF, which could potentially degrade sensitive peptide sequences.[6]

Materials:

  • Peptide-resin with the N-benzhydryl protected azetidine moiety

  • 10% Palladium on carbon (Pd/C)

  • Formic acid (HCOOH)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the peptide-resin in a suitable solvent like methanol.

  • Catalytic Transfer Hydrogenation:

    • To the resin suspension in methanol, add 10% Pd/C catalyst (by weight, relative to the resin).

    • Add formic acid as the hydrogen donor. The exact amount may need to be optimized, but a significant excess is typically used.

    • Agitate the mixture at room temperature. The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing by LC-MS. The reaction may take several hours to reach completion.[6]

  • Catalyst Removal and Washing:

    • Once the deprotection is complete, carefully filter the resin to remove the Pd/C catalyst.

    • Wash the resin extensively with methanol, DMF, and DCM to remove all traces of formic acid and any byproducts.

Data Summary and Performance

The efficiency of incorporating sterically hindered amino acids is crucial for the overall yield and purity of the final peptide. Below is a summary of typical parameters and expected outcomes.

ParameterCondition/ReagentExpected Outcome/Comment
Boc Deprotection 25-50% TFA in DCM, 20-30 min>99% deprotection.
Azetidine Coupling 2-3 eq. Azetidine AA, 1.9-2.9 eq. HATU, 4-6 eq. DIEA in DMFHigh coupling efficiency (>95%) with extended reaction time (2-4 h).
Standard AA Coupling 3 eq. Boc-AA, 2.9 eq. HBTU, 6 eq. DIEA in DMF>99% coupling efficiency within 1-2 h.
Benzhydryl Deprotection 10% Pd/C, HCOOH, MeOH, RTEffective deprotection, but reaction time may vary depending on the peptide sequence and length.
Final Cleavage HF or TFMSAStandard conditions for Boc-SPPS.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling of the azetidine building block, a second coupling should be performed before proceeding to the next step.

  • Racemization: While HATU is known to suppress racemization, the risk is always present, especially with prolonged activation times. It is advisable to add the activated amino acid to the resin as soon as possible.

  • Benzhydryl Deprotection: The efficiency of catalytic transfer hydrogenation can be sequence-dependent. Optimization of the catalyst loading, hydrogen donor concentration, and reaction time may be necessary for complex peptides.

  • Late-Stage Functionalization: If the benzhydryl group is to be removed for on-resin functionalization, ensure that the subsequent chemical steps are compatible with the resin and any other protecting groups on the peptide.

Conclusion

This compound is a valuable building block for the synthesis of peptides with unique structural and functional properties. Its successful incorporation into peptide chains via SPPS is readily achievable with careful consideration of the orthogonal protection strategy and the use of potent coupling reagents like HATU to overcome steric hindrance. The protocols and guidelines presented here provide a solid foundation for researchers and drug development professionals to leverage the potential of azetidine-containing peptides in their scientific endeavors.

References

The Azetidine Scaffold in CNS Drug Discovery: Application Notes for 3-Amino-1-benzhydrylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Moiety

In the landscape of medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold.[1] Its inherent ring strain and conformational rigidity provide a unique structural framework that medicinal chemists can exploit to design novel therapeutic agents with enhanced potency and selectivity.[2] Unlike more flexible aliphatic chains, the constrained nature of the azetidine ring allows for precise control over the spatial orientation of substituents, which can lead to improved interactions with biological targets.[2] This is particularly advantageous in the development of drugs targeting the complex and highly specific receptors and transporters within the central nervous system (CNS).

This guide focuses on the application of a key azetidine-containing building block, 3-amino-1-benzhydrylazetidine , in the discovery of novel CNS-active compounds, with a particular emphasis on its use in the development of triple reuptake inhibitors (TRIs) for the treatment of depression.

The Benzhydryl Group: A Versatile Protecting Group and Bioactive Component

The 1-benzhydryl substituent on the azetidine ring serves a dual purpose. In synthetic chemistry, the benzhydryl group is an effective protecting group for the azetidine nitrogen. It is stable under a variety of reaction conditions, yet can be removed when necessary to allow for further derivatization at the nitrogen atom.[3] Furthermore, the benzhydryl moiety itself is found in a number of biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic properties.[4] This dual functionality makes 3-amino-1-benzhydrylazetidine a particularly attractive starting material for drug discovery campaigns.

Application Focus: Triple Reuptake Inhibitors for Depression

Major depressive disorder is a complex psychiatric condition often associated with imbalances in the levels of key neurotransmitters in the brain, namely serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] While selective serotonin reuptake inhibitors (SSRIs) have been a mainstay of treatment, a significant portion of patients do not achieve full remission. This has led to the development of dual reuptake inhibitors and, more recently, triple reuptake inhibitors (TRIs). By simultaneously blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), TRIs aim to restore the balance of all three key neurotransmitters, potentially offering a broader spectrum of antidepressant activity and a faster onset of action.[5]

The 3-aminoazetidine scaffold has proven to be an excellent platform for the development of potent and selective TRIs.[1][6] The amino group at the 3-position provides a convenient handle for the introduction of various substituents to modulate the activity and selectivity of the compounds for the three monoamine transporters.

Synthetic Protocols

Protocol 1: Efficient Two-Step Synthesis of 3-Amino-1-benzhydrylazetidine

This protocol describes a streamlined and scalable synthesis of the key intermediate, 3-amino-1-benzhydrylazetidine, from the commercially available 1-benzhydrylazetidin-3-ol.[7]

Step 1: Mesylation of 1-Benzhydrylazetidin-3-ol

  • Rationale: The hydroxyl group at the 3-position is a poor leaving group. To facilitate nucleophilic substitution with an amine source, it is first converted to a good leaving group, a mesylate. Methanesulfonyl chloride is a common and effective reagent for this transformation.

  • Procedure:

    • To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in acetonitrile, add triethylamine (1.5 equivalents) and cool the mixture to 0 °C.

    • Slowly add methanesulfonyl chloride (1.2 equivalents) to the cooled solution, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water.

    • Filter the resulting solid, which is the mesylate intermediate, and wash with cold water. The wet filter cake can be used directly in the next step.

Step 2: Aminolysis of the Mesylate Intermediate

  • Rationale: The mesylate is displaced by ammonia in an SN2 reaction to form the desired 3-aminoazetidine. Using a Parr reactor allows the reaction to be performed under pressure, which can increase the reaction rate and improve the yield.[7]

  • Procedure:

    • Place the wet mesylate intermediate from Step 1 into a Parr reactor.

    • Add a solution of ammonium hydroxide in isopropanol.

    • Seal the reactor and heat to approximately 70 °C with stirring.

    • Maintain the temperature and pressure for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reactor to room temperature and carefully vent the pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the isopropanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-amino-1-benzhydrylazetidine.

    • The product can be purified by column chromatography on silica gel or by crystallization of a suitable salt (e.g., the acetate salt).[7]

Protocol 2: Derivatization of 3-Amino-1-benzhydrylazetidine for TRI Activity

The primary amino group of 3-amino-1-benzhydrylazetidine is a versatile point for derivatization to explore the structure-activity relationship (SAR) for triple reuptake inhibition. A common approach is reductive amination.

  • Rationale: Reductive amination with various aldehydes or ketones allows for the introduction of a wide range of substituents at the 3-amino position. This method is generally high-yielding and tolerant of many functional groups.

  • Procedure:

    • To a solution of 3-amino-1-benzhydrylazetidine (1 equivalent) and a selected aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a mild reducing agent such as sodium triacetoxyborohydride (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 3-amino-1-benzhydrylazetidine derivative.

Biological Evaluation Protocols

Protocol 3: In Vitro Neurotransmitter Transporter Uptake Assay

This protocol details a fluorescence-based assay to determine the inhibitory activity of synthesized compounds against the human serotonin, norepinephrine, and dopamine transporters.[1][8]

  • Materials:

    • HEK293 cells stably transfected with human SERT (hSERT), hNET, or hDAT.[1]

    • Neurotransmitter Transporter Uptake Assay Kit (commercially available).[8]

    • Test compounds dissolved in DMSO.

    • Reference inhibitors (e.g., fluoxetine for SERT, nisoxetine for NET, GBR12909 for DAT).

    • 96-well black, clear-bottom microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Seed the transfected HEK293 cells into 96-well plates and culture overnight to form a confluent monolayer.

    • Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add the test compounds or reference inhibitors to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at 37 °C.

    • Add the fluorescent substrate from the assay kit to all wells.

    • Immediately measure the fluorescence intensity in a kinetic or endpoint mode using a fluorescence plate reader with appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve.

Protocol 4: In Vivo Behavioral Models for Antidepressant Activity

The following are two commonly used behavioral models in rodents to assess the potential antidepressant effects of test compounds.[9][10]

  • Forced Swim Test (FST):

    • Administer the test compound or vehicle to mice or rats via the desired route (e.g., intraperitoneal or oral).

    • After a specific pre-treatment time (e.g., 30-60 minutes), individually place each animal in a transparent cylinder filled with water (23-25 °C) from which it cannot escape.

    • Record the total duration of immobility during the last 4 minutes of a 6-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.[11]

  • Tail Suspension Test (TST):

    • Administer the test compound or vehicle to mice.

    • After the pre-treatment time, suspend each mouse by its tail from a horizontal bar using adhesive tape.

    • Record the total duration of immobility over a 6-minute test period. A decrease in immobility time suggests an antidepressant-like effect.[9]

Data Presentation

The following table summarizes the in vitro inhibitory activities of representative 3-aminoazetidine derivatives against the human monoamine transporters.

CompoundhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
Reference Compounds
Fluoxetine1.32101200
Nisoxetine1200.8390
GBR129092304601.8
Example 3-Aminoazetidine Derivatives
Compound A1025150
Compound B51580
Compound C2050300

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[1]

Visualization of Mechanism of Action

The following diagram illustrates the mechanism of action of a triple reuptake inhibitor at a synaptic cleft.

a_triple_reuptake_inhibitor_at_a_synaptic_cleft cluster_presynaptic Presynaptic Neuron cluster_vesicle Vesicle cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron synaptic_neurotransmitters Increased 5-HT, NE, DA presynaptic_neuron->synaptic_neurotransmitters Release neurotransmitters 5-HT, NE, DA SERT SERT NET NET DAT DAT synaptic_neurotransmitters->SERT Reuptake synaptic_neurotransmitters->NET Reuptake synaptic_neurotransmitters->DAT Reuptake receptors Postsynaptic Receptors synaptic_neurotransmitters->receptors Binding & Signal Transduction postsynaptic_neuron TRI Triple Reuptake Inhibitor (3-Aminoazetidine Derivative) TRI->SERT Blockade TRI->NET Blockade TRI->DAT Blockade

Caption: Mechanism of action of a triple reuptake inhibitor.

Conclusion

3-Amino-1-benzhydrylazetidine is a valuable and versatile building block for the discovery of novel CNS-active compounds. Its application in the development of triple reuptake inhibitors for depression highlights the potential of the azetidine scaffold in medicinal chemistry. The protocols and data presented in this guide provide a framework for researchers to synthesize, evaluate, and optimize novel 3-aminoazetidine derivatives as potential therapeutic agents.

References

Application Notes and Protocols: Tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate as a Premier Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, the azetidine motif has emerged as a valuable scaffold. This four-membered saturated heterocycle provides a rigid, three-dimensional framework that can effectively orient substituents in vectoral space, enhancing interactions with biological targets.[1] The conformational constraint imposed by the azetidine ring can lead to a reduction in the entropic penalty upon binding to a target protein, often resulting in increased potency.[1] Furthermore, the introduction of this small, polar heterocycle can favorably modulate physicochemical properties such as solubility and metabolic stability.[2][3]

This guide focuses on a particularly useful derivative, tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate , a trifunctional building block that offers a strategic entry point into a diverse range of complex molecules, particularly in the development of kinase inhibitors. The strategic placement of two orthogonal protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group on the 3-amino substituent and the readily cleavable benzhydryl (diphenylmethyl) group on the ring nitrogen—allows for selective deprotection and subsequent functionalization, making it a versatile tool for library synthesis and lead optimization.

Chemical Properties and Handling

PropertyValue
CAS Number 91189-18-3
Molecular Formula C₂₁H₂₆N₂O₂
Molecular Weight 338.45 g/mol
Appearance White to off-white solid
Storage Conditions Store at 2-8°C under an inert atmosphere.

Table 1: Key Chemical Properties of this compound.

Synthesis of this compound

The most common and efficient synthesis of the title compound involves the N-alkylation of tert-butyl azetidin-3-ylcarbamate with a suitable benzhydryl halide. The Boc-protected azetidine starting material is commercially available, often as its hydrochloride salt.

Protocol 1: N-Benzhydrylation of tert-Butyl azetidin-3-ylcarbamate

This protocol details the synthesis via nucleophilic substitution. The azetidine nitrogen acts as the nucleophile, displacing the halide from bromodiphenylmethane.

Reaction Scheme:

Synthesis of this compound reactant1 tert-Butyl azetidin-3-ylcarbamate reaction Reflux reactant1->reaction reactant2 Bromodiphenylmethane reactant2->reaction base K₂CO₃ base->reaction solvent Acetonitrile (CH₃CN) solvent->reaction product This compound + + +->reaction reaction->product

Figure 1: Synthesis of the title compound via N-alkylation.

Materials:

  • tert-Butyl azetidin-3-ylcarbamate hydrochloride (1.0 eq)

  • Bromodiphenylmethane (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of tert-butyl azetidin-3-ylcarbamate hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile, add bromodiphenylmethane (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Expected Yield: 75-85%.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild inorganic base sufficient to neutralize the hydrochloride salt of the starting material and the hydrobromic acid generated during the reaction. Its insolubility in acetonitrile facilitates removal by filtration.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Excess Reagent: A slight excess of bromodiphenylmethane ensures the complete consumption of the more valuable azetidine starting material.

Application in Kinase Inhibitor Synthesis: A Case Study in FAK Inhibitor Development

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[4][5] The unique trifunctional nature of this compound makes it an ideal starting point for the synthesis of potent and selective FAK inhibitors.

The general strategy involves a two-step deprotection and functionalization sequence, highlighting the utility of the orthogonal protecting groups.

Workflow for FAK Inhibitor Synthesis

FAK_Inhibitor_Synthesis start This compound step1 N-Benzhydryl Deprotection (Catalytic Transfer Hydrogenation) start->step1 intermediate1 tert-Butyl azetidin-3-ylcarbamate step1->intermediate1 step2 N-Arylation/Alkylation intermediate1->step2 intermediate2 N-Substituted tert-Butyl azetidin-3-ylcarbamate step2->intermediate2 step3 Boc Deprotection (Acidic Conditions) intermediate2->step3 product Final FAK Inhibitor step3->product

Figure 2: General workflow for FAK inhibitor synthesis.

Protocol 2: Selective N-Benzhydryl Deprotection via Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a mild and efficient method for the removal of the N-benzhydryl group, proceeding under neutral conditions and tolerating a wide range of functional groups.[3][6][7] Ammonium formate serves as a convenient in situ source of hydrogen.[8]

Reaction Scheme:

N_Benzhydryl_Deprotection reactant This compound reaction Reflux reactant->reaction catalyst 10% Pd/C catalyst->reaction h_source Ammonium Formate h_source->reaction solvent Methanol (MeOH) solvent->reaction product1 tert-Butyl azetidin-3-ylcarbamate product2 Diphenylmethane reaction->product1 reaction->product2 + + reaction->+

Figure 3: N-Benzhydryl deprotection via catalytic transfer hydrogenation.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10-20% w/w)

  • Ammonium formate (HCOONH₄) (5.0 eq)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (10-20% w/w) and ammonium formate (5.0 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product, tert-butyl azetidin-3-ylcarbamate, is often of sufficient purity for use in the next step. If necessary, it can be purified by column chromatography.

Expected Yield: >95%.

Mechanistic Insight: The palladium catalyst facilitates the decomposition of ammonium formate to hydrogen, which is then transferred to the N-benzhydryl group. The benzylic C-N bond is susceptible to hydrogenolysis, leading to the formation of the deprotected azetidine and diphenylmethane. This method is advantageous over direct hydrogenation with H₂ gas as it does not require specialized high-pressure equipment.[3][7]

Protocol 3: N-Arylation of the Azetidine Ring

With the azetidine nitrogen now free, it can be functionalized through various C-N bond-forming reactions, such as nucleophilic aromatic substitution (SₙAr) or Buchwald-Hartwig amination, to introduce the desired pharmacophoric elements.

Protocol 4: Boc Deprotection to Unveil the Primary Amine

The final step in many synthetic sequences is the removal of the Boc group to reveal the primary amine at the 3-position of the azetidine ring. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][9][10]

Reaction Scheme:

Boc_Deprotection reactant N-Substituted tert-Butyl azetidin-3-ylcarbamate reaction Room Temperature reactant->reaction reagent Trifluoroacetic Acid (TFA) reagent->reaction solvent Dichloromethane (DCM) solvent->reaction product Final FAK Inhibitor (TFA salt) reaction->product

Figure 4: Boc deprotection using trifluoroacetic acid.

Materials:

  • N-substituted tert-butyl azetidin-3-ylcarbamate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the N-substituted tert-butyl azetidin-3-ylcarbamate (1.0 eq) in anhydrous dichloromethane.

  • Add trifluoroacetic acid (typically 25-50% v/v) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting product is the TFA salt of the final amine. If the free base is required, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction.

Expected Yield: Quantitative.

Causality of Experimental Choices:

  • Reagent: TFA is a strong acid that effectively cleaves the acid-labile Boc group. Both TFA and DCM are volatile, allowing for easy removal in vacuo.[9]

  • Temperature: The reaction is initiated at 0°C to control the initial exotherm, then allowed to proceed at room temperature for complete conversion.

Data Summary: Deprotection Protocols

Protecting GroupReagents and ConditionsSubstrateProductYield (%)Reference
N-Benzhydryl10% Pd/C, HCOONH₄, MeOH, RefluxThis compoundtert-Butyl azetidin-3-ylcarbamate>95[3][6][7]
N-BocTFA, DCM, 0°C to RTN-Substituted tert-butyl azetidin-3-ylcarbamateN-Substituted azetidin-3-amine (TFA salt)Quantitative[1][9][10]

Table 2: Summary of Deprotection Protocols.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery. The orthogonal nature of its protecting groups allows for selective and sequential functionalization of the azetidine core, providing a robust platform for the synthesis of complex and diverse molecular libraries. The protocols outlined herein provide a practical guide for the synthesis and application of this key intermediate, with a particular focus on its utility in the development of kinase inhibitors. The strategic use of this building block can significantly streamline synthetic routes and accelerate the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable azetidine-containing building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during this multi-step synthesis.

The azetidine ring, a strained four-membered heterocycle, imparts unique conformational rigidity and metabolic stability to drug candidates, making it a sought-after scaffold in medicinal chemistry.[1][2] However, this inherent ring strain also presents specific synthetic challenges. This guide provides a logical, causality-driven approach to help you optimize your experimental outcomes.

Primary Synthetic Pathway Overview

The most robust and commonly scaled synthesis of this compound begins with the construction of the N-benzhydrylazetidine core, followed by functional group manipulation to install the Boc-protected amine. The pathway is outlined below.

Synthetic_Pathway cluster_0 Scaffold Construction cluster_1 Amine Installation cluster_2 Final Protection Epichlorohydrin Epichlorohydrin Azetidinol 1-Benzhydrylazetidin-3-ol Epichlorohydrin->Azetidinol Benzhydrylamine Benzhydrylamine Benzhydrylamine->Azetidinol Mesylate 1-Benzhydrylazetidin-3-yl mesylate Azetidinol->Mesylate MsCl, Base Amine 1-Benzhydryl-3-aminoazetidine Mesylate->Amine NH4OH Target This compound Amine->Target Boc2O, Base

Caption: Common synthetic route to the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Part 1: Synthesis of the 1-Benzhydrylazetidin-3-ol Intermediate

Question 1: My reaction between epichlorohydrin and benzhydrylamine gives a low yield of 1-benzhydrylazetidin-3-ol and forms significant impurities. What is happening?

Answer: This reaction, while effective, is prone to side reactions if not properly controlled. The primary issues are typically related to temperature, stoichiometry, and reaction time.

  • Causality: Benzhydrylamine acts as a nucleophile, opening the epoxide of epichlorohydrin to form an amino alcohol intermediate. This intermediate then undergoes an intramolecular cyclization to form the azetidine ring.[3][4] However, the reactive intermediate can also react with another molecule of epichlorohydrin or benzhydrylamine, leading to oligomeric byproducts.

  • Troubleshooting Steps:

    • Temperature Control: The initial epoxide opening is exothermic. Maintain a low reaction temperature (e.g., 20-25°C) during the addition of epichlorohydrin to the benzhydrylamine solution to minimize side reactions.[4]

    • Stoichiometry: A slight excess of epichlorohydrin (e.g., 1.1-1.3 equivalents) is often used to ensure full conversion of the benzhydrylamine.[4]

    • Reaction Time: The cyclization step can be slow. After the initial reaction, allowing the mixture to stir for an extended period (24-48 hours) at a controlled temperature is crucial for maximizing the yield of the desired azetidinol.[3][4]

    • Solvent Choice: The reaction is typically run in a non-polar organic solvent like cyclohexane or an alcohol such as ethanol.[3][4]

Question 2: I am struggling with the purification of 1-benzhydrylazetidin-3-ol. Is column chromatography necessary?

Answer: While column chromatography can be used, an optimized process should not require it. This intermediate can often be purified effectively through crystallization, which is highly advantageous for scalability.[5][6]

  • Expert Insight: The crude product is often an oil or a waxy solid. A successful crystallization relies on selecting an appropriate solvent system.

  • Recommended Protocol:

    • After workup, concentrate the crude product to a thick oil.

    • Dissolve the oil in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethyl acetate).

    • Add a non-polar anti-solvent (e.g., hexane, heptane) dropwise until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then to 0-5°C to induce crystallization.

    • Collect the solid by filtration and wash with cold anti-solvent. An 80% yield with >99% purity is achievable with this method.[5][6]

Part 2: Conversion of the Hydroxyl Group to the Boc-Protected Amine

This conversion is typically a three-step process: 1) Mesylation of the alcohol, 2) Displacement of the mesylate with an amine source, and 3) Boc protection.

Question 3: My mesylation of 1-benzhydrylazetidin-3-ol is sluggish and does not go to completion. How can I drive the reaction forward?

Answer: Incomplete mesylation is usually due to an insufficiently reactive system or degradation of the mesyl chloride.

  • Causality: The reaction involves the nucleophilic attack of the hydroxyl group on methanesulfonyl chloride (MsCl). A base is required to neutralize the HCl generated. The choice of base and solvent is critical.

  • Troubleshooting Steps:

    • Reagent Quality: Use fresh, high-quality methanesulfonyl chloride. It is susceptible to hydrolysis.

    • Base Selection: Triethylamine (TEA) is a common choice. Ensure it is dry. For a more reactive system, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be beneficial.

    • Temperature: Perform the reaction at low temperature (0°C) to control exothermicity and add the MsCl dropwise. After addition, allowing the reaction to slowly warm to room temperature can help drive it to completion.

    • Solvent: Dichloromethane (DCM) or acetonitrile are excellent solvents for this transformation.[7]

Question 4: During the subsequent displacement of the mesylate with ammonia, I observe significant formation of ring-opened byproducts. How can this be prevented?

Answer: The azetidine ring is strained and susceptible to nucleophilic ring-opening, especially when an adjacent carbon bears a good leaving group like a mesylate.[6][7]

  • Causality: The nucleophile (e.g., hydroxide from aqueous ammonia) can attack either the desired C3 position (SN2 displacement) or one of the ring methylene carbons, leading to cleavage of the C-N bond and ring opening.

  • Mitigation Strategy:

    • Reaction Conditions: The key is to use conditions that favor the SN2 displacement over ring-opening. Using a concentrated solution of ammonium hydroxide in a sealed vessel (e.g., a Parr reactor) at elevated temperatures (e.g., 70°C) can accelerate the desired reaction, minimizing the time for side reactions to occur.[7]

    • Solvent System: A mixture of isopropanol and aqueous ammonium hydroxide has been shown to be effective.[7]

    • Workup: The intermediate mesylate is often not fully purified. It can be isolated as a wet filter cake and used directly in the aminolysis step, which improves efficiency and stability.[7]

Troubleshooting_Ring_Opening cluster_paths Reaction Pathways Mesylate 1-Benzhydrylazetidin-3-yl mesylate Desired Desired SN2 Displacement (at C3) Mesylate->Desired Favored by High [NH3], Temp Undesired Undesired Ring Opening (at C2/C4) Mesylate->Undesired Competing Pathway Ammonia Ammonium Hydroxide (Nucleophile) Ammonia->Mesylate

Caption: Competing pathways in the aminolysis step.

Question 5: The final Boc-protection step is giving me a mixture of products and is difficult to purify. What are the best practices?

Answer: The protection of 1-benzhydryl-3-aminoazetidine with di-tert-butyl dicarbonate (Boc₂O) is generally straightforward, but issues can arise from stoichiometry and reaction conditions.

  • Troubleshooting Steps:

    • Stoichiometry: Use a slight excess of Boc₂O (1.05-1.1 equivalents) to ensure complete conversion of the starting amine. Using a large excess can lead to purification challenges.

    • Base: A mild base like triethylamine or sodium bicarbonate is sufficient to neutralize the acid byproduct.

    • Solvent: Aprotic solvents like THF, DCM, or ethyl acetate are suitable. A biphasic system with aqueous sodium bicarbonate can also work well, simplifying the workup.

    • Purification: The product, this compound, is typically a white solid and can be purified by recrystallization from a solvent system like ethyl acetate/hexane or by flash chromatography if necessary.

Step Parameter Recommendation Rationale Typical Yield
Mesylation BaseTriethylamine (TEA)Standard, effective base.>95% (crude)
SolventDichloromethane (DCM)Good solubility for starting material and reagents.
Temperature0°C to RTControls exotherm and drives reaction to completion.
Aminolysis ReagentConc. NH₄OH / IPAHigh concentration of nucleophile favors SN2.[7]72-84% (over 2 steps)[7]
Conditions70°C, Parr ReactorElevated temperature and pressure accelerate the desired reaction.[7]
Boc Protection ReagentBoc₂O (1.1 eq)Slight excess ensures full conversion without difficult removal.>90%
SolventTHF or DCMAprotic solvent prevents side reactions with the reagent.
BaseNaHCO₃ (aq) or TEAMild base for neutralization, easy to remove during workup.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-ol[4][5]
  • To a solution of benzhydrylamine (1.0 eq) in ethanol (approx. 1 M) in a round-bottom flask equipped with a magnetic stirrer, add epichlorohydrin (1.3 eq) dropwise at 20-25°C.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to an oil.

  • Purify the crude product by crystallization from an isopropanol/hexane mixture to afford the title compound as a white solid.

Protocol 2: Two-Step Synthesis of 1-Benzhydryl-3-aminoazetidine[7]
  • Mesylation: To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) and triethylamine (1.5 eq) in acetonitrile or DCM (approx. 0.5 M) at 0°C, add methanesulfonyl chloride (1.1 eq) dropwise.

  • Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water. The mesylate intermediate will precipitate.

  • Filter the solid product and wash with water. The resulting wet cake can be used directly in the next step.

  • Aminolysis: Charge the wet mesylate cake, isopropanol, and concentrated ammonium hydroxide (28 wt%) into a Parr reactor.

  • Heat the sealed reactor to ~70°C and stir for 12-18 hours.

  • Cool the reactor to room temperature, and concentrate the mixture under vacuum to remove the isopropanol and excess ammonia.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diisopropyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield 1-benzhydryl-3-aminoazetidine.

Protocol 3: Synthesis of this compound
  • Dissolve 1-benzhydryl-3-aminoazetidine (1.0 eq) in tetrahydrofuran (THF, approx. 0.3 M).

  • Add a saturated aqueous solution of sodium bicarbonate (2.0 eq).

  • To the vigorously stirred biphasic mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise at room temperature.

  • Stir the reaction for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from ethyl acetate/hexane to afford the final product.

References

Technical Support Center: Purification of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key intermediate with high purity. The synthesis of this molecule, often via reductive amination or N-alkylation, can introduce a variety of byproducts and unreacted starting materials that complicate purification.

This guide provides a structured approach to troubleshooting common purification issues, offering detailed protocols and explaining the rationale behind each step to ensure you can adapt these methods to your specific experimental context.

General Purification Workflow

The purification of this compound typically follows a multi-step process designed to remove impurities with diverse chemical properties. The general strategy involves an initial aqueous work-up to remove salts and highly polar materials, followed by column chromatography for separation based on polarity, and concluding with recrystallization to achieve high purity.

cluster_start Initial State cluster_process Purification Process cluster_end Final State Crude Crude Workup Aqueous Work-up (Acid/Base Extraction) Crude->Workup Removes salts, polar impurities Crude Reaction Mixture Crude Reaction Mixture Chromatography Flash Column Chromatography Workup->Chromatography Separates by polarity Crystallization Recrystallization or Trituration Chromatography->Crystallization Final polishing, removes minor impurities Pure Pure Crystallization->Pure Pure Product\n(>98% Purity) Pure Product (>98% Purity)

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective overall strategy for purifying this compound?

A: A combination approach is most effective. Start with an acidic aqueous wash (e.g., 1M HCl or 10% citric acid) to remove any unreacted basic starting materials and reagents, followed by a basic wash (e.g., saturated NaHCO₃) to neutralize the mixture and remove acidic byproducts.[1] After drying the organic layer, perform flash column chromatography on silica gel. Finally, recrystallization from a suitable solvent system will yield a highly pure, crystalline solid.

Q2: My final product is a persistent oil and will not crystallize. What steps can I take?

A: This is a common issue often caused by residual solvents or minor impurities inhibiting lattice formation.

  • Ensure Purity: First, confirm the purity of your oil by ¹H NMR and LC-MS. If significant impurities are present, a second, carefully executed column chromatography with a shallower gradient is recommended.

  • Remove Residual Solvents: Dry the oil under high vacuum for an extended period (12-24 hours) to remove all traces of chromatography solvents like ethyl acetate or dichloromethane.

  • Trituration: Attempt to induce crystallization by trituration. Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether or ethyl acetate) and then add a poor solvent (e.g., hexanes or heptane) dropwise while vigorously scratching the side of the flask with a glass rod. Cool the mixture to 0°C or below.

  • Solvent Screening: If trituration fails, screen various solvents for recrystallization. Good starting points include isopropanol, acetonitrile, or ethyl acetate/hexane mixtures.

Q3: Is reverse-phase HPLC a viable option for purification?

A: While possible, reverse-phase HPLC is generally not recommended for routine purification of this compound, especially on a large scale. The Boc (tert-butoxycarbonyl) protecting group is notoriously sensitive to strong acids.[2] The trifluoroacetic acid (TFA) commonly used in preparative HPLC mobile phases can cause partial or complete cleavage of the Boc group, leading to the formation of the free amine as an impurity.[3] If you must use RP-HPLC, use a mobile phase buffered with a weaker acid like acetic acid or ammonium acetate and process the fractions immediately to minimize exposure time.[3]

Troubleshooting Guide

This section addresses specific purification challenges. Use the decision tree below to navigate to the most relevant problem.

Start Analyze Crude Product by TLC/NMR. What is the major impurity? ImpurityType Impurity Polarity? Start->ImpurityType PolarImpurity Problem 1: Polar Impurities (e.g., Benzhydrol, Amine Salts) ImpurityType->PolarImpurity More Polar (Lower Rf) NonPolarImpurity Problem 2: Non-Polar Impurities (e.g., Benzophenone) ImpurityType->NonPolarImpurity Less Polar (Higher Rf) SimilarPolarityImpurity Problem 3: Similar Polarity Impurities (e.g., Unreacted Starting Material) ImpurityType->SimilarPolarityImpurity Similar Polarity (Poor Separation) Solution1 Perform Aqueous Acid/Base Work-up (Protocol 1) PolarImpurity->Solution1 Solution2 Use Recrystallization or Trituration (Protocol 3) NonPolarImpurity->Solution2 Solution3 Optimize Flash Column Chromatography (Protocol 2) SimilarPolarityImpurity->Solution3

Caption: Troubleshooting decision tree for purification challenges.

Problem 1: Contamination with Polar Byproducts (e.g., Benzhydrol, Amine Salts)
  • Identification: These impurities typically appear as baseline material or low Rƒ spots on a TLC plate (e.g., in 20% ethyl acetate/hexanes). Amine salts are often insoluble in common organic solvents and may appear as a solid precipitate. Benzhydrol has a polarity similar to the product but can often be separated.[4]

  • Causality: Amine salts form from the acid-base reactions during synthesis, especially if reagents like triethylamine are used with alkyl halides.[5] Benzhydrol can be a byproduct of the over-reduction of benzophenone if it is used as a starting material in reductive amination.

  • Solution: An aqueous work-up is highly effective. By manipulating the pH, you can selectively move these impurities into the aqueous phase.

Protocol 1: Standard Aqueous Work-up
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq) or 10% citric acid (aq). This step protonates basic amines, making them water-soluble and removing them into the aqueous layer. The desired product, being a carbamate, is less basic and should remain in the organic layer.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove acidic byproducts.[6]

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Problem 2: Contamination with Non-Polar Byproducts (e.g., Benzophenone)
  • Identification: Non-polar byproducts will have a higher Rƒ value than the product on TLC. For example, benzophenone is significantly less polar than the target carbamate.[4]

  • Causality: Benzophenone may be present as an unreacted starting material from a reductive amination pathway.

  • Solution: These impurities are often best removed by recrystallization or trituration, where the desired product crystallizes out of a solution, leaving the more soluble non-polar impurities behind.

Protocol 2: Recrystallization from a Bi-Solvent System
  • Dissolution: Dissolve the impure product in a minimum amount of a hot "good" solvent in which it is readily soluble (e.g., ethyl acetate, isopropanol, or acetone).

  • Induce Crystallization: While the solution is still warm, slowly add a "poor" solvent in which the product is insoluble (e.g., hexanes or heptane) until the solution becomes slightly cloudy (turbid).

  • Cooling: Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator (0-4°C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Problem 3: Contamination with Similarly Polar Impurities (e.g., Unreacted 1-benzhydrylazetidin-3-one)
  • Identification: These impurities are the most challenging as they co-elute with the product during chromatography, appearing as an overlapping or very close spot on TLC.

  • Causality: Incomplete reaction is the primary cause. Reductive aminations can be equilibrium-driven, and if the reaction does not go to completion, starting material will remain.[7][8]

  • Solution: Optimized flash column chromatography is the most reliable method for separating compounds with small differences in polarity.

Protocol 3: Optimized Flash Column Chromatography
  • Stationary Phase: Use standard silica gel (230-400 mesh). For azetidine derivatives, which can be somewhat acid-sensitive, using silica gel that has been pre-treated with triethylamine (e.g., by flushing the column with a solvent mixture containing 1% Et₃N) can prevent streaking and degradation.[9][10]

  • Solvent System (Eluent): The key is to find a solvent system that provides a good separation (ΔRƒ > 0.2) between the product and the impurity. A gradient elution is typically most effective.

  • Execution:

    • Loading: Dissolve the crude material in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column. This "dry loading" technique results in sharper bands and better separation.

    • Elution: Begin eluting with a non-polar solvent system (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 10%, 15%, 20% EtOAc).

    • Fraction Collection: Collect small fractions and analyze them by TLC before combining the pure fractions.

Impurity TypeTypical Eluent System (Silica Gel)Expected Rƒ (Relative to Product)
Benzophenone10-20% EtOAc in HexanesHigher
1-benzhydrylazetidin-3-one20-40% EtOAc in HexanesSlightly Higher
Product 20-40% EtOAc in Hexanes N/A
Benzhydrol30-50% EtOAc in HexanesSlightly Lower

Note: These are starting points. The optimal solvent system must be determined empirically using TLC analysis.

References

Technical Support Center: Synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights into identifying, mitigating, and eliminating common impurities. Our focus is on the causality behind experimental outcomes to ensure robust and reproducible results.

Section 1: Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity. While several routes exist, a common and efficient pathway begins with the formation of the N-benzhydrylazetidine core, followed by the introduction and subsequent protection of the 3-amino group. Understanding this sequence is the first step in diagnosing potential impurity issues.

A frequently employed synthetic route involves the initial preparation of 1-benzhydrylazetidin-3-ol, which is then converted to the 3-amino intermediate.[1][2] The final step is the protection of this amine with a tert-butyloxycarbonyl (Boc) group.[3][4]

Caption: Common synthetic pathway to the target compound.

Section 2: Frequently Asked Questions (FAQs) on Impurity Profiling

This section addresses high-level questions regarding the impurity landscape in this synthesis.

Q1: What are the primary classes of impurities I should anticipate in my final product?

A: Impurities in the synthesis of this compound can be broadly categorized into four main groups:

  • Process-Related Impurities: These include unreacted starting materials (e.g., 1-benzhydrylazetidin-3-amine) and intermediates from preceding steps (e.g., 1-benzhydrylazetidin-3-ol).

  • Over-Reaction Byproducts: The most common example is the di-Boc protected product, where the carbamate nitrogen is further acylated.

  • Side-Reaction Byproducts: These arise from alternative reaction pathways. A key concern is the formation of urea-type impurities from isocyanate intermediates, especially under basic conditions.[5] Ring-opened byproducts resulting from the cleavage of the strained azetidine ring are also a possibility.[6]

  • Reagent-Related Impurities: This category includes byproducts from the decomposition of reagents, such as tert-butanol from di-tert-butyl dicarbonate (Boc₂O), and residual catalysts or bases.

Q2: Which analytical techniques are most effective for monitoring reaction progress and identifying impurities?

A: A multi-technique approach is recommended for robust impurity profiling.[7][8]

  • Thin-Layer Chromatography (TLC): Excellent for real-time, qualitative monitoring of the consumption of starting materials and the formation of the main product. It can quickly indicate the presence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. A well-developed HPLC method can separate and quantify the main product from key impurities, allowing for accurate purity assessment (e.g., ≥98%).[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for impurity identification. By providing the mass-to-charge ratio (m/z) of eluted peaks from the HPLC, LC-MS allows for the rapid determination of the molecular weights of unknown impurities, which is the first step in structural elucidation.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. ¹H and ¹³C NMR are used to confirm the structure of the final product and can be invaluable for characterizing isolated, unknown impurities.

Q3: What are the most critical process parameters to control for minimizing impurity formation?

A: Several parameters are crucial:

  • Stoichiometry: The molar ratio of reagents is critical, particularly in the Boc protection step. An insufficient amount of Boc₂O will lead to incomplete reaction, while a large excess can promote the formation of over-reaction byproducts.

  • Temperature: The Boc protection reaction is typically exothermic. Maintaining a consistent temperature (e.g., room temperature) is important, as excessive heat can accelerate side reactions.[4]

  • Base Selection: The choice and amount of base (e.g., triethylamine, DIPEA) can influence the reaction rate and the formation of byproducts. Non-nucleophilic bases are preferred to avoid competing reactions.

  • Workup and Purification: Proper quenching of the reaction and carefully designed purification protocols, such as crystallization or column chromatography, are essential for removing residual reagents and byproducts.[11]

Section 3: Troubleshooting Guide: Specific Impurities

This guide provides a detailed, question-and-answer format for troubleshooting specific impurities you may encounter.

Issue 1: Presence of Unreacted Starting Material

Q: My final product analysis (HPLC/LC-MS) shows a significant peak corresponding to the molecular weight of 1-benzhydrylazetidin-3-amine (MW: ~238.3 g/mol ). What is the cause and how can it be resolved?

A:

  • Plausible Identity: Unreacted 1-benzhydrylazetidin-3-amine.

  • Root Cause Analysis: This is one of the most common process-related impurities and typically results from an incomplete Boc protection reaction. Potential causes include:

    • Insufficient Boc₂O: The stoichiometry was miscalculated, or the reagent has degraded over time.

    • Low Reaction Temperature: The reaction was not allowed to reach or maintain a temperature sufficient for complete conversion.

    • Poorly Nucleophilic Amine: The starting amine may be of poor quality or contain acidic impurities that quench the base, reducing its nucleophilicity.[3]

    • Inadequate Reaction Time: The reaction was stopped before it could proceed to completion.

  • Identification & Characterization Protocol:

    Technique Expected Result for Impurity
    TLC A spot that co-elutes with the 1-benzhydrylazetidin-3-amine starting material standard.
    LC-MS A peak with an [M+H]⁺ ion at m/z ≈ 239.3.

    | ¹H NMR | Characteristic signals for the benzhydryl proton (a singlet around 4.4 ppm) and the absence of the large singlet (~1.4 ppm) corresponding to the nine protons of the Boc group.[1] |

  • Mitigation & Remediation Strategy:

    • Prevention:

      • Use a slight excess (1.05-1.2 equivalents) of high-purity Boc₂O.

      • Ensure the reaction is stirred at a controlled temperature (e.g., 20-25°C) and monitor by TLC until the starting amine spot is no longer visible.

      • Use a reliable, non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

    • Remediation:

      • If the impurity level is low (<5%), a re-crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be sufficient.

      • For higher levels of contamination, purification via flash column chromatography on silica gel is the most effective method. A gradient elution, for example, from 10% to 40% ethyl acetate in hexanes, will effectively separate the more polar amine starting material from the less polar Boc-protected product.

Issue 2: Detection of a High Molecular Weight Byproduct

Q: I've identified an impurity with an [M+H]⁺ at m/z ≈ 439.5 in my LC-MS analysis. This is 100 amu higher than my product. What is this impurity?

A:

  • Plausible Identity: Di-Boc protected product: tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-(tert-butoxycarbonyl)carbamate.

  • Root Cause Analysis: This impurity arises from the over-acylation of the desired product. After the initial N-Boc protection, the resulting carbamate nitrogen can, under certain conditions, be acylated again by another molecule of Boc₂O. This is more likely to occur if:

    • A large excess of Boc₂O is used.

    • A highly active catalyst, such as 4-dimethylaminopyridine (DMAP), is used, especially in excess.[12]

    • The reaction is run for an extended period at elevated temperatures.

  • Identification & Characterization Protocol:

    Technique Expected Result for Impurity
    LC-MS A peak with an [M+H]⁺ ion at m/z ≈ 439.5.

    | ¹H NMR | The key feature would be the presence of two distinct singlets in the ~1.4-1.5 ppm region, integrating to 18 protons, corresponding to two Boc groups. The signal for the N-H proton of the carbamate would be absent. |

G cluster_0 Reaction Pathway A 1-Benzhydrylazetidin-3-amine B This compound (Desired Product) A->B + (Boc)₂O (1 equiv.) C Di-Boc Protected Impurity (MW: 438.6 g/mol) B->C + (Boc)₂O (Excess)

Caption: Formation pathway of the Di-Boc impurity.

  • Mitigation & Remediation Strategy:

    • Prevention:

      • Carefully control the stoichiometry; avoid using more than 1.2 equivalents of Boc₂O.

      • If a catalyst like DMAP is necessary, use it in catalytic amounts (e.g., 0.05 equivalents). For many simple amines, a base like Et₃N is sufficient and a catalyst is not needed.[12]

      • Maintain the reaction at room temperature and monitor closely by TLC/HPLC.

    • Remediation:

      • This impurity is non-polar and often difficult to separate from the desired product by standard chromatography.

      • A potential strategy is a mild acidic treatment. The di-Boc adduct is generally more labile to acid than the mono-Boc product. A carefully controlled treatment with a weak acid could selectively cleave one Boc group, converting the impurity back to the desired product, followed by re-purification. This approach requires careful optimization to avoid deprotecting the desired product.

Issue 3: Azetidine Ring-Opening

Q: My NMR spectrum is complex, and I see multiple signals in the aliphatic region that I cannot assign. Mass spectrometry also shows an isomer of my product. Could this be a ring-opened impurity?

A:

  • Plausible Identity: Ring-opened isomers, such as tert-butyl (2-benzhydrylamino-1-(hydroxymethyl)ethyl)carbamate or related structures.

  • Root Cause Analysis: The four-membered azetidine ring is strained and susceptible to nucleophilic ring-opening, particularly under acidic conditions or at elevated temperatures with a nucleophilic solvent or reagent.[2][6]

    • Acidic Conditions: If the reaction mixture becomes acidic (e.g., using an amine salt starting material without sufficient base), the azetidine nitrogen can be protonated, activating the ring towards nucleophilic attack.

    • Nucleophilic Attack: Strong nucleophiles present in the reaction can attack one of the ring carbons, leading to cleavage. For instance, if the synthesis of the 3-aminoazetidine precursor was performed from 1-benzhydrylazetidin-3-ol, residual hydroxide or other nucleophiles could initiate ring-opening.[6]

  • Identification & Characterization Protocol:

    Technique Expected Result for Impurity
    LC-MS A peak with an [M+H]⁺ ion at m/z ≈ 339.4 (same as the product), but likely with a different retention time.
    ¹H & ¹³C NMR The characteristic symmetry of the azetidine ring protons (typically two multiplets around 3-4 ppm) will be lost. Instead, a more complex pattern of signals for a linear amino alcohol backbone will appear. The presence of a new primary alcohol signal (-CH₂OH) would be a strong indicator.

    | FT-IR | A broader O-H stretch may be observed around 3300-3400 cm⁻¹ if a hydroxyl group is formed. |

  • Mitigation & Remediation Strategy:

    • Prevention:

      • Ensure strictly anhydrous and neutral or basic conditions throughout the synthesis.

      • When using amine salts as starting materials, ensure at least two equivalents of a non-nucleophilic base are used: one to free-base the amine and one to scavenge the acid produced during the Boc protection.

      • Avoid excessive heating. Conduct reactions at the lowest practical temperature.

    • Remediation:

      • Separating these isomers from the final product is extremely challenging due to their similar polarities and molecular weights.

      • The most effective approach is to prevent their formation. If significant ring-opening has occurred, it is often more practical to discard the batch and re-synthesize under more controlled conditions.

Section 4: Reference Tables

Table 1: Common Impurities and Analytical Signatures
Impurity NameCommon CauseMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Analytical Feature
1-Benzhydrylazetidin-3-amineIncomplete reaction238.33239.3Co-elutes with starting material; lacks Boc group signals in NMR.
1-Benzhydrylazetidin-3-olIncomplete amination239.32240.3More polar than the amine starting material on TLC/HPLC.
Di-Boc Protected ProductExcess Boc₂O / Catalyst438.57439.518H signal for two Boc groups in ¹H NMR; absence of N-H proton.
Ring-Opened IsomerAcidic conditions / Nucleophiles338.45339.4Isomeric to product in MS; complex, asymmetric signals in NMR.
tert-ButanolBoc₂O byproduct74.12N/A (volatile)Can be detected by GC-MS of the crude reaction mixture.
Table 2: Recommended Purification Strategies
Impurity TypePrimary Recommended TechniqueSecondary Technique / Comments
Unreacted Starting Materials Flash Column ChromatographyRecrystallization (if impurity level is <5% and solubilities differ significantly).
More Polar Byproducts Flash Column ChromatographyAn acidic wash during workup can sometimes remove basic impurities, but risks product degradation.
Less Polar Byproducts (e.g., Di-Boc) Flash Column ChromatographyRequires careful optimization of the mobile phase. Reversed-phase HPLC may offer better resolution.
Isomeric Impurities Preparative HPLCVery difficult to remove. Prevention is the best strategy. Chiral chromatography may be needed if stereoisomers are formed.
Residual Solvents/Reagents High Vacuum Drying / TriturationTrituration with a non-solvent (like cold hexanes) can help remove soluble, non-polar impurities.

References

Technical Support Center: Optimizing the Synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl (1-benzhydrylazetidin-3-yl)carbamate. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutically active compounds. The azetidine ring is a sought-after motif in medicinal chemistry, known for conferring favorable physicochemical properties. The benzhydryl group is also a common feature in centrally active agents. The most prevalent and efficient method for constructing this molecule is through a one-pot reductive amination. This approach involves the reaction of tert-butyl (azetidin-3-yl)carbamate with benzophenone in the presence of a selective reducing agent.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: Reductive amination is the most widely employed and effective method. This one-pot reaction typically involves the condensation of tert-butyl (azetidin-3-yl)carbamate with benzophenone to form an iminium ion intermediate, which is then reduced in situ to the desired product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its mildness and high selectivity for the iminium ion over the ketone starting material.[1][2]

Q2: Why is sodium triacetoxyborohydride (NaBH(OAc)₃) recommended over other reducing agents like sodium borohydride (NaBH₄)?

A2: Sodium triacetoxyborohydride is less reactive than sodium borohydride and will not readily reduce the benzophenone starting material.[3] This selectivity is crucial in a one-pot reductive amination, as it allows for the formation of the iminium ion intermediate before reduction occurs. Using a stronger reducing agent like NaBH₄ could lead to the premature reduction of benzophenone to benzhydrol, resulting in lower yields of the desired product.

Q3: Can I use benzaldehyde instead of benzophenone?

A3: Using benzaldehyde would result in a benzyl group attached to the azetidine nitrogen, not a benzhydryl group. To obtain the desired 1-benzhydryl substituent, benzophenone is the correct carbonyl compound to use in the reductive amination with tert-butyl (azetidin-3-yl)carbamate.

Q4: What are the typical solvents used for this reaction?

A4: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most common solvents for reductive aminations using NaBH(OAc)₃.[2] They are aprotic, effectively solubilize the reactants, and do not react with the reducing agent.

Q5: Is the addition of an acid catalyst necessary?

A5: For the reaction with a ketone like benzophenone, the addition of a catalytic amount of a weak acid, such as acetic acid, is often beneficial. The acid catalyzes the formation of the iminium ion intermediate, which can otherwise be slow.[1][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive and can degrade over time. 2. Inefficient Iminium Ion Formation: The equilibrium may not favor the iminium ion, especially without an acid catalyst. 3. Suboptimal pH: The reaction pH is critical. If too low, the amine is protonated and non-nucleophilic; if too high, the ketone is not sufficiently activated.1. Use a fresh bottle of NaBH(OAc)₃ or test the activity of your current batch on a reliable substrate. 2. Add a catalytic amount of acetic acid (typically 0.1-0.2 equivalents) to the reaction mixture before adding the reducing agent.[1][4] 3. If your amine starting material is a hydrochloride salt, an equivalent of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine.
Presence of Unreacted Starting Materials 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Inadequate Stoichiometry: An insufficient amount of one of the reactants or the reducing agent was used. 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) and allow it to stir for a longer duration if necessary (up to 24 hours).[2][5] 2. Use a slight excess of the amine (1.1-1.2 equivalents) and the reducing agent (1.2-1.5 equivalents). 3. Ensure all reactants are fully dissolved before proceeding with the reaction. If solubility is an issue, consider a different aprotic solvent like THF.
Formation of Benzhydrol as a Major Byproduct 1. Use of a Non-selective Reducing Agent: A reducing agent that is too strong (e.g., NaBH₄) was used. 2. Contamination of the Reducing Agent: The NaBH(OAc)₃ may be contaminated with more reactive borohydride species.1. Exclusively use a mild and selective reducing agent like sodium triacetoxyborohydride. 2. Ensure the purity of your NaBH(OAc)₃.
Difficult Purification 1. Similar Polarity of Product and Byproducts: The desired product may have a similar Rf value to unreacted benzophenone or other byproducts. 2. Oily Product: The final product may be difficult to crystallize.1. Utilize column chromatography with a carefully selected eluent system. A gradient elution may be necessary to achieve good separation. 2. If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. Alternatively, purification can be achieved via preparative HPLC.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • tert-Butyl (azetidin-3-yl)carbamate

  • Benzophenone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl (azetidin-3-yl)carbamate (1.0 eq) and benzophenone (1.05 eq).

  • Dissolve the reactants in anhydrous dichloromethane (to a concentration of approximately 0.1-0.2 M).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture and stir at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Visualizations

Reaction Pathway

G cluster_0 Iminium Ion Formation cluster_1 Reduction A tert-Butyl (azetidin-3-yl)carbamate B Benzophenone C Iminium Ion Intermediate A->C B->C D This compound C->D NaBH(OAc)₃

Caption: Reductive amination pathway for the synthesis.

Troubleshooting Workflow

G Start Low Yield or Incomplete Reaction Q1 Checked purity and activity of NaBH(OAc)₃? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was an acid catalyst used? A1_Yes->Q2 Sol1 Use fresh/tested NaBH(OAc)₃ A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the amine starting material a salt? A2_Yes->Q3 Sol2 Add catalytic acetic acid A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Add a non-nucleophilic base A3_Yes->Sol3 Q4 Monitor reaction for longer time A3_No->Q4

References

Technical Support Center: Deprotection of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the synthesis of azetidine-based compounds. This guide provides in-depth analysis and practical solutions for researchers encountering side reactions during the deprotection of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. Our goal is to equip you with the mechanistic understanding and procedural expertise to navigate the complexities of this transformation, ensuring high yield and purity of your target compound, 3-amino-1-benzhydrylazetidine.

The simultaneous presence of an acid-labile tert-butyloxycarbonyl (Boc) group and a sterically bulky N-benzhydryl (Dpm) group on a strained azetidine ring presents a unique synthetic challenge. The selection of deprotection conditions requires a delicate balance to cleave the desired protecting group(s) without inducing unwanted side reactions, such as alkylation or catastrophic ring-opening of the core scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities I should be aware of when deprotecting this specific molecule?

The core challenges stem from three distinct structural features:

  • The Acid-Labile Boc Group: Removal is typically straightforward with acid, but this process generates a highly reactive tert-butyl carbocation. This cation is a potent electrophile that can cause unwanted alkylation side reactions.[1][2]

  • The N-Benzhydryl Group: This group is significantly more stable than the Boc group and requires harsher conditions for removal, such as strong acid or catalytic hydrogenolysis.[3][4] These conditions can, in turn, compromise the integrity of the azetidine ring.

  • The Strained Azetidine Ring: The four-membered ring possesses inherent ring strain (approx. 25.4 kcal/mol), making it susceptible to cleavage.[5][6][7] Under acidic conditions, protonation of the azetidine nitrogen significantly increases this susceptibility, creating a potential pathway for nucleophilic attack and ring-opening.[5][8][9]

Q2: I'm attempting a selective Boc deprotection using Trifluoroacetic Acid (TFA) and observing an unexpected mass peak at +56 Da. What is happening?

This is a classic signature of tert-butylation. The mechanism of Boc deprotection with TFA involves protonation of the carbamate, followed by the loss of a relatively stable tert-butyl cation and the formation of an unstable carbamic acid, which decarboxylates to the free amine.[1][10]

The generated tert-butyl cation is a powerful electrophile. If not properly quenched, it can alkylate any available nucleophile. In this case, the most likely nucleophile is the newly formed amine at the C3 position of the azetidine, resulting in an N-tert-butylated byproduct, which corresponds to a mass increase of 56 Da.

To mitigate this, the addition of a "scavenger" to the reaction is critical. Scavengers are nucleophilic compounds designed to trap the tert-butyl cation before it can react with your product.[2][11]

Common Scavengers for Boc Deprotection

ScavengerFunctionTypical ConcentrationReference
Triisopropylsilane (TIS) Reduces the carbocation via hydride transfer.2.5 - 5% (v/v)[2]
Water (H₂O) Reacts with the carbocation to form tert-butanol.2.5 - 5% (v/v)[12]
Anisole or Thioanisole Traps the carbocation via electrophilic aromatic substitution.5% (v/v)[12]
Q3: My reaction yield is very low after acidic deprotection and purification. LC-MS analysis shows several polar impurities. Is the azetidine ring opening?

It is highly probable that the azetidine ring is undergoing acid-mediated decomposition. The ring strain makes the protonated azetidinium ion an excellent leaving group for nucleophilic attack.[5][8] If your reaction medium or workup procedure contains nucleophiles (e.g., water, chloride ions from HCl, or even the trifluoroacetate counter-ion), they can attack one of the ring carbons, leading to irreversible ring cleavage. The rate of this decomposition is highly pH-dependent, with faster degradation observed at lower pH values.[5][9]

Mitigation Strategies:

  • Use Milder Conditions: If only removing the Boc group, minimize the concentration of TFA (e.g., 20-50% in DCM) and reaction time. Monitor carefully by TLC or LC-MS.[2][13]

  • Control Temperature: Perform the reaction at 0 °C to slow the rate of potential decomposition pathways.[2]

  • Avoid Nucleophilic Acids: Using HCl can introduce chloride, a potent nucleophile. TFA is often preferred as trifluoroacetate is a weaker nucleophile.

  • Careful Workup: When neutralizing the reaction, use a biphasic system with a mild base (e.g., sat. aq. NaHCO₃) and perform the extraction quickly at low temperatures to minimize the compound's exposure to acidic aqueous conditions.[8]

  • Use Non-Acidic Methods: For substrates with high acid sensitivity, consider alternative deprotection methods, though these are less common for Boc groups.[14][15]

Q4: What are the recommended methods for cleaving the N-benzhydryl group, and what are the risks involved?

Cleavage of the N-benzhydryl group typically requires more forcing conditions than Boc removal.

  • Catalytic Hydrogenolysis: This is a common method, often employing catalysts like Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The primary risk, especially with strained rings like azetidines or aziridines, is over-reduction leading to C-N bond cleavage and ring-opening.[3][16] Careful selection of catalyst (e.g., Pearlman's catalyst), solvent, and pressure is crucial to favor N-debenzylation over ring degradation.

  • Oxidative Cleavage: Methods using reagents like 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) or ozone have been developed.[3][17] These can be very effective and avoid the ring-opening issues associated with hydrogenolysis. For instance, DDQ oxidizes the secondary amine to an imine, which is then readily hydrolyzed under mild acidic conditions.[17]

  • Strongly Acidic Conditions: While strong acids like HBr in acetic acid can cleave benzhydryl ethers and amines, this approach is extremely risky for an azetidine-containing molecule and will almost certainly lead to extensive ring decomposition.[18] This method is not recommended.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues.

Issue 1: Incomplete Boc Deprotection
  • Symptom: Significant amount of starting material remains after the standard reaction time (1-2 hours).

  • Root Cause Analysis:

    • Insufficient Acid: The concentration of TFA may be too low for the substrate. The reaction rate can show a second-order dependence on acid concentration.[2]

    • Low Temperature: Reactions performed at 0 °C may be sluggish and require longer times.[19]

    • Moisture: Water in the reaction can reduce the effective concentration of the acid.[19]

  • Solutions:

    • Increase TFA Concentration: Gradually increase the TFA concentration from 25% to 50% in DCM.[2]

    • Extend Reaction Time: Allow the reaction to warm to room temperature and monitor for several hours.[11]

    • Change Acid System: Consider switching to 4M HCl in 1,4-dioxane, but be mindful of the azetidine ring's stability.[2][12]

Issue 2: Azetidine Ring Degradation During Deprotection
  • Symptom: Low recovery of desired product with the appearance of multiple, often more polar, spots on TLC or peaks in LC-MS.

  • Root Cause Analysis: The protonated azetidine ring is being attacked by nucleophiles, leading to ring-opening. This is a known instability for this class of compounds.[5][8][9]

  • Solutions:

    • Minimize Acid Exposure: Use the lowest effective acid concentration for the shortest possible time.

    • Low Temperature: Keep the reaction and workup cold (0 °C to RT).

    • Neutralize Carefully: Avoid prolonged contact with aqueous acid during workup. Quench the reaction mixture by adding it to a cold, vigorously stirred biphasic mixture of ether and saturated sodium bicarbonate solution.

    • Use Aprotic Solvents: Ensure anhydrous conditions are maintained throughout the reaction.

Logical Troubleshooting Workflow

G cluster_incomplete Troubleshoot Incomplete Reaction cluster_side_products Troubleshoot Side Reactions start Start Deprotection (e.g., 25% TFA/DCM, 0°C, 1h) monitor Monitor by LC-MS/TLC start->monitor complete Reaction Complete? monitor->complete side_products Side Products Observed? complete->side_products Yes increase_tfa Increase TFA Conc. or Time/Temp complete->increase_tfa No workup Proceed to Careful Acid-Free Workup side_products->workup No mass_56 Mass +56 Da? side_products->mass_56 Yes end Pure Product workup->end increase_tfa->monitor add_scavenger Add Scavenger (TIS) mass_56->add_scavenger Yes degradation Polar Impurities/ Low Mass Balance? mass_56->degradation No add_scavenger->start milder_cond Use Milder Conditions (Lower Temp/TFA Conc.) degradation->milder_cond milder_cond->start

Caption: Troubleshooting workflow for Boc deprotection.

Experimental Protocols

Protocol 1: Selective Boc Deprotection with Scavenger

This protocol is designed to selectively remove the Boc group while minimizing both tert-butylation and azetidine ring degradation.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Prepare a deprotection cocktail of TFA/DCM/TIS (e.g., 25:72.5:2.5 v/v/v). Slowly add this cocktail to the stirring substrate solution (typically 10 volumes relative to the substrate mass).

  • Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress every 30 minutes by TLC (staining with ninhydrin to visualize the free amine) or LC-MS. The reaction is typically complete in 1-3 hours.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure at low temperature (<30 °C). Co-evaporate with toluene (3x) to remove residual TFA.

  • Neutralization: Dissolve the crude residue (the TFA salt) in a minimal amount of DCM and add it to a cold, vigorously stirred mixture of diethyl ether and saturated aq. NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.

Mechanism of Acid-Catalyzed Azetidine Ring Opening

G Azetidine Azetidine Ring Protonation Protonation (Acidic Conditions) Azetidine->Protonation + H⁺ Azetidinium Azetidinium Ion (Activated) Protonation->Azetidinium Attack Nucleophilic Attack Azetidinium->Attack Nucleophile Nu: Nucleophile->Attack RingOpened Ring-Opened Product Attack->RingOpened

References

Technical Support Center: Synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established synthetic protocols and field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing the target compound. The first involves the N-alkylation of tert-butyl (azetidin-3-yl)carbamate with benzhydryl bromide.[1][2][3][4][5] The second common approach is a multi-step process starting from 1-benzhydrylazetidin-3-ol, which is then converted to an amine and subsequently protected with a Boc group.[6]

Q2: Which base is most effective for the N-alkylation of tert-butyl (azetidin-3-yl)carbamate?

The choice of base is critical to minimize side reactions. A hindered, non-nucleophilic base such as potassium tert-butoxide is often preferred to prevent deprotonation of the carbamate proton.[7] Inorganic bases like potassium carbonate can also be used, often in combination with a phase-transfer catalyst. The selection depends on the solvent and reaction temperature.

Q3: What is the purpose of the Boc (tert-butoxycarbonyl) protecting group?

The Boc group serves two primary functions. It protects the amine during synthetic transformations, preventing it from undergoing unwanted reactions.[8] Additionally, it enhances the solubility of the molecule in organic solvents, which can facilitate purification.[9]

Q4: At what temperature should the N-alkylation reaction be conducted?

The optimal temperature for the N-alkylation reaction is typically in the range of room temperature to a gentle reflux, depending on the solvent and the reactivity of the electrophile. It is advisable to monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature to maximize product formation and minimize byproduct generation.

II. Troubleshooting Guides

Problem 1: Low or No Product Formation

Potential Causes:

  • Poor Quality of Starting Materials: Impurities in either the tert-butyl (azetidin-3-yl)carbamate or the benzhydryl bromide can inhibit the reaction.

  • Ineffective Base: The base may not be strong enough to deprotonate the azetidine nitrogen, or it may be sterically hindered.

  • Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient.

  • Moisture in the Reaction: The presence of water can quench the base and hydrolyze the electrophile.

Solutions:

  • Verify Starting Material Purity: Analyze the starting materials by NMR and melting point to ensure they meet the required specifications.[3]

  • Select an Appropriate Base: If using a weaker base like potassium carbonate, consider adding a phase-transfer catalyst such as tetrabutylammonium bromide to improve reactivity.[10] Alternatively, switch to a stronger, non-nucleophilic base like potassium tert-butoxide.[7]

  • Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Ensure the reaction is stirred efficiently.

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.[11] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Presence of Significant Impurities

Potential Causes:

  • Overalkylation: The product, this compound, can potentially react further with benzhydryl bromide, although this is less common due to steric hindrance.

  • Side Reactions of Benzhydryl Bromide: Benzhydryl bromide can undergo elimination or hydrolysis, especially in the presence of a strong base or moisture.

  • Ring-Opening of the Azetidine: Under harsh conditions, the strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened byproducts.[12][13]

Solutions:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the limiting reagent, typically the more expensive tert-butyl (azetidin-3-yl)carbamate, to ensure the complete consumption of benzhydryl bromide.

  • Purify Benzhydryl Bromide: If the benzhydryl bromide is old or has been exposed to air, it may contain impurities. Consider purification by recrystallization or distillation before use.

  • Maintain Moderate Reaction Conditions: Avoid excessive temperatures and prolonged reaction times. Monitor the reaction closely to stop it once the starting material is consumed.

  • Effective Quenching: Quench the reaction carefully with water or a saturated ammonium chloride solution to neutralize the base and stop the reaction.[14]

Problem 3: Difficulties in Product Isolation and Purification

Potential Causes:

  • Emulsion Formation During Workup: The presence of both organic and aqueous phases with surfactants or salts can lead to stable emulsions.

  • Co-elution of Impurities during Chromatography: Byproducts with similar polarity to the desired product can be challenging to separate by column chromatography.

  • Product Oiling Out: The product may not crystallize easily and may form an oil, making filtration difficult.

Solutions:

  • Optimize Extraction: Use a brine wash to break emulsions. If emulsions persist, filtering the mixture through a pad of Celite can be effective.

  • Select an Appropriate Chromatography System: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Using a high-quality silica gel is also important.

  • Induce Crystallization: If the product oils out, try dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes) until turbidity is observed. Seeding with a small crystal of the pure product can also induce crystallization.

III. Optimized Protocol and Data

The following table summarizes a typical and an optimized protocol for the synthesis of this compound via N-alkylation.

ParameterTypical ProtocolOptimized ProtocolRationale for Optimization
Starting Material tert-Butyl (azetidin-3-yl)carbamatetert-Butyl (azetidin-3-yl)carbamate hydrochlorideThe hydrochloride salt is often more stable and easier to handle.[15][16] The free base can be generated in situ.
Base Potassium Carbonate (K₂CO₃)Potassium tert-butoxide (t-BuOK)A stronger, hindered base can improve reaction rates and minimize side reactions.[7]
Solvent Acetonitrile (MeCN)Tetrahydrofuran (THF), anhydrousTHF is a good solvent for both the starting materials and the base, and using the anhydrous form prevents unwanted side reactions.[11]
Temperature Reflux (approx. 82°C)Room Temperature to 40°CMilder conditions can reduce the formation of byproducts.[17]
Reaction Time 12-24 hours4-8 hours (monitored by TLC/LC-MS)Shorter reaction times at optimal temperatures can improve yield and purity.
Yield 60-70%85-95%The combination of a stronger base and optimized conditions leads to a more efficient conversion.

IV. Visualizing the Process

Synthetic Pathway

Synthesis cluster_reactants Reactants A tert-Butyl (azetidin-3-yl)carbamate C tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate A->C Base (e.g., t-BuOK) Solvent (e.g., THF) B Benzhydryl Bromide B->C Base (e.g., t-BuOK) Solvent (e.g., THF) Troubleshooting Start Low Yield? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Success Yield Improved Start->Success No Check_Base Evaluate Base Strength/Type Check_Purity->Check_Base Optimize_Cond Optimize Reaction Conditions (Temp/Time) Check_Base->Optimize_Cond Anhydrous Ensure Anhydrous Conditions Optimize_Cond->Anhydrous Anhydrous->Success

References

Stability of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter.

Introduction

This compound is a key intermediate in pharmaceutical synthesis, incorporating a bulky benzhydryl group on the azetidine nitrogen and a tert-butyloxycarbonyl (Boc) protecting group on the 3-amino substituent. The stability of this molecule is paramount for successful synthetic outcomes and is primarily dictated by the lability of the Boc group under acidic conditions and the integrity of the strained azetidine ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Acidic Conditions

Q1: My Boc deprotection is incomplete. What are the common causes and how can I fix it?

A1: Incomplete Boc deprotection is a frequent issue. Several factors can contribute to this:

  • Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved under acidic conditions via a mechanism involving protonation of the carbamate, followed by the loss of a stable tert-butyl cation.[1][2] If the acid is not strong enough or used in insufficient amounts, the reaction may not go to completion.

  • Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating.[3]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) and dioxane are common choices.[4]

Troubleshooting Steps:

  • Increase Acid Concentration: If using trifluoroacetic acid (TFA), a common reagent, try increasing the concentration in DCM (e.g., from 20% to 50%). For HCl, ensure the solution in dioxane is fresh and at the correct molarity (e.g., 4M).

  • Extend Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique like TLC or LC-MS.[4] Extend the reaction time until the starting material is fully consumed.

  • Consider Alternative Acids: If TFA or HCl are not effective, other acids like aqueous phosphoric acid can be used, which may offer better selectivity in the presence of other acid-sensitive groups.[5]

Q2: I'm observing unexpected byproducts during my Boc deprotection. What could they be and how can I minimize them?

A2: The primary byproduct concern during Boc deprotection arises from the tert-butyl cation that is generated.[6]

  • t-Butylation: This cation is an electrophile and can alkylate nucleophilic sites on your molecule of interest or in the reaction mixture.[6] Electron-rich aromatic rings are particularly susceptible to this side reaction.

  • Oligomerization: The tert-butyl cation can also polymerize, leading to isobutylene oligomers.[1]

Mitigation Strategies:

  • Use of Scavengers: The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), thioanisole, or anisole.[2] These compounds will trap the tert-butyl cation.

  • Control Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions.

Q3: Is the azetidine ring stable under the acidic conditions required for Boc deprotection?

A3: The stability of the azetidine ring is a critical consideration. While generally more stable than the three-membered aziridine ring, the four-membered azetidine ring possesses significant ring strain.[7]

  • Protonation and Ring Opening: Under strongly acidic conditions, the azetidine nitrogen can be protonated. This can make the ring susceptible to nucleophilic attack and subsequent ring-opening.[8][9] The rate of this decomposition is influenced by the pKa of the azetidine nitrogen.[8]

  • N-Substituent Effects: The large benzhydryl group on the nitrogen may offer some steric hindrance, potentially influencing the ring's stability.

Recommendations:

  • Use the Mildest Effective Conditions: Opt for the mildest acidic conditions that will effectively cleave the Boc group to minimize the risk of azetidine ring cleavage.

  • Monitor for Ring-Opened Products: Be vigilant in your analytical monitoring (e.g., LC-MS) for the appearance of byproducts corresponding to ring-opened species.

Basic Conditions

Q4: Is this compound stable under basic conditions?

A4: Generally, the Boc protecting group is stable to a wide range of basic and nucleophilic conditions, which is a key feature of its utility in orthogonal protection strategies.[2] However, the overall stability of the molecule under basic conditions should be considered.

  • Carbamate Hydrolysis: While significantly more stable than esters, carbamates can undergo hydrolysis under strong basic conditions, although this is generally a slow process.[10] The rate of hydrolysis is dependent on the substituents on the nitrogen and oxygen of the carbamate.

  • Azetidine Ring Stability: The azetidine ring itself is generally stable under basic conditions. However, highly strained systems or molecules with specific activating groups can undergo rearrangements or degradation.[11]

Experimental Considerations:

  • If your experimental protocol involves basic conditions (e.g., during a subsequent reaction or work-up), it is advisable to keep the temperature moderate and the exposure time to the base as short as possible.

  • For routine extractions using aqueous bases like sodium bicarbonate, the compound is expected to be stable.

Experimental Protocols & Data

Protocol 1: Standard Boc Deprotection

This protocol outlines a general procedure for the removal of the Boc group under standard acidic conditions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM.

  • Add an equal volume of TFA for a 50% solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • For a basic work-up to obtain the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[4]

Protocol 2: Monitoring Boc Deprotection by Analytical Techniques

Accurate monitoring is crucial for determining reaction completion and identifying potential side products.

Analytical TechniquePrincipleKey Indicator of Boc RemovalAdvantagesDisadvantages
¹H NMR Spectroscopy Measures the magnetic environment of protons.Disappearance of the singlet for the nine tert-butyl protons (typically ~1.4-1.5 ppm).[12]Provides unambiguous and quantitative confirmation.[12]Requires a relatively pure sample.[12]
LC-MS Separates components of a mixture and determines their mass-to-charge ratio.A mass difference of -100.12 amu corresponding to the loss of the Boc group.[12]High sensitivity and provides mass information for byproducts.Can be destructive to the sample.
Thin-Layer Chromatography (TLC) Separates components based on polarity.The deprotected amine will have a lower Rf value (more polar) than the starting material.[4]Rapid and cost-effective for reaction monitoring.[4]Provides qualitative information only.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Disappearance of the strong C=O stretching band of the carbamate around 1680-1720 cm⁻¹.[12]Quick and non-destructive.Can be difficult to interpret in complex molecules.

Visualizing Reaction Mechanisms & Workflows

Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Final Product Boc_Amine tert-Butyl Carbamate Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc H⁺ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt Amine Salt Free_Amine->Amine_Salt H⁺

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_conditions Exposure Conditions cluster_analysis Analysis cluster_outcome Outcome Assessment Start This compound Acidic Acidic Conditions (e.g., TFA in DCM) Start->Acidic Basic Basic Conditions (e.g., NaOH in MeOH) Start->Basic TLC TLC Monitoring Acidic->TLC Basic->TLC LCMS LC-MS Analysis TLC->LCMS NMR ¹H NMR Analysis LCMS->NMR Stable Compound Stable NMR->Stable Degraded Degradation Observed NMR->Degraded

Caption: Workflow for assessing compound stability.

References

Technical Support Center: Azetidine Ring Stability in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting azetidine ring stability during synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and handling this unique four-membered heterocycle. The inherent ring strain of azetidines, while synthetically useful, can also be a source of instability, leading to challenges such as low yields, unexpected side products, and decomposition.[1][2][3][4] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter in your experiments.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yields in Azetidine Ring Formation

Question: My intramolecular cyclization to form an azetidine ring is consistently giving low yields. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in azetidine synthesis are a frequent hurdle, primarily due to the high activation energy required to form the strained four-membered ring.[3] Several factors can contribute to this issue:

  • Unfavorable Reaction Kinetics: The formation of the azetidine ring often involves a high-energy transition state.[3]

  • Competing Side Reactions: The formation of more thermodynamically stable five- or six-membered rings (e.g., pyrrolidines) is a common competing pathway.[3][5]

  • Steric Hindrance: Bulky substituents on the substrate can impede the necessary intramolecular cyclization.

  • Inappropriate Leaving Group: The efficiency of intramolecular nucleophilic substitution is highly dependent on the choice of the leaving group.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration can significantly affect the reaction's efficiency.[3][6]

LowYieldTroubleshooting Start Low Yield Observed CheckConditions Verify Reaction Conditions (Temp, Time, Concentration) Start->CheckConditions AssessReagents Assess Reagent & Solvent Purity CheckConditions->AssessReagents Conditions OK Optimize Systematically Optimize Reaction Parameters CheckConditions->Optimize Incorrect ReviewWorkup Review Workup & Purification Procedure AssessReagents->ReviewWorkup Purity OK AssessReagents->Optimize Impure ReviewWorkup->Optimize Workup OK ReviewWorkup->Optimize Losses Detected InstabilityTroubleshooting Start Azetidine Decomposition Observed CheckpH Analyze pH of Workup/Purification Start->CheckpH CheckStructure Examine Structure for Pendant Nucleophiles CheckpH->CheckStructure pH Neutral/Basic Solution Implement Stability Enhancing Strategies CheckpH->Solution Acidic pH CheckReagents Review Reagents for Strong Nucleophiles CheckStructure->CheckReagents No Pendant Nucleophiles CheckStructure->Solution Pendant Nucleophile Present CheckReagents->Solution No Strong Nucleophiles CheckReagents->Solution Strong Nucleophile Present

References

Technical Support Center: Removal of the Benzhydryl (Bzh) Protecting Group from Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced process of N-benzhydryl (Bzh) deprotection in azetidine chemistry. The benzhydryl group is a valuable protecting group for the azetidine nitrogen due to its bulk, which can influence stereoselectivity in subsequent reactions, and its relative stability. However, its removal can be challenging, often requiring careful optimization to avoid cleavage of the strained four-membered ring or other sensitive functional groups.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and the rationale behind experimental choices to empower researchers in navigating these challenges successfully.

Understanding the N-Benzhydryl Group in Azetidine Synthesis

The N-benzhydryl group serves as a robust protecting group for the secondary amine of the azetidine ring. Its steric bulk is a key feature, often employed to direct the stereochemical outcome of substitutions at other positions on the azetidine ring. The stability of the benzhydryl cation also dictates the conditions under which it can be cleaved, typically via hydrogenolysis or strong acid treatment.

Why Choose the Benzhydryl Group?
  • Stability: It is stable to a wide range of reaction conditions, including mildly acidic and basic environments, making it compatible with multi-step syntheses.[3]

  • Stereo-directing effects: Its significant steric hindrance can effectively block one face of the azetidine ring, enabling stereoselective functionalization.

  • Crystalline derivatives: Benzhydryl-protected intermediates are often crystalline, facilitating purification by recrystallization.

Core Deprotection Strategies and Troubleshooting

The optimal deprotection strategy depends heavily on the overall molecular structure, particularly the presence of other functional groups. Below, we dissect the most common methods and troubleshoot potential issues.

Catalytic Hydrogenolysis

This is the most frequently employed method for benzhydryl group removal. The reaction proceeds by the hydrogenolytic cleavage of the C-N bond on the surface of a palladium catalyst.

Troubleshooting Guide: Catalytic Hydrogenolysis

Q1: My hydrogenolysis reaction is slow or incomplete. What could be the issue?

A: Several factors can contribute to a sluggish or incomplete hydrogenolysis:

  • Catalyst Activity: The activity of Palladium on carbon (Pd/C) can vary significantly between batches and suppliers. Ensure you are using a high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more effective for cleaving N-benzyl and N-benzhydryl groups and is less prone to causing ring opening.[4]

  • Catalyst Poisoning: Sulfur-containing compounds, strong Lewis bases, and some halides can poison the palladium catalyst. Ensure your substrate and solvent are free from such impurities.

  • Solvent Choice: The reaction is typically performed in alcoholic solvents like methanol or ethanol, or in ethyl acetate. For substrates with poor solubility, a co-solvent like THF or acetic acid can be added. Acetic acid can sometimes accelerate the reaction by preventing the product amine from coordinating to the catalyst.[5]

  • Hydrogen Pressure: While many deprotections proceed at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50 psi) can significantly enhance the reaction rate.

  • Steric Hindrance: Bulky substituents on the azetidine ring or elsewhere in the molecule can hinder the substrate's approach to the catalyst surface. In such cases, longer reaction times, higher catalyst loading, or a different deprotection method may be necessary.[6]

Q2: I am observing ring-opening of the azetidine. How can I prevent this?

A: Azetidine ring-opening is a known side reaction, especially with highly substituted or strained systems.[4][7]

  • Catalyst Choice: As mentioned, Pearlman's catalyst is often a milder option than Pd/C.

  • Reaction Conditions: Running the reaction at lower temperature and pressure can sometimes mitigate ring cleavage.

  • Switch to Transfer Hydrogenation: This is often a gentler alternative.

Experimental Protocol: Catalytic Hydrogenolysis
  • Dissolve the N-benzhydryl azetidine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.

  • Carefully add 10-20 mol% of 10% Pd/C or Pearlman's catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or H₂ generator) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected azetidine.

Transfer Hydrogenation

Transfer hydrogenation is a milder alternative to catalytic hydrogenolysis, avoiding the need for high-pressure hydrogen gas. It utilizes a hydrogen donor molecule in the presence of a palladium catalyst.

Troubleshooting Guide: Transfer Hydrogenation

Q1: My transfer hydrogenation is not going to completion. What can I do?

A:

  • Hydrogen Donor: Formic acid and its salts (e.g., ammonium formate), as well as cyclohexene and 1,4-cyclohexadiene, are common hydrogen donors.[8][9][10] The choice of donor can influence the reaction rate. For instance, using formic acid may require a more reactive, freshly prepared palladium black catalyst, whereas ammonium formate can be effective with 10% Pd/C.[9]

  • Catalyst Loading: As with catalytic hydrogenolysis, ensure adequate catalyst loading.

  • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often drive the reaction to completion.

Q2: Are there any compatibility issues with transfer hydrogenation?

A: Formic acid is acidic and may not be suitable for substrates with acid-labile functional groups. In such cases, neutral hydrogen donors like ammonium formate or cyclohexene are preferable.

Experimental Protocol: Transfer Hydrogenation with Ammonium Formate
  • Dissolve the N-benzhydryl azetidine (1.0 eq) in methanol.

  • Add ammonium formate (5-10 eq).

  • Carefully add 10% Pd/C (10-20 mol%).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through Celite.

  • Concentrate the filtrate and partition the residue between a suitable organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Acidic Cleavage

The benzhydryl group can be cleaved under strongly acidic conditions due to the stability of the resulting benzhydryl carbocation. However, the strained azetidine ring is also susceptible to acid-catalyzed ring-opening.[1][2]

Troubleshooting Guide: Acidic Cleavage

Q1: What are the best acidic conditions for N-benzhydryl deprotection?

A: Trifluoroacetic acid (TFA), often neat or in dichloromethane (DCM), is a common choice.[11] However, due to the risk of azetidine ring-opening, this method should be approached with caution and may require careful optimization of reaction time and temperature. Some benzhydryl-protected nucleosides have shown stability in 80% acetic acid at room temperature but degradation upon heating.[3]

Q2: My reaction is giving a complex mixture of products. Why?

A: This is likely due to non-selective reactions, including ring-opening of the azetidine. Consider a milder deprotection method. The presence of water can also lead to side reactions; ensure anhydrous conditions.

Experimental Protocol: Acidic Cleavage with TFA
  • Dissolve the N-benzhydryl azetidine (1.0 eq) in DCM at 0 °C.

  • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) dropwise.

  • Stir the reaction at 0 °C to room temperature, carefully monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding it to a cooled saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate to obtain the crude product.

Oxidative Cleavage

For substrates that are sensitive to both hydrogenolysis and acidic conditions, oxidative cleavage can be a viable, albeit less common, strategy.

Troubleshooting Guide: Oxidative Cleavage

Q1: When should I consider oxidative cleavage?

A: This method is particularly useful for N-benzhydryl aziridines with aryl substituents, where hydrogenolysis is known to cause ring opening.[4][7] A novel method utilizes ozone for this transformation.[4][7] For β-lactams, a related strained ring system, N-bromosuccinimide (NBS) and bromine under sunlight have been reported for N-benzhydryl deprotection.[6]

Q2: What are the challenges with oxidative methods?

A: Oxidative conditions can be harsh and may not be compatible with other sensitive functional groups in the molecule. Over-oxidation is a potential side reaction. The ozonolysis procedure, for example, requires a reductive workup with sodium borohydride to yield the desired N-H aziridine.[4]

Experimental Protocol: Ozonolysis-Mediated Deprotection
  • Dissolve the N-benzhydryl azetidine (1.0 eq) in dichloromethane (CH₂Cl₂) and cool to -78 °C.

  • Bubble ozone through the solution until the starting material is consumed (monitor by TLC).

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Quench the reaction at -78 °C by adding methanol followed by sodium borohydride (10 eq).[4]

  • Allow the reaction to warm to room temperature.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by chromatography.

Method Selection Guide

The choice of deprotection method is critical and depends on the substrate's functional groups.

Deprotection MethodAdvantagesDisadvantagesBest For
Catalytic Hydrogenolysis High yielding, clean reactionPotential for ring-opening, catalyst poisoningSubstrates without other reducible groups
Transfer Hydrogenation Milder than high-pressure hydrogenationCan be slower, donor may have compatibility issuesSensitive substrates, avoiding high-pressure H₂
Acidic Cleavage Fast, no metal catalyst requiredRisk of azetidine ring-opening, harsh conditionsAcid-stable substrates
Oxidative Cleavage Orthogonal to other methodsHarsh conditions, potential for side reactionsSubstrates incompatible with hydrogenation or acid

Visualizing the Deprotection Workflows

Catalytic Hydrogenolysis Workflow

sub N-Bzh Azetidine reagents H₂, Pd/C (or Pd(OH)₂/C) in MeOH/EtOH sub->reagents 1. reaction Stir at RT under H₂ atm. reagents->reaction 2. filtration Filter through Celite reaction->filtration 3. evaporation Evaporate Solvent filtration->evaporation 4. product Deprotected Azetidine evaporation->product 5.

Caption: Workflow for N-benzhydryl deprotection via catalytic hydrogenolysis.

Deprotection Mechanism: Hydrogenolysis

start R₂N-CH(Ph)₂ pd_surface Pd Catalyst Surface start->pd_surface Adsorption activated_h 2 [H]ads pd_surface->activated_h adsorbed_substrate R₂N-CH(Ph)₂ (adsorbed) pd_surface->adsorbed_substrate adsorbed_h2 H₂ adsorbed_h2->pd_surface cleavage C-N Bond Cleavage activated_h->cleavage adsorbed_substrate->cleavage Hydrogenolysis product_amine R₂NH cleavage->product_amine Product Release product_hydrocarbon CH₂(Ph)₂ cleavage->product_hydrocarbon

Caption: Simplified mechanism of catalytic hydrogenolysis for N-benzhydryl deprotection.

References

Technical Support Center: Scale-up Synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a robust, efficient, and reproducible synthetic process.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical intermediates. While the small-scale synthesis may appear straightforward, scaling up production often introduces unforeseen challenges that can impact yield, purity, and process efficiency. This guide is structured to address these specific issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Core Synthesis Pathway

The primary route to this compound involves the N-alkylation of tert-butyl azetidin-3-ylcarbamate with a benzhydryl halide (e.g., bromodiphenylmethane).

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products A tert-Butyl azetidin-3-ylcarbamate D This compound A->D N-alkylation B Bromodiphenylmethane B->D C Base (e.g., K2CO3, DIPEA) Solvent (e.g., ACN, DMF) Heat E Byproduct (e.g., HBr salt of base)

Caption: General synthesis scheme for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis.

Problem 1: Low or Inconsistent Yield

Q: We are experiencing a significant drop in yield upon scaling up the N-benzhydrylation reaction. What are the likely causes and how can we mitigate this?

A: A decrease in yield during scale-up is a common issue and can often be attributed to a combination of factors related to reaction kinetics, mass transfer, and heat transfer.

  • Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized to ensure a homogeneous reaction mixture. Baffles within the reactor can also improve mixing efficiency.

  • Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale. Runaway temperatures can lead to product degradation or the formation of thermal byproducts.

    • Solution: Implement a robust temperature control system. This may involve using a jacketed reactor with a reliable heating/cooling fluid system. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.

  • Incomplete Reaction: The reaction may not be going to completion due to suboptimal conditions.

    • Solution:

      • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Do not rely solely on the reaction time from the lab-scale experiment.

      • Base Strength and Stoichiometry: The choice and amount of base are critical. An insufficient amount of a weak base may not effectively neutralize the generated acid, thereby protonating the starting amine and rendering it non-nucleophilic.[1] A stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) might be more effective than weaker bases like potassium carbonate, especially if the reaction is sluggish. Ensure at least one equivalent of base is used.

Problem 2: Formation of Significant Impurities

Q: Our final product is contaminated with several impurities that are difficult to remove by standard purification methods. What are these impurities and how can we prevent their formation?

A: Impurity formation is a major hurdle in scale-up synthesis. The most common impurities in this reaction are due to overalkylation and side reactions of the starting materials or product.

  • Overalkylation Byproduct: A common issue in the alkylation of amines is the reaction of the product amine with the alkylating agent, leading to the formation of a quaternary ammonium salt.[2][3][4] In this case, the nitrogen of the newly formed benzhydrylazetidine can react with another molecule of bromodiphenylmethane.

    A This compound C Quaternary Ammonium Salt (Overalkylation Impurity) A->C Undesired N-alkylation B Bromodiphenylmethane B->C

    Caption: Formation of an overalkylation impurity.

    • Prevention:

      • Stoichiometry Control: Use a slight excess of the amine starting material (tert-butyl azetidin-3-ylcarbamate) relative to the benzhydryl halide.

      • Slow Addition: Add the bromodiphenylmethane slowly to the reaction mixture to maintain a low concentration of the alkylating agent, thus favoring the reaction with the more abundant primary amine.

      • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first.

  • Elimination Byproduct: Benzhydryl halides can undergo elimination in the presence of a base to form 1,1-diphenylethylene.

    • Prevention: Use a non-nucleophilic, sterically hindered base. Avoid excessively high reaction temperatures.

  • Starting Material Quality: The purity of the starting materials, particularly the tert-butyl azetidin-3-ylcarbamate, is crucial. Impurities in the starting material can carry through to the final product or participate in side reactions.

    • Solution: Ensure that the starting materials meet the required purity specifications before use. It may be necessary to purify the starting materials in-house if commercially available grades are not of sufficient quality.

Problem 3: Difficulties in Product Isolation and Purification

Q: We are struggling with the purification of the final product on a large scale. Column chromatography is not a viable option. What are our alternatives?

A: Relying on chromatography for large-scale purification is often uneconomical and inefficient. The focus should be on developing a robust crystallization or precipitation method.

  • Crystallization:

    • Solvent Screening: A thorough solvent screening is essential to find a suitable solvent or solvent system from which the product crystallizes with high purity and in a good crystalline form that is easy to filter and dry. Consider anti-solvent crystallization, where the product is soluble in one solvent and insoluble in another.

    • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred to allow for the formation of larger, more pure crystals.

    • Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the crystallization process and obtain a more consistent particle size distribution.

  • Salt Formation and Purification: If the free base is difficult to crystallize, consider forming a salt (e.g., hydrochloride, hydrobromide) which may have better crystallization properties. The salt can then be neutralized in a subsequent step to yield the pure free base.

  • Liquid-Liquid Extraction: An optimized aqueous workup with liquid-liquid extraction can be very effective in removing water-soluble impurities and excess base. A series of extractions with an appropriate organic solvent, followed by washes with brine, can significantly improve the purity of the crude product before crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the N-benzhydrylation reaction?

A1: The choice of solvent can have a significant impact on the reaction rate and selectivity. Polar aprotic solvents such as acetonitrile (ACN) and N,N-dimethylformamide (DMF) are commonly used for N-alkylation reactions as they can dissolve the reactants and facilitate the SN2 reaction. On a large scale, factors such as boiling point, toxicity, and ease of removal should also be considered. A thorough solvent screen during process development is recommended.

Q2: How critical is the quality of the starting material, tert-butyl azetidin-3-ylcarbamate hydrochloride?

A2: The quality of the starting material is paramount. The hydrochloride salt of tert-butyl azetidin-3-ylcarbamate is often used as the starting material.[5][6][7] It is crucial to ensure that this starting material is free from impurities that could interfere with the reaction. The free base must be generated in situ or in a separate step before the alkylation reaction. Incomplete neutralization of the hydrochloride salt will lead to lower yields.

Q3: Can we use other benzhydryl sources instead of bromodiphenylmethane?

A3: Yes, other benzhydryl derivatives can be used. Benzhydryl chloride is another common alkylating agent. The choice between the bromide and the chloride will depend on their relative reactivity, cost, and availability. Benzhydryl bromide is generally more reactive than the chloride. In some cases, benzhydrol can be used in a reductive amination reaction, which may offer a different impurity profile and could be advantageous on a large scale.

Q4: What are the safety considerations for this scale-up synthesis?

A4: Safety is a primary concern in any scale-up operation.

  • Alkylating Agents: Alkyl halides are potentially hazardous and should be handled with appropriate personal protective equipment in a well-ventilated area.

  • Solvents: The flammability and toxicity of the chosen solvents must be taken into account. Ensure that the reactor and associated equipment are properly grounded to prevent static discharge.

  • Exothermic Reactions: As mentioned earlier, the potential for an exothermic reaction should be carefully evaluated using techniques like reaction calorimetry to ensure that the heat generated can be safely managed by the available cooling capacity.

  • Pressure Build-up: If the reaction is heated, ensure the reactor is equipped with a pressure relief system.

Q5: How can we monitor the reaction progress effectively on a large scale?

A5: In-process controls (IPCs) are essential for monitoring the reaction on a large scale. High-performance liquid chromatography (HPLC) is the most common and reliable method for this purpose. Samples can be taken from the reactor at regular intervals to determine the consumption of starting materials and the formation of the product and any byproducts. This data is crucial for determining the optimal reaction endpoint and for ensuring batch-to-batch consistency.

Experimental Protocols

Protocol 1: N-Benzhydrylation of tert-Butyl azetidin-3-ylcarbamate

This protocol is a representative procedure and should be optimized for the specific scale and equipment being used.

  • Reactor Setup: Charge a clean, dry, and inerted reactor with tert-butyl azetidin-3-ylcarbamate (1.0 eq), a suitable base (e.g., potassium carbonate, 2.0 eq), and the chosen solvent (e.g., acetonitrile).

  • Initial Stirring: Begin agitation to ensure a well-suspended mixture.

  • Reactant Addition: Slowly add a solution of bromodiphenylmethane (0.95 eq) in the reaction solvent to the reactor over a period of 1-2 hours, while maintaining the desired reaction temperature (e.g., 50-60 °C).

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed to the desired level.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of a hot solvent identified during crystallization screening.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data for a Representative Lab-Scale Reaction
Reagent/ParameterMolar Equiv.Amount (for 10 g scale of starting amine)
tert-Butyl azetidin-3-ylcarbamate1.010.0 g
Bromodiphenylmethane0.9514.2 g
Potassium Carbonate2.016.0 g
Acetonitrile-150 mL
Typical Yield 80-90%

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate: RP-HPLC, HILIC, and Chiral Separation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, azetidine scaffolds are prized for their ability to impart favorable physicochemical properties to bioactive molecules, acting as rigid, three-dimensional building blocks.[1] The compound tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate is a quintessential example of such a building block, featuring a bulky benzhydryl group for hydrophobic interactions, a protective tert-butoxycarbonyl (Boc) group, and a core azetidine ring. Ensuring the chemical and stereochemical purity of this intermediate is not merely a procedural step; it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of three distinct High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of this compound. We will move beyond simple protocol recitation to explore the underlying chromatographic principles that make each method uniquely suited for uncovering different classes of impurities. Our approach is grounded in the principle of orthogonality—using fundamentally different separation mechanisms to provide a high degree of confidence in the analytical results. We will compare a standard Reversed-Phase (RP-HPLC) method, a Hydrophilic Interaction Liquid Chromatography (HILIC) method, and a Chiral HPLC method, providing the experimental data and rationale necessary for researchers to make informed decisions in their own laboratories.

The Analytical Challenge: A Molecule of Dichotomous Polarity

The structure of this compound presents a classic analytical challenge. It contains large, non-polar moieties (the benzhydryl and tert-butyl groups) that favor retention in reversed-phase systems, alongside polar functional groups (the carbamate and the tertiary amine within the azetidine ring) that can lead to undesirable peak tailing or interact strongly with polar stationary phases. Furthermore, the synthetic routes to such compounds can introduce a range of potential impurities, including:

  • Process-related impurities: Unreacted starting materials or reagents.

  • Degradation products: Loss of the Boc or benzhydryl protecting groups.

  • Stereoisomers: The presence of the undesired enantiomer, as the 3-position of the azetidine ring is a chiral center.

A comprehensive analytical strategy must therefore be capable of resolving the main compound from non-polar, polar, and stereoisomeric impurities.

Method A: The Industry Workhorse - Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone of pharmaceutical impurity profiling due to its robustness, versatility, and wide applicability.[2][3] The separation is driven by hydrophobic interactions between the analyte and a non-polar stationary phase.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention, which is necessary for the bulky benzhydryl group. The end-capping on modern C18 phases minimizes interactions with the basic nitrogen in the azetidine ring, improving peak symmetry.

  • Mobile Phase: A gradient of acetonitrile and water is used to elute a wide range of impurities. A low concentration of an acid modifier, such as 0.1% formic acid, is crucial. It serves two purposes: protonating the azetidine nitrogen to ensure a single ionic form and masking residual silanol groups on the stationary phase, thereby preventing peak tailing.

  • Detection: The benzhydryl group contains two phenyl rings, providing strong chromophores. UV detection at 254 nm is therefore a sensitive and effective choice.

Experimental Protocol: Method A (RP-HPLC)
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a final concentration of 0.5 mg/mL.

Method B: Orthogonal Selectivity with Hydrophilic Interaction Liquid Chromatography (HILIC)

To ensure that no polar impurities are co-eluting with the main peak or hiding in the solvent front of the RP-HPLC method, an orthogonal technique is required. HILIC provides this alternative selectivity.[4] In HILIC, the stationary phase is polar (e.g., bare silica), and the mobile phase is highly organic. A water-enriched layer forms on the surface of the stationary phase, and separation occurs based on the partitioning of analytes between this layer and the organic mobile phase.[5] More polar compounds are more strongly retained.[6]

Causality of Experimental Choices:

  • Stationary Phase: A bare silica column is a classic choice for HILIC, providing a highly polar surface for the partitioning mechanism.

  • Mobile Phase: A high percentage of acetonitrile is used to facilitate the HILIC partitioning mechanism. Ammonium formate is used as the buffer because it is highly soluble in organic solvents and provides the necessary ionic strength to improve peak shape and reproducibility.

  • Elution Order: The elution order in HILIC is typically the reverse of that in RP-HPLC. This is a powerful tool for confirming peak purity; a peak that is pure in both systems is highly unlikely to contain a co-eluting impurity.

Experimental Protocol: Method B (HILIC)
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Bare Silica, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient Program:

    • 0-5 min: 1% B

    • 5-20 min: 1% to 50% B

    • 20-25 min: 50% B

    • 25.1-35 min: 1% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 90:10 Acetonitrile:Water to a final concentration of 0.5 mg/mL. Ensure the sample solvent is similar in composition to the initial mobile phase to prevent peak distortion.

Method C: Stereochemical Purity via Chiral HPLC

For chiral molecules, determining the enantiomeric excess (ee) is a critical quality attribute. Chiral HPLC utilizes a chiral stationary phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[7]

Causality of Experimental Choices:

  • Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile for separating a wide range of chiral compounds.[8] A column like Chiralcel® OD-H or a similar phase is a logical starting point.

  • Mobile Phase: Chiral separations are often achieved in normal-phase mode using eluents like hexane and isopropanol. The alcohol modifier (isopropanol) plays a key role in modulating the interactions between the analyte and the CSP. A small amount of an amine additive (like diethylamine) is often required to block active sites on the silica support and improve the peak shape of basic analytes.

  • Detection: UV detection at 254 nm remains effective.

Experimental Protocol: Method C (Chiral HPLC)
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Immobilized Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: 90:10 Hexane:Isopropanol with 0.1% Diethylamine.

  • Elution Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in the mobile phase to a final concentration of 1.0 mg/mL.

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes the expected performance characteristics of each method based on typical experimental outcomes.

ParameterMethod A (RP-HPLC)Method B (HILIC)Method C (Chiral HPLC)
Primary Application General impurity profilingOrthogonal check, polar impuritiesEnantiomeric purity
Retention Time (t_R) of Main Peak ~15 min~12 minEnantiomer 1: ~10 minEnantiomer 2: ~12.5 min
Resolution (R_s) from Key Impurity > 2.0 (for non-polar impurities)> 2.0 (for polar impurities)> 2.5 (between enantiomers)
Tailing Factor (T_f) < 1.2< 1.4< 1.3
Limit of Quantitation (LOQ) ~0.05%~0.05%~0.05%
Strengths Robust, versatile, good for a wide polarity range.Unique selectivity for polar compounds, confirms peak purity.Essential for stereochemical control, highly selective.
Limitations May poorly retain very polar impurities.Sensitive to water content, requires careful solvent prep.Not suitable for general impurity profiling, specific application.

Discussion of Results:

The hypothetical data illustrates the complementary nature of these techniques.

  • Method A (RP-HPLC) serves as the primary, robust method for routine quality control, capable of detecting and quantifying the majority of process-related impurities. Its excellent resolution for non-polar species makes it ideal for detecting byproducts related to the benzhydryl group.

  • Method B (HILIC) is an invaluable tool during method development and for investigating out-of-specification results. If a polar impurity, such as the de-benzhydrylated starting material, were present, it might be poorly retained in the RP-HPLC method. In the HILIC method, this impurity would be well-retained and clearly separated, demonstrating the power of orthogonal analysis.

  • Method C (Chiral HPLC) is non-negotiable for controlling the stereochemistry of the final product. Its sole purpose is to separate the enantiomers, a task at which the other methods will fail. The baseline separation shown allows for precise and accurate determination of enantiomeric excess down to low levels, which is a common requirement for regulatory submissions.

Recommended Analytical Workflow

A comprehensive quality control strategy should integrate these methods logically. The following workflow is recommended for the development and routine analysis of this compound.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Routine Quality Control Dev_Start Bulk Material Sample RP_Dev Develop RP-HPLC Method (Method A) Dev_Start->RP_Dev HILIC_Dev Develop HILIC Method (Method B) Dev_Start->HILIC_Dev Chiral_Dev Develop Chiral Method (Method C) Dev_Start->Chiral_Dev Orthogonal_Check Orthogonal Purity Check (Confirm Peak Identity) RP_Dev->Orthogonal_Check HILIC_Dev->Orthogonal_Check Routine_Purity Routine Purity Test (Validated Method A) Orthogonal_Check->Routine_Purity Validation Transfer QC_Start Batch Release Sample QC_Start->Routine_Purity Enantiomeric_Purity Enantiomeric Excess Test (Validated Method C) QC_Start->Enantiomeric_Purity Release Material Release Routine_Purity->Release Enantiomeric_Purity->Release

Caption: Recommended analytical workflow for this compound.

Conclusion

The purity analysis of a complex pharmaceutical intermediate like this compound cannot be reliably achieved with a single HPLC method. A multi-faceted approach, grounded in the principle of chromatographic orthogonality, is essential for building a complete and trustworthy purity profile. By combining the robustness of Reversed-Phase HPLC for general impurity screening, the unique selectivity of HILIC for polar analytes, and the absolute necessity of Chiral HPLC for stereochemical control, researchers and drug development professionals can establish a self-validating analytical system. This strategy not only ensures compliance with stringent regulatory standards but also fundamentally supports the development of safe and effective medicines.

References

LC-MS method for the characterization of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to LC-MS Methods for the Characterization of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block

This compound is a significant heterocyclic compound, often utilized as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a strained azetidine ring, a bulky benzhydryl group, and a labile tert-butyloxycarbonyl (Boc) protecting group, presents a unique analytical challenge.[2] For researchers and drug development professionals, ensuring the identity, purity, and stability of this intermediate is paramount. Inaccurate characterization can lead to downstream synthetic failures, the generation of unknown impurities, and compromised final product integrity.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent analytical technique for this purpose, offering a powerful combination of high-resolution separation and sensitive, specific detection.[3][4] This guide provides a comprehensive comparison of LC-MS methodologies, delving into the rationale behind experimental choices to empower scientists in developing robust, reliable, and fit-for-purpose analytical methods for this key molecule.

Physicochemical Properties and Their Analytical Implications

A successful analytical method is built upon a fundamental understanding of the analyte's properties.

PropertyValueAnalytical Implication
Molecular Formula C₂₁H₂₆N₂O₂Used for high-resolution mass spectrometry (HRMS) to confirm elemental composition.[2]
Molecular Weight 338.4 g/mol The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 339.2 Da.[2]
Structure Azetidine carbamate with a benzhydryl substituentThe bulky, nonpolar benzhydryl group suggests strong retention on reversed-phase columns. The basic nitrogen in the azetidine ring is an ideal site for protonation in positive-mode electrospray ionization (ESI).
tert-Butyloxycarbonyl (Boc) Group Protective groupProne to in-source fragmentation or degradation under acidic conditions, which must be considered during method development.

Comparative Analysis of Liquid Chromatography (LC) Strategies

The goal of the chromatography is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities, such as starting materials, by-products, or degradants. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable approach for this molecule.[5][6]

Method 1: Rapid Screening with Standard C18 Column

This approach prioritizes speed and is suitable for high-throughput analysis or initial purity checks where comprehensive impurity profiling is not the primary goal.

  • Rationale: A standard C18 column provides robust, general-purpose retention for hydrophobic molecules like this one. Acetonitrile is often chosen for its lower viscosity and UV transparency. The use of a fast gradient allows for quick elution of the analyte.[7]

Method 2: High-Resolution Impurity Profiling

This method is designed for in-depth analysis, such as stability studies or reference standard characterization, where the separation of closely related impurities is critical.

  • Rationale: A longer column with smaller particles (e.g., sub-2 µm) provides significantly higher chromatographic efficiency, improving the resolution between the main peak and trace impurities.[8][9] Methanol can alter the selectivity (the relative retention of different compounds) compared to acetonitrile, which can be crucial for resolving co-eluting peaks.[9] A slower, more shallow gradient provides more time for closely eluting species to separate.

ParameterMethod 1: Rapid ScreeningMethod 2: High-Resolution ProfilingJustification for Choices
Column C18, 50 mm x 2.1 mm, 2.7 µmC18, 100 mm x 2.1 mm, 1.8 µmLonger column with smaller particles increases resolution and peak capacity.[8]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid provides protons for efficient ESI+ ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in MethanolMethanol can offer different selectivity for aromatic compounds compared to acetonitrile.
Gradient 5% to 95% B in 5 minutes40% to 80% B in 15 minutesA shallow gradient is superior for resolving complex mixtures and closely related impurities.
Flow Rate 0.5 mL/min0.3 mL/minLower flow rates are often used with longer columns to maintain optimal efficiency.
Column Temp. 40 °C40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.

Comparative Analysis of Mass Spectrometry (MS) Detection

The mass spectrometer provides confirmation of identity through mass-to-charge ratio and structural information through fragmentation analysis.

Ionization and Detection Approaches
ParameterOption A: Quadrupole (QQQ)Option B: High-Resolution (Q-TOF, Orbitrap)Rationale & Recommendation
Ionization Mode ESI PositiveESI PositiveThe basic azetidine nitrogen is readily protonated, making ESI+ highly sensitive for this molecule.
Primary Use Case Targeted QuantificationIdentification & CharacterizationQQQ is excellent for sensitive quantification using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Mass Accuracy Low Resolution (Unit Mass)High Resolution (<5 ppm)HRMS provides high-confidence confirmation of the elemental formula.[10]
Fragmentation MS/MS via Collision-Induced Dissociation (CID)MS/MS via Collision-Induced Dissociation (CID)Both can generate fragment ions, but HRMS provides high-resolution fragment data for greater structural elucidation confidence.

Recommendation: For initial characterization and impurity identification, a high-resolution mass spectrometer (Option B) is strongly preferred. It provides unambiguous molecular formula confirmation for the parent ion and its fragments, which is invaluable for identifying unknowns.

Anticipated Mass Fragmentation

Understanding the fragmentation pattern is key to confirming the structure. Upon CID, the protonated molecule ([M+H]⁺, m/z ≈ 339.2) is expected to follow predictable fragmentation pathways.

G parent Parent Ion [M+H]+m/z ≅ 339.2 frag1 frag1 parent->frag1 - 56 Da frag2 frag2 parent->frag2 - 100 Da frag3 frag3 parent->frag3 Cleavage

  • Loss of the tert-butyl group: A characteristic loss of 56 Da (as isobutylene) from the Boc protectorate is highly common.[11]

  • Loss of the full Boc group: The loss of the entire Boc protecting group (100 Da) results in the protonated amine.

  • Formation of the Benzhydryl Cation: Cleavage of the bond between the azetidine ring and the benzhydryl group yields the highly stable benzhydryl cation (m/z ≈ 167.1), which is often the base peak in the spectrum.[12][13]

Alternative Analytical Techniques: A Brief Comparison

TechniqueApplicability to TopicAdvantagesLimitations
GC-MS PoorHigh chromatographic efficiency for volatile compounds.The target molecule has a high molecular weight and is likely to be thermally labile, making it unsuitable for GC without derivatization.[14]
¹H and ¹³C NMR Excellent for structure confirmationProvides definitive structural information and can be used for quantitative analysis (qNMR).[15]Lower sensitivity than MS; not ideal for trace impurity detection; requires a relatively pure sample.
HPLC-UV Good for purity assessmentSimple, robust, and widely available.Lacks the specificity of mass detection; cannot identify unknown impurities without reference standards.

Recommended Protocol: A Validated LC-MS Method

This protocol represents a robust and validated starting point for the comprehensive characterization of this compound. It balances resolution, sensitivity, and run time.

G cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Detection cluster_data 4. Data Analysis prep1 Weigh 1 mg of sample prep2 Dissolve in 1 mL Methanol (Stock Solution: 1 mg/mL) prep1->prep2 prep3 Dilute to 10 µg/mL with 50:50 Water:Methanol for analysis prep2->prep3 lc_system UHPLC System prep3->lc_system lc_column Column: C18, 100 mm x 2.1 mm, 1.8 µm @ 40°C lc_system->lc_column lc_gradient Gradient Elution (See Table for details) lc_column->lc_gradient ms_source Ion Source: ESI Positive lc_gradient->ms_source ms_scan Scan Mode: Full Scan (m/z 100-500) ms_source->ms_scan ms_frag Data-Dependent MS/MS on top 3 ions ms_scan->ms_frag data_id Confirm [M+H]⁺ mass ms_frag->data_id data_frag Analyze fragmentation patterns data_id->data_frag data_purity Calculate purity by peak area % data_frag->data_purity

Step-by-Step Methodology
  • Standard/Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Dilute this stock solution with 50:50 water/methanol to a final concentration of 10 µg/mL for analysis.

  • LC Parameters (Based on High-Resolution Method 2):

    • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

    • Column Temperature: 40 °C.

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in methanol.

    • Flow Rate: 0.3 mL/min.

    • Gradient Program:

      • 0.0 min: 40% B

      • 15.0 min: 80% B

      • 15.1 min: 95% B

      • 17.0 min: 95% B

      • 17.1 min: 40% B

      • 20.0 min: 40% B

    • Injection Volume: 2 µL.

  • MS Parameters (High-Resolution Instrument):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Scan Range: m/z 100–500.

    • Acquisition Mode: Full scan with data-dependent MS/MS on the three most intense ions per scan.

    • Collision Energy (for MS/MS): Ramped from 15-40 eV to capture a wide range of fragments.

  • Method Validation Considerations: To ensure the trustworthiness of the method, key validation parameters must be assessed.[16][17]

    • Specificity: Analyze a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks are present at the retention time of the analyte.

    • Linearity: Prepare a calibration curve over a relevant concentration range (e.g., 0.1 to 50 µg/mL) and assess the correlation coefficient (r² > 0.99).[18]

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate to ensure the measured values are close to the true values (accuracy) and that the results are reproducible (precision).[16]

    • Limit of Detection (LOD) / Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified, respectively.

Conclusion

The characterization of this compound is most effectively achieved using a high-resolution LC-MS method. A reversed-phase separation on a C18 column with a shallow methanol gradient provides the necessary resolving power for comprehensive impurity profiling. Coupling this separation with high-resolution mass spectrometry in positive ESI mode allows for confident identification of the parent compound via accurate mass and confirmation of its structure through analysis of characteristic fragmentation patterns, such as the loss of the Boc group and the formation of the stable benzhydryl cation. While other techniques like NMR are vital for initial structural confirmation, LC-MS remains the gold standard for purity assessment and the identification of unknown, low-level impurities critical to the drug development process.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate and Comparative Analytical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior under various analytical conditions is paramount for robust characterization and quality control. This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate, a compound featuring a confluence of synthetically relevant functional groups. Beyond a mere cataloging of fragments, we will delve into the mechanistic underpinnings of the fragmentation pathways and present a comparative overview of alternative analytical methodologies, supported by established principles and experimental data from related structures.

Unveiling the Structure: A Multifaceted Molecule

The subject of our analysis, this compound (Molecular Formula: C₂₁H₂₆N₂O₂, Molecular Weight: 338.45 g/mol ), presents a unique tapestry of chemical moieties that each contribute to its characteristic fragmentation pattern.[1] Understanding these individual components is the first step in predicting the molecule's behavior upon ionization.

  • The tert-Butoxycarbonyl (Boc) Protecting Group: A ubiquitous tool in organic synthesis for the protection of amines, the Boc group is known for its predictable fragmentation, typically involving the loss of isobutylene or the entire tert-butoxycarbonyl group.[2][3][4]

  • The Benzhydryl Group: This bulky, aromatic substituent, consisting of two phenyl rings attached to a single carbon, readily stabilizes a positive charge, making the benzhydryl cation a prominent and anticipated fragment.

  • The Azetidine Ring: As a strained four-membered heterocycle, the azetidine ring is susceptible to ring-opening fragmentation pathways, often initiated by cleavage alpha to the nitrogen atom.

Predicting the Fragmentation Symphony: A Mechanistic Approach

Primary Fragmentation Pathways

The initial fragmentation events are expected to occur at the most labile sites of the protonated molecule.

dot graph "Fragmentation_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M+H]⁺\nm/z 339", fillcolor="#34A853"]; F1 [label="Loss of Isobutylene (-56 Da)\nm/z 283", fillcolor="#EA4335"]; F2 [label="Loss of Boc Group (-100 Da)\nm/z 239", fillcolor="#EA4335"]; F3 [label="Benzhydryl Cation\nm/z 167", fillcolor="#FBBC05"]; F4 [label="Azetidinyl Carbamate Fragment\nm/z 172"];

M -> F1 [label="Neutral Loss"]; M -> F2 [label="Neutral Loss"]; M -> F3 [label="Cleavage"]; F1 -> F2 [label="Loss of CO₂ (-44 Da)"]; F2 -> F3 [label="Ring Opening"]; } Caption: Predicted primary fragmentation pathways of protonated this compound.

  • Loss of Isobutylene (C₄H₈): The most characteristic fragmentation of the Boc group is the neutral loss of isobutylene (56 Da) via a six-membered ring transition state, resulting in a carbamic acid intermediate.[3] This would produce a fragment ion at m/z 283 .

  • Loss of the Entire Boc Group (C₅H₉O₂): Subsequent or direct loss of the entire tert-butoxycarbonyl group as tert-butoxycarbonyl radical (100 Da) would lead to the formation of the protonated 1-benzhydrylazetidin-3-amine at m/z 239 .

  • Formation of the Benzhydryl Cation: Cleavage of the C-N bond connecting the benzhydryl group to the azetidine ring is highly probable due to the exceptional stability of the resulting benzhydryl cation ([(C₆H₅)₂CH]⁺). This would generate a prominent peak at m/z 167 .

Secondary and Tertiary Fragmentation

The primary fragments will undergo further dissociation, providing deeper structural insights.

  • The m/z 283 ion (after loss of isobutylene) can subsequently lose carbon dioxide (44 Da) to also form the m/z 239 ion.

  • The m/z 239 ion (protonated 1-benzhydrylazetidin-3-amine) can undergo ring opening of the azetidine moiety, leading to a variety of smaller fragments.

  • Further fragmentation of the benzhydryl cation (m/z 167) can occur through loss of a phenyl group to give a fragment at m/z 91 (tropylium ion), a common feature in the mass spectra of compounds containing a benzyl moiety.[6]

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a multi-faceted analytical approach is often necessary for unambiguous characterization, especially in a regulatory environment.

Analytical TechniqueStrengthsLimitationsApplicability to the Target Molecule
Liquid Chromatography-Mass Spectrometry (LC-MS) High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds.[7][8]Matrix effects can suppress ionization.Ideal. The polarity and molecular weight of the target molecule make it perfectly suited for LC-MS analysis, particularly with ESI.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds, extensive spectral libraries available.[9][10]Requires derivatization for polar molecules, potential for thermal degradation.Less Suitable. The molecule's low volatility and the presence of the polar carbamate group would necessitate derivatization, adding complexity and potential for artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information, including stereochemistry.[11][12][13][14][15]Lower sensitivity compared to MS, requires larger sample amounts.Essential for Confirmation. ¹H and ¹³C NMR would be crucial for the unambiguous assignment of the entire molecular structure. 2D NMR techniques like COSY, HSQC, and HMBC would confirm connectivity.

dot graph "Analytical_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Sample", shape=ellipse, fillcolor="#34A853"]; LC_MS [label="LC-MS Analysis\n(Polarity & MW)", fillcolor="#FBBC05"]; GC_MS [label="GC-MS Analysis\n(Volatility)", fillcolor="#EA4335"]; NMR [label="NMR Spectroscopy\n(Definitive Structure)", fillcolor="#34A853"]; Data_Analysis [label="Data Interpretation\n& Structure Confirmation", shape=parallelogram, fillcolor="#5F6368"];

Start -> LC_MS; Start -> GC_MS; Start -> NMR; LC_MS -> Data_Analysis; GC_MS -> Data_Analysis; NMR -> Data_Analysis; } Caption: A typical analytical workflow for the characterization of a novel small molecule.

Experimental Protocols

Recommended LC-MS Method

This protocol is a starting point and should be optimized for the specific instrumentation used.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (can be ramped to induce in-source fragmentation).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision-Induced Dissociation (CID): For MS/MS experiments, use a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

NMR Spectroscopy for Structural Confirmation
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the chemical shifts, coupling constants, and integration of all proton signals.

    • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the number and types of carbon environments.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different functional groups.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be dominated by characteristic losses from the Boc protecting group and the formation of a stable benzhydryl cation. This guide provides a robust framework for the identification and characterization of this molecule and structurally related compounds. By integrating the predictive power of mass spectrometry with the definitive structural insights from NMR, researchers can achieve a comprehensive and unambiguous understanding of their molecules of interest, a critical step in the rigorous landscape of modern drug discovery and development.

References

A Comparative Guide to Boc vs. Cbz Protecting Groups for 3-Amino-1-Benzhydrylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical intermediates, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide provides an in-depth technical comparison of two of the most common amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically for the sterically hindered secondary amine, 3-amino-1-benzhydrylazetidine. This molecule's inherent steric bulk and the nature of the azetidine ring present unique challenges and considerations for both the introduction and cleavage of these protective groups.

Introduction: The Imperative of Amine Protection

The amino group is a versatile functional group, but its nucleophilicity and basicity can interfere with desired chemical transformations elsewhere in a molecule. Protecting groups temporarily mask the amine's reactivity, allowing other synthetic steps to proceed cleanly. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under conditions that do not affect other functional groups. The concept of "orthogonality," the ability to deprotect one group in the presence of another, is a cornerstone of modern multi-step synthesis.[1][2]

The Contenders: Boc and Cbz at a Glance

Both Boc and Cbz are carbamate-based protecting groups, valued for their reliability. However, their distinct chemical properties, particularly their lability under different conditions, dictate their strategic application.

FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl)
Structure t-Bu-O-(C=O)-Ph-CH₂-O-(C=O)-
Deprotection Condition Acid-labile (e.g., TFA, HCl)[3][4][5]Hydrogenolysis (e.g., H₂/Pd)[2][6][7]
Stability Stable to base and hydrogenolysisGenerally stable to acid and base
Byproducts of Deprotection Isobutylene and CO₂Toluene and CO₂

The primary distinction lies in their orthogonal deprotection schemes: Boc is cleaved by acid, while Cbz is removed by catalytic hydrogenolysis.[8] This allows for their differential use in complex synthetic routes.

Experimental Comparison: Protection and Deprotection of 3-Amino-1-Benzhydrylazetidine

While extensive quantitative data for the direct comparison of Boc and Cbz on 3-amino-1-benzhydrylazetidine is not widely published, valuable insights can be drawn from studies on structurally similar azetidine-containing peptides. Research has shown that both Boc and Cbz protecting groups can be successfully introduced onto the azetidine nitrogen with comparable efficiency.[9] The steric hindrance of the benzhydryl group necessitates optimized reaction conditions to achieve high yields.

Protection: For sterically hindered amines like 3-amino-1-benzhydrylazetidine, the use of a catalyst such as 4-dimethylaminopyridine (DMAP) can be beneficial for Boc protection, alongside standard reagents like di-tert-butyl dicarbonate ((Boc)₂O).[] Similarly, for Cbz protection with benzyl chloroformate (Cbz-Cl), the choice of base and solvent system is critical to drive the reaction to completion.[7][11]

Deprotection: The deprotection of the N-Boc group from the hindered azetidine can be achieved using strong acids like trifluoroacetic acid (TFA).[4][12] For the Cbz-protected counterpart, catalytic hydrogenolysis is effective for cleaving the protecting group, leaving the rest of the molecule intact.[9]

Visualizing the Workflow

The following diagrams illustrate the protection and deprotection pathways for both Boc and Cbz groups on 3-amino-1-benzhydrylazetidine.

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine 3-Amino-1-benzhydrylazetidine Boc_Protected N-Boc-3-amino-1-benzhydrylazetidine Amine->Boc_Protected (Boc)₂O, Base (e.g., TEA, DMAP) Solvent (e.g., DCM, THF) Boc_Protected_D N-Boc-3-amino-1-benzhydrylazetidine Deprotected_Amine 3-Amino-1-benzhydrylazetidine Boc_Protected_D->Deprotected_Amine Acid (e.g., TFA, HCl) Solvent (e.g., DCM)

Caption: Boc protection and deprotection workflow.

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Amine 3-Amino-1-benzhydrylazetidine Cbz_Protected N-Cbz-3-amino-1-benzhydrylazetidine Amine->Cbz_Protected Cbz-Cl, Base (e.g., NaHCO₃) Solvent (e.g., THF/H₂O) Cbz_Protected_D N-Cbz-3-amino-1-benzhydrylazetidine Deprotected_Amine 3-Amino-1-benzhydrylazetidine Cbz_Protected_D->Deprotected_Amine H₂, Pd/C Solvent (e.g., MeOH, EtOH)

Caption: Cbz protection and deprotection workflow.

Detailed Experimental Protocols

The following protocols are representative methodologies for the protection and deprotection of 3-amino-1-benzhydrylazetidine.

Protocol 1: Boc Protection of 3-Amino-1-Benzhydrylazetidine

Materials:

  • 3-Amino-1-benzhydrylazetidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-amino-1-benzhydrylazetidine (1.0 eq) in DCM or THF.

  • Add TEA (1.5 eq) or a catalytic amount of DMAP (0.1 eq).

  • Add (Boc)₂O (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed. For sterically hindered amines, this may require extended reaction times or gentle heating.[]

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-amino-1-benzhydrylazetidine.

Protocol 2: Acidic Deprotection of N-Boc-3-Amino-1-Benzhydrylazetidine

Materials:

  • N-Boc-3-amino-1-benzhydrylazetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-3-amino-1-benzhydrylazetidine (1.0 eq) in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.[4]

  • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-amino-1-benzhydrylazetidine.

Protocol 3: Cbz Protection of 3-Amino-1-Benzhydrylazetidine

Materials:

  • 3-Amino-1-benzhydrylazetidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-amino-1-benzhydrylazetidine (1.0 eq) in a mixture of THF and water.

  • Add NaHCO₃ (2.0 eq) and cool the mixture to 0 °C.

  • Add Cbz-Cl (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.[11]

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-Cbz-3-amino-1-benzhydrylazetidine.

Protocol 4: Hydrogenolysis of N-Cbz-3-Amino-1-Benzhydrylazetidine

Materials:

  • N-Cbz-3-amino-1-benzhydrylazetidine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve N-Cbz-3-amino-1-benzhydrylazetidine (1.0 eq) in MeOH or EtOH.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to yield 3-amino-1-benzhydrylazetidine.[2][13]

Conclusion and Recommendations

The choice between Boc and Cbz for the protection of 3-amino-1-benzhydrylazetidine is primarily dictated by the overall synthetic strategy and the presence of other functional groups in the molecule.

  • Boc protection is advantageous when subsequent reaction steps involve conditions that are incompatible with hydrogenolysis, such as the presence of reducible functional groups (e.g., alkenes, alkynes, nitro groups). Its removal under acidic conditions is straightforward and generally high-yielding.

  • Cbz protection is the preferred choice when acid-labile groups are present in the molecule. The hydrogenolytic deprotection is a mild and highly selective method. Furthermore, the Cbz group's stability to acidic and basic conditions offers flexibility in many synthetic transformations.

For 3-amino-1-benzhydrylazetidine, both protecting groups are viable options. The steric hindrance of the benzhydryl group may necessitate slightly more forcing conditions for protection compared to less hindered amines, but high yields can be achieved with careful optimization. The ultimate decision should be based on a thorough analysis of the planned synthetic route to ensure orthogonality and maximize the overall efficiency of the synthesis.

References

A Comparative Guide to the Stability of Boc vs. Fmoc Protecting Groups on the Azetidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. This is particularly true when working with strained heterocyclic systems like azetidines. The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity and unique pharmacological properties.[1][2][3] However, its inherent ring strain of approximately 25.4 kcal/mol presents specific challenges, making the choice of N-protecting group a critical decision that directly impacts stability, yield, and the potential for undesired side reactions.[4]

This guide provides an in-depth, data-driven comparison of the two most prominent α-amino protecting groups—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of azetidine chemistry. We will explore the mechanistic underpinnings of their respective stabilities and provide field-proven insights to guide your synthetic strategy.

Fundamental Principles of Boc and Fmoc Protection

The primary difference between Boc and Fmoc lies in their cleavage chemistry, which forms the basis of their orthogonal relationship.[5][6]

  • The Boc Group (Acid-Labile): The tert-butyloxycarbonyl group is cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][7] The mechanism proceeds through protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl carbocation, which decomposes to isobutylene and carbon dioxide.[8]

  • The Fmoc Group (Base-Labile): The 9-fluorenylmethyloxycarbonyl group is removed under mild basic conditions, typically using a solution of a secondary amine like piperidine in an aprotic polar solvent such as N,N-dimethylformamide (DMF).[][10] The deprotection occurs via a base-induced β-elimination (E1cB mechanism), leveraging the acidity of the C9-proton on the fluorenyl ring system.[11][12]

This fundamental dichotomy dictates their compatibility with other functional groups and their suitability for different synthetic routes.[]

The Azetidine Ring: A Scaffold of Unique Reactivity

The stability of a protecting group on an azetidine is intrinsically linked to the ring's unique structural properties. The significant ring strain makes the azetidine more reactive than its five-membered pyrrolidine counterpart but more stable and easier to handle than the highly strained three-membered aziridine.[1][4]

This strain can predispose the ring to decomposition pathways not typically observed in larger systems, most notably acid-mediated ring-opening.[2] Studies have shown that the rate of such decomposition is highly sensitive to pH and involves the protonation of the azetidine ring nitrogen as a key initiating step.[2] This fact has profound implications for the selection of an N-protecting group.

Head-to-Head Stability Comparison on the Azetidine Ring

N-Boc-Azetidine: Robust but with Acidic Caveats

The Boc group is a workhorse protecting group valued for its stability to a wide range of reaction conditions, including basic and nucleophilic reagents. However, its reliance on acidic deprotection requires careful consideration when applied to the azetidine scaffold.

  • Acid Lability and Ring Integrity: While standard deprotection of N-Boc-azetidine using TFA can be achieved successfully without ring-opening, the risk increases with substitution on the azetidine ring or the presence of other acid-sensitive functionalities.[2][13] The strongly acidic conditions required for Boc removal can promote protonation of the ring nitrogen, which can trigger intramolecular ring-opening decomposition, especially in more complex molecular architectures.[2]

  • Orthogonality: The Boc group's stability under basic conditions makes it an excellent orthogonal partner for base-labile protecting groups like Fmoc.[6][14]

N-Fmoc-Azetidine: The Mild and Orthogonal Choice

The Fmoc group offers a compelling alternative, primarily due to the mild, non-acidic conditions required for its removal.

  • Base Lability and Ring Stability: Deprotection with piperidine in DMF is a gentle method that does not involve protonation of the azetidine ring nitrogen. This fundamentally avoids the acid-mediated decomposition pathways that can plague Boc-protected azetidines, preserving the integrity of the strained four-membered ring.

  • Acid Stability: The Fmoc group is exceptionally stable towards strong acids like TFA and even harsher reagents like HF.[11][12] This property is paramount when synthesizing complex azetidine-containing molecules that possess acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[] The ability to selectively deprotect side chains with acid while the N-Fmoc group remains intact is a significant strategic advantage.[12]

Data Summary and Strategic Recommendations

The choice between Boc and Fmoc is not merely a matter of preference but a strategic decision based on the overall synthetic plan.

FeatureN-Boc-AzetidineN-Fmoc-Azetidine
Deprotection Condition Strong Acid (e.g., 25-50% TFA in DCM)[15]Mild Base (e.g., 20% Piperidine in DMF)[][16]
Mechanism Acid-catalyzed eliminationBase-induced β-elimination (E1cB)[11][12]
Key Advantage Robustness, lower cost, stable to base/nucleophiles.Mild deprotection, preserves ring integrity, acid stability.[17]
Primary Concern Potential for acid-mediated azetidine ring-opening.[2]Potential side reactions with base-sensitive moieties.[10][12]
Orthogonality Orthogonal to base-labile groups (Fmoc) and hydrogenolysis-labile groups (Cbz).[14]Fully orthogonal to acid-labile groups (Boc, tBu, Trt).[6][][12]
Recommended Use Case For simpler, robust azetidine scaffolds or when subsequent steps require N-protection stable to base.For complex, acid-sensitive azetidine derivatives or in orthogonal strategies with acid-labile side-chain protection.

Visualizing the Deprotection Mechanisms

To clarify the distinct chemical transformations, the following diagrams illustrate the deprotection pathways for both Boc and Fmoc groups on an azetidine ring.

Boc_Deprotection cluster_start N-Boc-Azetidine cluster_reagents Reagents cluster_intermediate Intermediate cluster_products Products BocAzetidine Boc-Azetidine Protonated Protonated Carbamate BocAzetidine->Protonated Protonation TFA TFA (H⁺) Azetidine Azetidine•TFA Salt Protonated->Azetidine Elimination Isobutylene Isobutylene Protonated->Isobutylene Elimination CO2 CO₂ Protonated->CO2 Elimination

Boc deprotection mechanism on azetidine.

Fmoc_Deprotection cluster_start N-Fmoc-Azetidine cluster_reagents Reagents cluster_intermediate Intermediates cluster_products Products FmocAzetidine Fmoc-Azetidine Anion Fluorenyl Anion FmocAzetidine->Anion E1cB Deprotonation Piperidine Piperidine Adduct DBF-Piperidine Adduct Anion->Adduct DBF Trapping Azetidine Free Azetidine Anion->Azetidine Elimination CO2 CO₂ Anion->CO2 Elimination

Fmoc deprotection mechanism on azetidine.

Experimental Protocols

These protocols provide a self-validating system for comparing the stability and deprotection kinetics of N-Boc and N-Fmoc azetidines.

Protocol 1: Deprotection of N-Boc-Azetidine

Objective: To remove the Boc protecting group from N-Boc-azetidine under standard acidic conditions.

Materials:

  • N-Boc-azetidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve N-Boc-azetidine (1.0 eq) in DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and slowly neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected azetidine.

Protocol 2: Deprotection of N-Fmoc-Azetidine

Objective: To remove the Fmoc protecting group from N-Fmoc-azetidine under standard basic conditions.

Materials:

  • N-Fmoc-azetidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve N-Fmoc-azetidine (1.0 eq) in DMF (approx. 0.1 M concentration) in a round-bottom flask.

  • Add piperidine to create a 20% (v/v) solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

  • Add diethyl ether to the residue to precipitate the dibenzofulvene-piperidine adduct.

  • Filter the mixture to remove the precipitated adduct.

  • Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Workflow for Comparative Stability Analysis

The following workflow allows for a direct, quantitative comparison of deprotection kinetics.

Stability_Workflow cluster_prep Preparation cluster_boc Boc Pathway cluster_fmoc Fmoc Pathway start Prepare separate solutions of N-Boc-Azetidine and N-Fmoc-Azetidine boc_deprotect Add TFA/DCM (Deprotection Reagent) start->boc_deprotect fmoc_deprotect Add Piperidine/DMF (Deprotection Reagent) start->fmoc_deprotect boc_quench Quench aliquots at time points (t=0, 5, 15, 30, 60 min) with base boc_deprotect->boc_quench analysis Analyze all quenched aliquots by HPLC to determine % remaining protected azetidine boc_quench->analysis fmoc_quench Quench aliquots at time points (t=0, 2, 5, 10, 20 min) with acid fmoc_deprotect->fmoc_quench fmoc_quench->analysis plot Plot % Protected Azetidine vs. Time to compare deprotection kinetics analysis->plot

Workflow for comparative deprotection kinetics study.

Conclusion and Future Directions

  • N-Fmoc emerges as the superior choice for complex, acid-sensitive azetidine derivatives. Its mild, base-labile deprotection preserves the integrity of the strained ring and offers true orthogonality with widely-used acid-labile side-chain protecting groups.[][17]

  • N-Boc remains a viable and economical option for more robust azetidine systems. However, researchers must proceed with caution, fully aware of the potential for acid-mediated ring-opening, and should carefully screen deprotection conditions to maximize yield and minimize decomposition.[2][13]

A thorough understanding of these principles empowers chemists to design more efficient and successful synthetic campaigns, unlocking the full potential of the azetidine scaffold in modern drug discovery.

References

A Comparative Guide to the Structural Validation of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Molecular Formula

In the landscape of drug discovery and development, the synthesis of novel small molecules is a daily occurrence. However, a molecular formula and a proposed 2D structure are merely hypotheses until rigorously proven. The absolute confirmation of a molecule's covalent structure is a non-negotiable checkpoint for advancing a compound, as incorrect structural assignment can invalidate biological data and waste significant resources. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this validation process, providing an unparalleled, high-resolution view of the molecular architecture.[1][2][3]

This guide provides an in-depth, expert-led walkthrough for the structural validation of a key synthetic intermediate, tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate (PubChem CID: 13772848)[4]. We will dissect its expected ¹H and ¹³C NMR spectra, explain the causal relationships between structure and spectral features, and present a self-validating protocol for data acquisition and interpretation. Furthermore, we will objectively compare its spectral "fingerprint" to that of a close structural analog to highlight the specificity and power of NMR in distinguishing subtle molecular differences.

Dissecting the Target Molecule: A Sum of its Parts

To effectively interpret the NMR data, we must first deconstruct the target molecule into its constituent functional groups. Each group imparts a characteristic set of signals, and understanding these contributions is key to a successful assignment.

mol benzhydryl Benzhydryl Group (Ar₂CH) p1 benzhydryl->p1 azetidine Azetidine Ring (Strained 4-Membered Ring) p2 azetidine->p2 boc Boc Protecting Group (-NHBoc) p3 boc->p3

Caption: Key functional groups of this compound.

  • The Benzhydryl Group: Comprising two phenyl rings attached to a single methine carbon, this bulky group is expected to produce signals in the aromatic region of the ¹H spectrum and a unique downfield methine signal.[5]

  • The Azetidine Ring: This four-membered nitrogen heterocycle is conformationally strained.[6] This strain significantly influences the chemical environment of the ring's protons and carbons, leading to distinct chemical shifts compared to less strained rings like piperidine.

  • The tert-Butylcarbamate (Boc) Group: A ubiquitous protecting group in organic synthesis.[7][8] Its most prominent feature is the nine equivalent protons of the tert-butyl group, which yield a large, sharp singlet in the ¹H NMR spectrum, serving as an excellent diagnostic marker.[9]

Predictive Analysis: What to Expect from the Spectra

An expert chemist does not analyze a spectrum in a vacuum; they approach it with a set of well-reasoned predictions. Based on established principles of NMR spectroscopy[10][11], we can anticipate the key features for our target molecule.

Expected ¹H NMR Signals
Structural Moiety Proton(s) Expected δ (ppm) Expected Multiplicity Integration Rationale
BenzhydrylAromatic (Ar-H)7.20 - 7.50Multiplet (m)10HProtons on the two phenyl rings reside in a standard aromatic chemical environment.
BenzhydrylMethine (Ar₂CH -N)~4.40 - 4.60Singlet (s)1HThis proton is deshielded by two adjacent phenyl groups and the nitrogen atom.
AzetidineRing CH₂ (α to N)3.50 - 3.80Triplet-like (m)2HThese protons are adjacent to the electron-withdrawing nitrogen. Ring strain shifts them downfield.
AzetidineRing CH₂ (β to N)2.80 - 3.10Triplet-like (m)2HLess deshielded than the α-protons.
AzetidineRing CH (β to N)4.20 - 4.50Multiplet (m)1HDeshielded by both the ring nitrogen and the adjacent carbamate group.
Boc GroupNH4.80 - 5.20Broad Singlet (br s)1HThe chemical shift of NH protons is variable and depends on solvent and concentration.
Boc Grouptert-Butyl (-C(CH₃)₃)~1.45Singlet (s)9HThe nine protons are chemically equivalent, producing a large, sharp, and highly diagnostic singlet.[12]
Expected ¹³C NMR Signals
Structural Moiety Carbon(s) Expected δ (ppm) Rationale
Boc GroupCarbonyl (C =O)~155-156The characteristic chemical shift for a carbamate carbonyl carbon.
BenzhydrylAromatic Quaternary~140-142The two carbons to which the phenyl rings are attached to the methine.
BenzhydrylAromatic CH~127-129Phenyl ring carbons. Expect 2-3 distinct signals due to symmetry.
Boc GroupQuaternary (-C (CH₃)₃)~79-80The quaternary carbon of the tert-butyl group.
BenzhydrylMethine (Ar₂CH -N)~75-77Highly deshielded carbon attached to two phenyl groups and a nitrogen.[13]
AzetidineRing CH₂ (α to N)~55-58Azetidine ring carbons adjacent to the nitrogen.[14]
AzetidineRing CH (β to N)~48-52The carbon bearing the carbamate group.
Boc GroupMethyl (-C(CH₃ )₃)~28.5The three equivalent methyl carbons of the tert-butyl group.

Protocol for Self-Validating NMR Analysis

To ensure the trustworthiness of the results, a rigorous and well-documented experimental protocol is essential. This workflow is designed to produce high-quality, unambiguous data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_analysis Data Analysis & Validation prep1 1. Weigh 5-10 mg of purified This compound. prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Ensure full dissolution. prep1->prep2 prep3 3. Transfer to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 4. Acquire ¹H NMR Spectrum. (e.g., 16 scans, 2s relaxation delay) prep3->acq1 acq2 5. Acquire ¹³C{¹H} NMR Spectrum. (e.g., 1024 scans, 2s relaxation delay) acq1->acq2 acq3 6. (If needed) Acquire 2D Spectra: - COSY (H-H correlation) - HSQC (C-H one-bond correlation) - HMBC (C-H long-range correlation) acq2->acq3 an1 7. Process spectra (Fourier transform, phase correction, baseline correction). acq3->an1 an2 8. Calibrate ¹H to residual CHCl₃ (7.26 ppm) and ¹³C to CDCl₃ (77.16 ppm). an1->an2 an3 9. Assign all signals based on: - Chemical Shift (δ) - Integration (¹H) - Multiplicity (¹H) - 2D Correlations an2->an3 an4 10. Compare assignments to predictions. Confirm all atoms are accounted for. an3->an4

Caption: A robust workflow for the acquisition and validation of NMR data.

Comparative Analysis: Distinguishing from a Structural Analog

To underscore the specificity of an NMR spectrum, we compare our target compound with a common alternative where the strained four-membered azetidine ring is replaced by a more flexible six-membered piperidine ring: tert-Butyl (1-benzhydrylpiperidin-3-yl)carbamate .[15][16]

NMR Feature Target: ...azetidin-3-yl... Alternative: ...piperidin-3-yl... Key Differentiating Insight
Ring Protons (¹H) Signals are more downfield and show simpler splitting patterns due to the rigid, strained ring. CH₂ groups appear as distinct multiplets around ~3.6 ppm and ~2.9 ppm .Signals are more upfield and show complex, overlapping multiplets due to multiple conformations. The chemical shifts are typically in the 1.5 - 3.0 ppm range.The chemical shifts of the heterocyclic ring protons are highly sensitive to ring size and strain. The azetidine protons are clearly separated and downfield compared to the crowded upfield region of the piperidine analog.
Ring Carbons (¹³C) Fewer signals due to symmetry. Carbons are shifted to distinct positions, e.g., α-carbons around ~55-58 ppm .More signals due to the larger ring. Carbons appear in a different chemical shift range, with α-carbons typically around ~50-54 ppm .The ¹³C spectrum provides a clear count of the non-equivalent carbons in the ring, immediately distinguishing the C₄N ring from the C₅N ring.
Benzhydryl CH (¹H) ~4.40 - 4.60 ppm~3.50 - 3.70 ppmThe electronic environment of the benzhydryl methine is influenced by the geometry and basicity of the attached nitrogen, leading to a noticeable shift difference between the two heterocyclic systems.

This comparison demonstrates that even with the majority of the molecule (Benzhydryl and Boc groups) being identical, NMR spectroscopy can unambiguously differentiate between the two structures based on the signals originating from the heterocyclic core.

Conclusion: The Definitive Structural Fingerprint

The structural validation of This compound is unequivocally achieved through a combination of ¹H and ¹³C NMR spectroscopy. The key diagnostic signals that form its unique fingerprint are:

  • ¹H NMR: The sharp, 9H singlet at ~1.45 ppm (Boc group), the 10H aromatic multiplet (7.2-7.5 ppm), the 1H methine singlet at ~4.5 ppm, and the characteristic downfield multiplets of the strained azetidine ring protons.

  • ¹³C NMR: The carbamate carbonyl at ~155 ppm, the benzhydryl methine at ~76 ppm, and the distinct signals for the azetidine ring carbons (~56 ppm and ~50 ppm).

By following a systematic approach of prediction, rigorous data acquisition, and careful analysis, including comparison with logical alternatives, researchers can have the highest degree of confidence in their molecular structure. This foundational validation is the bedrock upon which all subsequent biological and chemical investigations are built.

References

Comparative analysis of different synthetic routes to tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of synthetic methodologies is crucial for the efficient and scalable production of key pharmaceutical intermediates. Tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate is a valuable building block in drug discovery, prized for its unique three-dimensional structure conferred by the strained azetidine ring, which can enhance metabolic stability and binding affinity. The bulky benzhydryl group provides a lipophilic anchor for hydrophobic interactions, while the Boc-protected amine offers a versatile handle for subsequent synthetic transformations.[1]

This guide provides a comparative analysis of the most prevalent synthetic routes to this target molecule. The discussion focuses on the strategic choices made in each pathway, evaluating them based on efficiency, scalability, reagent availability, and operational safety. Our analysis is grounded in peer-reviewed literature and patents to ensure scientific integrity and practical relevance for researchers in medicinal chemistry and process development.

Overview of Synthetic Strategies

The synthesis of this compound universally converges on a final Boc-protection step of the key intermediate, 3-amino-1-benzhydrylazetidine. Therefore, the core of the comparative analysis lies in the different approaches used to construct this precursor amine. We will examine two primary, field-proven routes, both commencing from the commercially available 1-benzhydrylazetidin-3-ol.

  • Route A: Direct Aminolysis via Mesylate Activation. This is a streamlined, two-step process involving the activation of the hydroxyl group as a mesylate, followed by direct nucleophilic substitution with an ammonia source.

  • Route B: Gabriel Synthesis via Phthalimide Intermediate. This classic approach introduces the amine functionality using a phthalimide surrogate, which is subsequently cleaved to release the primary amine.

Route A: Direct Aminolysis via Mesylate Activation

This route is often favored for its efficiency and high throughput. The strategy hinges on converting the poor hydroxyl leaving group into a highly reactive methanesulfonate (mesylate) ester, which is then readily displaced.

Mechanistic Pathway and Rationale

The synthesis proceeds in two distinct stages following the acquisition of the starting material:

  • Mesylation: 1-benzhydrylazetidin-3-ol is treated with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (TEA). The TEA neutralizes the HCl generated during the reaction, driving it to completion. This step is critical as it transforms the alcohol into an excellent leaving group, primed for nucleophilic attack.

  • Aminolysis: The resulting mesylate intermediate is subjected to aminolysis using a concentrated source of ammonia, typically ammonium hydroxide, in a polar solvent like isopropanol. Due to the lower boiling point of the solvent and the need for elevated temperatures to drive the Sₙ2 reaction, this step is performed in a sealed pressure vessel (e.g., a Parr reactor).[2] The reaction yields 3-amino-1-benzhydrylazetidine.

  • Boc Protection: The final step involves the reaction of the synthesized amine with di-tert-butyl dicarbonate (Boc₂O) to afford the target carbamate.

Visualizing the Workflow: Route A

Route_A cluster_0 Route A: Direct Aminolysis Start_A 1-Benzhydrylazetidin-3-ol Intermediate_A 1-Benzhydrylazetidin-3-yl mesylate Start_A->Intermediate_A MsCl, TEA Acetonitrile Amine_A 3-Amino-1-benzhydrylazetidine Intermediate_A->Amine_A NH4OH, IPA ~70°C, Parr Reactor Final_Product_A This compound Amine_A->Final_Product_A Boc₂O, Base CH₂Cl₂

Caption: Workflow for Route A via mesylation and direct aminolysis.

Route B: Gabriel Synthesis via Phthalimide Intermediate

This route employs the venerable Gabriel synthesis, a robust and reliable method for the formation of primary amines that avoids the overalkylation issues sometimes seen in direct amination.

Mechanistic Pathway and Rationale

This pathway introduces an additional step compared to Route A but avoids the need for high-pressure equipment.

  • Activation: Similar to Route A, the synthesis begins by activating the hydroxyl group of 1-benzhydrylazetidin-3-ol, typically as a sulfonate ester (e.g., mesylate or tosylate).

  • Phthalimide Substitution: The activated intermediate is then treated with potassium phthalimide. The phthalimide anion acts as an ammonia surrogate, displacing the leaving group to form 1-benzhydryl-3-phthalimidoazetidine.[3] This Sₙ2 reaction is typically carried out in a high-boiling polar aprotic solvent like DMF.

  • Hydrazinolysis: The phthalimide protecting group is cleaved using hydrazine hydrate (N₂H₄·H₂O) in a protic solvent such as methanol or ethanol.[3] The hydrazine attacks the carbonyl centers of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired 3-amino-1-benzhydrylazetidine.[3]

  • Boc Protection: The resulting amine is protected with Boc₂O to yield the final product.

Visualizing the Workflow: Route B

Route_B cluster_1 Route B: Gabriel Synthesis Start_B 1-Benzhydrylazetidin-3-ol Intermediate_B1 Activated Alcohol (e.g., Mesylate) Start_B->Intermediate_B1 MsCl, TEA Intermediate_B2 1-Benzhydryl-3-phthalimido azetidine Intermediate_B1->Intermediate_B2 Potassium Phthalimide DMF Amine_B 3-Amino-1-benzhydrylazetidine Intermediate_B2->Amine_B Hydrazine Hydrate Methanol, Reflux Final_Product_B This compound Amine_B->Final_Product_B Boc₂O, Base

Caption: Workflow for Route B using the Gabriel synthesis pathway.

Comparative Analysis

The choice between these two synthetic routes depends on the specific constraints and capabilities of the laboratory, including equipment availability, scale, and safety protocols.

FeatureRoute A: Direct AminolysisRoute B: Gabriel Synthesis
Starting Material Commercially available 1-benzhydrylazetidin-3-olCommercially available 1-benzhydrylazetidin-3-ol
Number of Steps 3 (Mesylation, Aminolysis, Boc Protection)4 (Mesylation, Phthalimide substitution, Hydrazinolysis, Boc Protection)
Reported Yield High (72-84% for the key aminolysis step)[2]Generally good, but involves an extra step which can lower overall yield.
Key Reagents Methanesulfonyl chloride, Ammonium hydroxide, Boc₂OMethanesulfonyl chloride, Potassium phthalimide, Hydrazine hydrate, Boc₂O
Equipment Standard glassware, Pressure Reactor (Parr) [2]Standard reflux glassware
Safety & Handling Requires handling of corrosive MsCl and a high-pressure reaction.Requires handling of corrosive MsCl and toxic hydrazine hydrate.[3]
Scalability Excellent. The process is streamlined and reported on a multi-hundred gram scale.[2]Good, but the workup to remove the phthalhydrazide byproduct can be cumbersome on a large scale.
Key Advantage Higher step economy (fewer steps).Avoids high-pressure equipment.
Primary Disadvantage Requires specialized high-pressure equipment.Longer synthetic sequence and use of toxic hydrazine.

Expert Recommendation

For process chemistry and large-scale synthesis, Route A (Direct Aminolysis) is demonstrably superior due to its conciseness and high reported yields. The ability to use the wet filter cake of the mesylate intermediate directly in the subsequent aminolysis step significantly improves throughput and reduces handling losses, making it an efficient manufacturing process.[2] The primary barrier is the initial capital investment in a suitable pressure reactor.

For a standard academic or small-scale discovery chemistry lab without access to high-pressure equipment, Route B (Gabriel Synthesis) represents a more accessible and still reliable alternative. While it involves an additional synthetic step, all reactions can be performed using standard laboratory glassware. The key consideration is the implementation of appropriate safety measures for handling hydrazine hydrate.

Detailed Experimental Protocols

The following protocol details the synthesis via Route A, adapted from literature procedures.[2]

Protocol: Synthesis via Route A

Part 1: 1-Benzhydrylazetidin-3-yl methanesulfonate

  • Materials: 1-benzhydrylazetidin-3-ol, methanesulfonyl chloride (MsCl), triethylamine (TEA), acetonitrile.

  • Procedure:

    • To a stirred solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in acetonitrile, add triethylamine (1.2 eq) at room temperature.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

    • Upon completion, quench the reaction by adding water.

    • Stir the resulting slurry for 30 minutes. The product will precipitate.

    • Isolate the solid intermediate by filtration, washing the cake with water. The wet cake can often be used directly in the next step without drying.

Part 2: 3-Amino-1-benzhydrylazetidine

  • Materials: Wet 1-benzhydrylazetidin-3-yl methanesulfonate, ammonium hydroxide (28-30% solution), isopropanol (IPA).

  • Equipment: Parr reactor or equivalent pressure vessel.

  • Procedure:

    • Charge the pressure reactor with the wet mesylate intermediate from Part 1.

    • Add a mixture of ammonium hydroxide and isopropanol (e.g., 1:1 v/v).

    • Seal the reactor and heat the mixture to approximately 70-75 °C with vigorous stirring.

    • Maintain the temperature and pressure for 12-18 hours, monitoring the reaction progress if possible.

    • Cool the reactor to room temperature and carefully vent the pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • Perform a standard aqueous workup: dilute the residue with water, adjust pH to basic (>11) with NaOH, and extract the product with a suitable organic solvent (e.g., dichloromethane or diisopropyl ether).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which can be purified or used directly.

Part 3: this compound

  • Materials: 3-Amino-1-benzhydrylazetidine, di-tert-butyl dicarbonate (Boc₂O), dichloromethane (DCM), triethylamine (TEA) or other suitable base.

  • Procedure:

    • Dissolve the crude amine from Part 2 (1.0 eq) in dichloromethane.

    • Add triethylamine (1.1 eq).

    • Add a solution of Boc₂O (1.1 eq) in DCM dropwise at room temperature.

    • Stir the reaction for 2-4 hours until the starting amine is consumed (monitor by TLC).

    • Wash the reaction mixture with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the final product as a solid.

References

A Comparative Guide to the Efficacy of Polo-like Kinase Inhibitors: Spotlight on Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, Polo-like kinases (PLKs) have emerged as pivotal targets. This family of serine/threonine kinases, particularly PLK1, are master regulators of the cell cycle, orchestrating critical events during mitosis.[1] Their overexpression in a wide array of human cancers often correlates with poor prognosis, making them a compelling target for therapeutic intervention.[2] This guide provides a comparative analysis of prominent PLK inhibitors, with a special focus on the role of the azetidine scaffold, a privileged structure in modern medicinal chemistry, in achieving high potency and selectivity. We will delve into the experimental data that underpins our understanding of these inhibitors' efficacy and provide detailed protocols for their evaluation.

The Significance of the Azetidine Scaffold in Kinase Inhibition

The four-membered saturated nitrogen-containing heterocycle, azetidine, has garnered significant attention in drug discovery.[3] Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, reducing the entropic penalty upon binding to a target protein and thus enhancing binding affinity.[4] Furthermore, the azetidine ring can serve as a versatile scaffold for introducing diverse chemical functionalities, allowing for fine-tuning of a compound's pharmacological properties.[5] In the context of kinase inhibitors, the azetidine moiety can engage in key hydrogen bond interactions within the ATP-binding pocket, contributing to both potency and selectivity.[6][7] While not all PLK inhibitors are derived from azetidine precursors, its presence in several potent compounds highlights its importance in the design of next-generation kinase inhibitors.

Comparative Efficacy of Leading PLK Inhibitors

Several small molecule inhibitors targeting PLK1 have progressed to clinical trials.[8] Here, we compare the efficacy of three notable examples: Onvansertib, Volasertib, and Rigosertib. While all have been investigated as PLK1 inhibitors, their mechanisms of action and chemical scaffolds differ, providing a valuable basis for comparison.

Onvansertib (NMS-P937): A Highly Selective PLK1 Inhibitor

Onvansertib is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of PLK1.[9][10] Its high selectivity for PLK1 over other PLK isoforms (over 5000-fold versus PLK2 and PLK3) is a key attribute, potentially leading to a more favorable therapeutic window.[9] This selectivity is achieved through specific interactions within the PLK1 active site.[11]

Volasertib (BI 6727): A Potent, First-in-Class PLK Inhibitor

Volasertib, a dihydropteridinone derivative, is another potent ATP-competitive inhibitor of PLK1.[12][13] It also shows activity against PLK2 and PLK3, albeit at lower potencies.[14] Volasertib has demonstrated significant anti-tumor activity in both preclinical and clinical settings.[15][16]

Rigosertib (ON 01910): A Multi-Kinase Inhibitor with a Controversial Mechanism

Initially identified as a non-ATP-competitive PLK1 inhibitor, the primary mechanism of action of Rigosertib is now a subject of debate.[17][18] A growing body of evidence suggests that Rigosertib's anti-cancer effects are primarily driven by its ability to destabilize microtubules, rather than direct PLK1 inhibition.[19][20][21] This highlights the importance of rigorous mechanistic studies in drug development.

Quantitative Comparison of In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Onvansertib, Volasertib, and Rigosertib against PLK1 and various cancer cell lines.

InhibitorTarget/Cell LineIC50 (nM)Citation(s)
Onvansertib PLK1 (enzymatic)2[9][10][22]
HCT116 (colorectal)<100[11][23]
A2780 (ovarian)<100[23]
AmL-NS8 (leukemia)36[23]
A549 (lung)10-100[16]
MCAS (ovarian)Not Specified[24]
EFO27 (ovarian)Not Specified[24]
JHOM1 (ovarian)Not Specified[24]
Volasertib PLK1 (enzymatic)0.87[14][25]
PLK2 (enzymatic)5[14]
PLK3 (enzymatic)56[14]
HCT116 (colorectal)23[26]
NCI-H460 (lung)21[26]
BRO (melanoma)11[26]
GRANTA (lymphoma)15[26]
H526 (SCLC)2.9[27]
Rigosertib PLK1 (enzymatic)9[17][18]
Various Cancer Cell Lines50-250[18]

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Visualizing the PLK1 Signaling Pathway and Inhibition

To understand the impact of these inhibitors, it is essential to visualize the PLK1 signaling pathway. PLK1 plays a crucial role in the G2/M transition and mitosis by phosphorylating a multitude of substrates.

PLK1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_Mitosis Mitosis cluster_Inhibition Inhibition Cyclin B/CDK1 Cyclin B/CDK1 Cdc25 Cdc25 Cyclin B/CDK1->Cdc25 activates PLK1 PLK1 Cyclin B/CDK1->PLK1 Cdc25->Cyclin B/CDK1 dephosphorylates (activates) PLK1->Cdc25 phosphorylates (activates) Mitotic_Events Centrosome Maturation, Spindle Assembly, Cytokinesis PLK1->Mitotic_Events regulates Apoptosis Apoptosis PLK1->Apoptosis inhibition leads to PLK_Inhibitors Onvansertib, Volasertib PLK_Inhibitors->PLK1 inhibit

Caption: Simplified PLK1 signaling pathway and points of inhibition.

Experimental Protocols for Efficacy Assessment

To ensure the scientific integrity of efficacy claims, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key assays used to characterize PLK inhibitors.

Biochemical PLK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[28][29]

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal.[28] The luminescent signal positively correlates with the amount of ADP and, therefore, kinase activity.

Experimental Workflow:

ADP_Glo_Workflow cluster_Reaction Kinase Reaction cluster_Detection Detection Reaction_Setup 1. Set up kinase reaction: - PLK1 enzyme - Substrate (e.g., casein) - ATP - Test inhibitor (serial dilutions) Incubation1 2. Incubate at room temperature (e.g., 60 minutes) Reaction_Setup->Incubation1 Add_ADP_Glo 3. Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubation1->Add_ADP_Glo Incubation2 4. Incubate at room temperature (e.g., 40 minutes) Add_ADP_Glo->Incubation2 Add_Detection_Reagent 5. Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubation2->Add_Detection_Reagent Incubation3 6. Incubate at room temperature (e.g., 30 minutes) Add_Detection_Reagent->Incubation3 Read_Luminescence 7. Measure luminescence Incubation3->Read_Luminescence

Caption: Workflow for the ADP-Glo™ PLK1 Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Prepare a serial dilution of the PLK inhibitor in an appropriate solvent (e.g., DMSO).

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT.

    • Prepare a solution of recombinant human PLK1 enzyme in the reaction buffer.

    • Prepare a solution of the substrate (e.g., dephosphorylated casein) and ATP in the reaction buffer.

  • Set up the Kinase Reaction (in a 384-well plate):

    • Add 2.5 µL of the PLK inhibitor dilution or vehicle control to each well.

    • Add 2.5 µL of the PLK1 enzyme solution to each well.

    • Initiate the reaction by adding 5 µL of the substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Perform the ADP-Glo™ Assay:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.[1]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the PLK inhibitor in culture medium.

    • Remove the medium from the wells and add 100 µL of the inhibitor dilutions or vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Conclusion

The development of potent and selective PLK1 inhibitors represents a promising avenue in cancer therapy. Compounds like Onvansertib and Volasertib have demonstrated significant efficacy in preclinical models, with their activity rooted in the disruption of mitotic progression. The azetidine scaffold has proven to be a valuable component in the design of such inhibitors, contributing to their high affinity and selectivity. In contrast, the evolving story of Rigosertib underscores the critical need for a thorough understanding of a compound's mechanism of action. By employing robust and well-controlled experimental methodologies, as detailed in this guide, researchers can continue to advance the development of novel PLK inhibitors with improved therapeutic potential.

References

A Senior Application Scientist's Guide to the Analytical Quantification of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that directly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are paramount in a drug development and manufacturing setting. This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The choice of an analytical method is not merely a matter of procedural preference; it is a strategic decision guided by the specific requirements of the analysis. Factors such as the required level of sensitivity, the complexity of the sample matrix, the need for structural confirmation, and the desired sample throughput all play a crucial role. This document will explore the theoretical underpinnings of each technique, provide illustrative experimental protocols, and present a comparative analysis of their performance characteristics.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of quality control in the pharmaceutical industry, and for good reason. Its versatility, robustness, and high resolving power make it an ideal choice for the routine quantification of non-volatile and thermally labile compounds like this compound.

A. The Rationale Behind Method Development

The development of a stability-indicating HPLC method is a multi-faceted process that begins with understanding the physicochemical properties of the analyte. This compound, with its benzhydryl and tert-butyl carbamate moieties, is a relatively non-polar molecule. This dictates the use of a reversed-phase HPLC mode, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.

A critical aspect of method development is ensuring that the method is "stability-indicating." This means the method must be able to resolve the main compound from any potential degradation products or process-related impurities.[1][2][3][4] Forced degradation studies are intentionally conducted to generate these potential impurities, which are then used to challenge the specificity of the analytical method.[3][4]

B. Experimental Protocol: A Stability-Indicating RP-HPLC Method

The following is an exemplar protocol for the quantification of this compound. It is crucial to note that this method would require rigorous validation in accordance with ICH guidelines to be considered suitable for GMP use.[5][6][7][8]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A quaternary HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on the UV absorbance of the benzhydryl group).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same diluent to a target concentration of 100 µg/mL.

3. Data Analysis:

Quantification is achieved by comparing the peak area of the analyte in the sample to the peak area of the reference standard. A calibration curve should be generated to demonstrate linearity.

C. Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution hplc_injection Inject into HPLC prep_standard->hplc_injection prep_sample Prepare Sample Solution prep_sample->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection data_integration Peak Integration hplc_detection->data_integration data_quantification Quantification data_integration->data_quantification

Caption: A typical workflow for HPLC analysis.

II. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Alternative Quantification

While HPLC is generally preferred for non-volatile compounds, GC-MS can be a powerful tool for analyzing potential volatile impurities in the this compound sample. With appropriate derivatization, GC-MS can also serve as an alternative quantification method.

A. The Rationale Behind Method Development

Direct GC analysis of this compound is challenging due to its low volatility and potential for thermal degradation in the hot injector. Therefore, a derivatization step is often necessary to increase volatility and thermal stability. Silylation, for instance, can be employed to derivatize the carbamate group.[9]

The mass spectrometer provides a high degree of selectivity and sensitivity, allowing for confident identification of the analyte and any impurities based on their mass spectra.

B. Experimental Protocol: GC-MS with Derivatization

1. Derivatization:

  • To 1 mg of the sample or standard, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

2. Instrumentation and GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for impurity identification.

C. Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing derivatization Derivatization gc_injection Inject into GC derivatization->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_extraction Extract Ion Chromatogram ms_detection->data_extraction data_quantification Quantification data_extraction->data_quantification

Caption: A typical workflow for GC-MS analysis with derivatization.

III. Quantitative NMR (qNMR): An Absolute Quantification Technique

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[10][11][12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

A. The Rationale Behind Method Development

For qNMR, a certified internal standard with a known concentration is added to the sample. The concentration of the analyte is then determined by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard. The choice of the internal standard is critical; it should be stable, not react with the sample, and have resonances that do not overlap with those of the analyte. Maleic acid or dimethyl sulfone are often good choices.

B. Experimental Protocol: ¹H qNMR

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiment: ¹H NMR with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard protons.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

3. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved proton signal from the analyte (e.g., the methine proton of the benzhydryl group) and a proton signal from the internal standard.

  • Calculate the concentration of the analyte using the following equation:

    • C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    • Where: C = concentration, I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity = purity of the internal standard.

C. Visualizing the qNMR Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation sample_prep Weigh Sample & Internal Standard Dissolve in Deuterated Solvent nmr_acquisition Acquire ¹H NMR Spectrum sample_prep->nmr_acquisition data_processing Process Spectrum nmr_acquisition->data_processing integration Integrate Signals data_processing->integration calculation Calculate Concentration integration->calculation

Caption: A typical workflow for quantitative NMR (qNMR) analysis.

IV. Comparative Analysis of Analytical Methods

The selection of the most appropriate analytical technique depends on a careful consideration of their respective strengths and weaknesses.

FeatureHPLC-UVGC-MSqNMR
Principle Chromatographic separation followed by UV detection.Chromatographic separation of volatile compounds followed by mass spectrometric detection.Nuclear magnetic resonance signal intensity is proportional to the number of nuclei.
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds, or those that can be derivatized.Applicable to any soluble compound with an NMR-active nucleus.
Quantification Relative (requires a specific reference standard).Relative (requires a specific reference standard).Absolute (requires a certified internal standard).
Specificity Good, but can be compromised by co-eluting impurities with similar UV spectra.Excellent, provides structural information from mass spectra.Excellent, provides detailed structural information.
Sensitivity High (µg/mL to ng/mL).Very high (ng/mL to pg/mL).Moderate (mg/mL).
Throughput High.Moderate (derivatization can be time-consuming).Low to moderate.
Instrumentation Cost Moderate.High.Very high.
Routine Use Ideal for routine quality control.Best for impurity profiling and specialized analyses.Excellent for reference standard characterization and as a primary method.

V. Conclusion and Recommendations

For the routine quality control and quantification of this compound in a drug development setting, Reversed-Phase HPLC with UV detection is the recommended method . Its robustness, high throughput, and cost-effectiveness make it the most practical choice for day-to-day operations. The development of a stability-indicating method is crucial to ensure the quality and safety of the final drug product.

GC-MS serves as a valuable orthogonal technique, particularly for the identification and quantification of volatile impurities that may not be amenable to HPLC analysis. Its high sensitivity and specificity are advantageous for trace-level analysis.

Quantitative NMR (qNMR) is an indispensable tool for the characterization and purity assignment of reference standards. While its lower throughput and higher cost may preclude its use for routine in-process controls, its ability to provide absolute quantification without a specific reference standard makes it the gold standard for primary analysis.

Ultimately, a comprehensive analytical strategy will leverage the strengths of all three techniques at different stages of the drug development lifecycle to ensure a deep understanding and control of the quality of this compound.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond synthesis and discovery to encompass the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for managing waste streams containing tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate (CAS No. 91189-18-3). Given the absence of comprehensive, publicly available toxicological and environmental fate data for this specific molecule, this directive is grounded in the principle of prudent practice: treating compounds of unknown toxicity as hazardous and referencing data from structurally similar chemicals.

The core philosophy of this guide is to ensure that every step, from waste collection to final disposal, is a self-validating system that prioritizes the safety of laboratory personnel and environmental stewardship.

Hazard Assessment and Waste Characterization

The primary risks associated with similar carbamate derivatives include:

  • Acute Toxicity: Harmful if swallowed.[4]

  • Skin and Eye Irritation: May cause skin irritation, allergic skin reactions, and serious eye damage.[4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[5][6]

Therefore, all waste containing this compound must be handled as hazardous.

Inferred Hazard Profile Potential Effect Primary Precautionary Action
Dermal Contact Causes skin irritation; potential for allergic skin reaction.[5]Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[6] Avoid all skin contact.
Ocular Contact Causes serious eye irritation or damage.[5]Wear safety glasses with side-shields or chemical splash goggles.[6]
Inhalation (as dust/aerosol) May cause respiratory tract irritation.[5][6]Handle only in a certified chemical fume hood or with adequate local exhaust ventilation.[7]
Ingestion Harmful if swallowed.[4]Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling.[6]
Environmental Unknown, but nitrogen-containing heterocyclic compounds can have environmental persistence.Do not allow the product to enter drains or waterways.[5][6]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a stringent combination of engineering controls and PPE is mandatory.

  • Engineering Controls : All handling of the solid compound or solutions that could generate aerosols must be performed within a certified chemical fume hood. This is the primary barrier to prevent respiratory exposure.[7]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are required at a minimum.[6] For operations with a higher risk of splashing, chemical splash goggles or a face shield should be used.

    • Hand Protection : Handle with chemically resistant gloves (nitrile gloves are a suitable choice for incidental contact). Gloves must be inspected for integrity before use and disposed of immediately if contamination is suspected.[6] Use proper glove removal technique to avoid skin contact.

    • Skin and Body Protection : A flame-resistant lab coat and closed-toe shoes are mandatory.[8] Ensure full skin coverage.

Step-by-Step Disposal Protocol

The only compliant and safe method for disposing of this compound is through a licensed professional waste disposal service.[5][6] On-site treatment or disposal via sewer or regular trash is strictly prohibited.

Step 1: Waste Segregation and Collection

  • Rationale : To prevent dangerous reactions and ensure proper disposal, chemical waste streams must be kept separate.

  • Procedure :

    • Designate a specific, labeled hazardous waste container for this compound and materials contaminated with it.

    • The container must be made of a compatible material (e.g., HDPE - high-density polyethylene), be in good condition, and have a secure, tight-fitting lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard warnings (e.g., "Irritant," "Toxic").

Step 2: Disposal of Contaminated Materials

  • Rationale : Any item that comes into direct contact with the chemical is considered hazardous waste.

  • Procedure :

    • Solid Waste : Place contaminated gloves, weigh boats, pipette tips, and absorbent paper directly into the designated solid hazardous waste container.

    • Liquid Waste : If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • Empty Containers : "Empty" containers that held the pure compound must be disposed of as unused product in the designated solid waste container, as they retain hazardous residue.[6]

    • Decontamination of Glassware : Rinse reusable glassware three times with a suitable solvent (e.g., ethanol or acetone). The rinsate from these washes is considered hazardous and must be collected in the designated liquid hazardous waste container. After the solvent rinse, the glassware can be washed with soap and water.

Step 3: Storage and Professional Disposal

  • Rationale : Proper storage prevents spills and exposure while awaiting pickup. Federal and local regulations govern the disposal process, necessitating the use of certified vendors.

  • Procedure :

    • Keep the hazardous waste container sealed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.

    • Contact your institution's EHS department to arrange for pickup by a licensed professional waste disposal company.

    • The recommended final disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion by-products.[6]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste streams associated with this compound.

G cluster_0 cluster_1 cluster_2 start Identify Waste Stream (this compound) unused_product Unused or Expired Pure Compound start->unused_product contaminated_solid Contaminated Solids (Gloves, Weigh Paper, etc.) start->contaminated_solid contaminated_liquid Contaminated Liquids (Solutions, Rinsate) start->contaminated_liquid spill_cleanup Spill Cleanup Debris start->spill_cleanup collect_solid Collect in Labeled SOLID Hazardous Waste Container unused_product->collect_solid contaminated_solid->collect_solid collect_liquid Collect in Labeled LIQUID Hazardous Waste Container contaminated_liquid->collect_liquid spill_cleanup->collect_solid store Store Securely in Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs dispose Dispose via Licensed Waste Management Vendor (High-Temp Incineration) contact_ehs->dispose caption Disposal Workflow Diagram

Caption: Disposal Workflow Diagram

Spill and Emergency Procedures

Small Spill (Solid) :

  • Alert personnel in the immediate area.

  • Wearing full PPE (lab coat, goggles, and gloves), gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[6]

  • Carefully sweep up the material and place it in the designated solid hazardous waste container.[6]

  • Decontaminate the area with a solvent-soaked cloth (collecting the cloth as hazardous waste), followed by soap and water.

Personal Exposure :

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation or a rash occurs, seek medical attention.[5]

  • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]

References

Comprehensive Safety and Handling Guide for tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes for research and development personnel. A specific Safety Data Sheet (SDS) for tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate (CAS No. 91189-18-3) is not publicly available. The following recommendations are therefore based on a comprehensive analysis of the compound's constituent functional groups: the azetidine ring, the tert-butyl carbamate group, and the benzhydryl moiety. It is imperative to treat this compound with caution as a substance of unknown toxicity.[1][2] All laboratory activities should be preceded by a thorough, site-specific risk assessment and performed in accordance with your institution's chemical hygiene plan.[3]

Hazard Assessment: A Synthesis of Functional Group Toxicology

  • Azetidine Ring: The four-membered azetidine ring is characterized by significant ring strain, making it more reactive than its five- or six-membered counterparts.[3][5][6] While more stable than the highly reactive aziridine ring, azetidines can undergo ring-opening reactions, particularly under acidic conditions.[7][8] Unsubstituted azetidine is known to be a flammable liquid that can cause severe skin burns and eye damage.[9][10][11][12] Therefore, skin and eye contact with this compound should be strictly avoided.

  • tert-Butyl Carbamate: Carbamates as a class of compounds have a wide range of biological activities. While some are used as therapeutic agents, others, like certain pesticides, are highly toxic.[13][14] The toxicological properties of tert-butyl carbamate itself are not fully investigated.[15][16][17] However, related carbamates are known to be harmful if swallowed or in contact with skin.[15] A significant concern with carbamates is their potential for thermal decomposition, which can yield isocyanates and other hazardous byproducts like carbon and nitrogen oxides.[16][18][19][20][21][22][23]

  • Benzhydryl Group: The benzhydryl group consists of two phenyl rings attached to a single carbon. While this moiety is present in many well-characterized pharmaceutical compounds, its contribution to the toxicity of this specific molecule is unknown.[24][25]

Inferred Hazard Profile: Based on this analysis, this compound should be handled as a compound that is:

  • Potentially harmful if swallowed, inhaled, or absorbed through the skin.

  • A potential skin and eye irritant, with the possibility of causing severe damage.

  • Susceptible to hazardous decomposition upon heating.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The following table outlines the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.Essential to protect against splashes and potential vapors that could cause serious eye damage, a known hazard of the azetidine functional group.[9][12][26]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant suit.Prevents skin contact, which could lead to irritation or absorption of the compound.[10][27] Contaminated clothing should be removed immediately and decontaminated before reuse.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge should be used if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.Protects against inhalation of the compound, which may be harmful.[1][28]
Footwear Closed-toe shoes, preferably made of a chemical-resistant material.Provides protection against accidental spills.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is critical for minimizing exposure and preventing accidents.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[27]

Handling Procedures
  • Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Prepare the work area in the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • To avoid generating dust, carefully weigh the solid compound in a tared, sealed container.

    • If transferring the solid, use a spatula and gently add it to the reaction vessel.

    • For solutions, use a calibrated syringe or pipette to transfer the liquid.

  • Post-Handling:

    • Thoroughly clean all equipment after use.

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Wash hands thoroughly with soap and water after removing gloves.[27][28]

Storage
  • Store this compound in a tightly sealed, clearly labeled container.[2]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[16][23]

  • Some suppliers recommend storage at 0-8°C.[29]

Emergency and Disposal Plan

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2, including respiratory protection.

  • Containment and Cleanup:

    • For a solid spill, carefully cover it with a damp paper towel to avoid raising dust.[15] Then, gently scoop the material into a labeled waste container.

    • For a solution spill, cover with an inert absorbent material (e.g., vermiculite or sand), and then scoop the absorbed material into a labeled waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.

Disposal
  • All waste materials, including the compound itself, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Place all waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[1][28]

Visual Workflow for Safe Handling

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Equipment handle_transfer->cleanup_decon After Use cleanup_wash Wash Work Area cleanup_decon->cleanup_wash cleanup_store Store in Cool, Dry Place cleanup_wash->cleanup_store disp_collect Collect Waste cleanup_wash->disp_collect Generate Waste disp_label Label Container disp_collect->disp_label disp_dispose Dispose per Regulations disp_label->disp_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.